molecular formula C9H10O2S B181717 Methyl 2-(methylthio)benzoate CAS No. 3704-28-7

Methyl 2-(methylthio)benzoate

Cat. No.: B181717
CAS No.: 3704-28-7
M. Wt: 182.24 g/mol
InChI Key: CPQDZXPLQXZJGF-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)benzoate is a versatile sulfur-containing aromatic ester with significant research value across multiple scientific fields. In pharmaceutical research, it serves as a critical synthetic intermediate in the development of new chemical entities . Its application extends to agrochemical R&D, where it functions as a key building block for pesticide intermediates . A notable and highly specific application of this compound is in entomology and integrated pest management, where it has been identified as a highly effective sex attractant pheromone for certain June beetle species ( Phyllophaga tristis and P. apicata ) . Field studies have demonstrated that traps baited with this compound successfully captured hundreds of male beetles, while control traps captured none, highlighting its potential for use in species-specific monitoring and eco-friendly pest control strategies . Furthermore, research into structurally related benzothiazole compounds reveals a growing interest in their potential toxicological impacts, particularly on cardiovascular systems, as evidenced by studies on aquatic models like zebrafish . This positions this compound as a compound of interest for environmental safety and toxicological research, contributing to the understanding of the ecological risks associated with industrial and agricultural chemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methylsulfanylbenzoate
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InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3
Source PubChem
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InChI Key

CPQDZXPLQXZJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2S
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DSSTOX Substance ID

DTXSID10299443
Record name methyl 2-(methylthio)benzoate
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Molecular Weight

182.24 g/mol
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CAS No.

3704-28-7
Record name Benzoic acid, 2-(methylthio)-, methyl ester
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Record name Benzoic acid, 2-(methylthio)-, methyl ester
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Record name methyl 2-(methylthio)benzoate
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Foundational & Exploratory

Methyl 2-(methylthio)benzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(methylthio)benzoate for Researchers and Drug Development Professionals

Introduction

This compound, a seemingly unassuming aromatic ester, holds significant value as a versatile building block in the realms of organic synthesis, agrochemicals, and pharmaceutical development. Characterized by the presence of both an ester and a thioether functional group ortho to each other on a benzene ring, this compound possesses a unique electronic and steric profile that imparts specific reactivity and biological activity. This guide serves as a comprehensive technical resource, consolidating critical data on its properties, synthesis, reactivity, and applications, with insights grounded in established chemical principles for the practicing scientist.

Part 1: Core Compound Identity and Physicochemical Properties

This compound is identified by the CAS Number 3704-28-7 .[1][2][3][4] Its structure consists of a methyl benzoate core with a methylthio (-SCH₃) group at the ortho (C2) position.

Key Identifiers and Molecular Data
IdentifierValueSource(s)
CAS Number 3704-28-7[1][2][3]
IUPAC Name methyl 2-(methylsulfanyl)benzoate[1][2][4]
Synonyms 2-(Methylthio)benzoic acid methyl ester, Methyl o-methylthiosalicylate[3][5][6]
Molecular Formula C₉H₁₀O₂S[1][3]
Molecular Weight 182.24 g/mol [1][3]
InChI Key CPQDZXPLQXZJGF-UHFFFAOYSA-N[1][2][4]
SMILES COC(=O)C1=CC=CC=C1SC[1][4]
Physicochemical Properties

The physical state of this compound can be reported variably as a colorless to pale yellow liquid or a low-melting solid (off-white to pale cream), likely dependent on purity and ambient temperature.[1][4][6]

PropertyValueSource(s)
Appearance Off-white to light brown solid; Pale cream powder[4][6]
Melting Point 63.0 - 69.0 °C[4][6][7]
Boiling Point ~268 - 286 °C at 760 mmHg (estimate)[6][7]
Odor Pungent, Stench[1][5]
Purity Typically ≥97% - 98%[2][4][5]
Storage Temp. 2-8 °C, Sealed in dry conditions, under nitrogen[2][6]

Part 2: Synthesis and Mechanistic Considerations

The primary and most industrially relevant method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor.

Protocol: Fischer Esterification of 2-(Methylthio)benzoic Acid

This protocol describes the acid-catalyzed esterification of 2-(methylthio)benzoic acid with methanol. The reaction is an equilibrium process, and the use of excess methanol or removal of water can be employed to drive the reaction toward the product.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (CH₃OH) to act as both the reactant and the solvent. A typical ratio is 1:6 to 1:10 molar equivalents of acid to methanol.[1]

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Mechanistic Causality: The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. A tetrahedral intermediate is formed, which, after a proton transfer, eliminates a molecule of water to form the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final ester product.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product Acid 2-(Methylthio)benzoic Acid Reflux Heat to Reflux Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Reaction Completion Purify Chromatography / Distillation Workup->Purify Product This compound Purify->Product Isolation

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While raw spectra are lot-dependent, the expected features are predictable based on the molecule's structure.

  • ¹H NMR (Proton NMR): The spectrum would feature distinct signals:

    • A singlet for the sulfur-bound methyl group (-SCH₃ ) around δ 2.4-2.5 ppm.

    • A singlet for the ester methyl group (-OCH₃ ) around δ 3.8-3.9 ppm.

    • A multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The ortho-substitution pattern will lead to a complex splitting pattern.

  • ¹³C NMR (Carbon NMR): Key signals would include:

    • A peak for the carbonyl carbon (-C =O) around δ 165-170 ppm.

    • Aromatic carbons between δ 120-140 ppm.

    • The ester methyl carbon (-OC H₃) around δ 52 ppm.

    • The thioether methyl carbon (-SC H₃) around δ 15 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1730 cm⁻¹.

    • C-O stretching bands in the 1250-1300 cm⁻¹ region.

    • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

    • Aliphatic C-H stretching for the two methyl groups just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 182.24.

    • Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 151, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 123.

Part 4: Reactivity and Applications in Development

The compound's utility stems from the reactivity of its functional groups, which can be addressed selectively.

Key Reactions
  • Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

  • Thioether Oxidation: The methylthio group is susceptible to oxidation, providing a key synthetic handle. Mild oxidizing agents (e.g., H₂O₂, m-CPBA) can convert the thioether to a sulfoxide, and stronger conditions can yield the corresponding sulfone. This transformation is crucial as it significantly alters the electronic properties and potential biological interactions of the molecule.

Oxidation_Pathway Thioether This compound (Sulfide) Sulfoxide Methyl 2-(methylsulfinyl)benzoate (Sulfoxide) Thioether->Sulfoxide [O] mild Sulfone Methyl 2-(methylsulfonyl)benzoate (Sulfone) Sulfoxide->Sulfone [O] strong

Caption: Oxidation pathway of the methylthio group.

Applications
  • Chemical Intermediate: It serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.[1] The sulfur atom can be used as a handle for further functionalization or to build heterocyclic rings.

  • Agrochemicals: The compound has demonstrated notable biological activity as an effective insect attractant, particularly for certain species like Phyllophaga beetles, suggesting its utility in integrated pest management systems.[1]

  • Flavor & Fragrance: Due to its distinct odor profile, it is employed in the formulation of perfumes and flavoring agents.[1]

  • Drug Discovery & Medicinal Chemistry: While direct applications are limited, the structural motif is of interest. The methylthio group can act as a bioisostere for other functional groups or as a "magic methyl" analogue, where the addition of a methyl group can favorably modulate a compound's metabolic stability, potency, or selectivity.[8] Sulfur-containing compounds are prevalent in many biologically active molecules, and this scaffold provides a convenient entry point for their synthesis.

Part 5: Safety, Handling, and Storage

This compound is classified as an irritant. Adherence to good laboratory practice and appropriate safety protocols is mandatory.

GHS Hazard Information
PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Handling and First Aid
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10] Work in a well-ventilated area or under a chemical fume hood.[9][11]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[9][10]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][10]

  • Inhalation: Remove to fresh air. If breathing is difficult, get medical attention.[9][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]

Storage

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[2][6]

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). PMC - PubMed Central. Retrieved January 5, 2026, from [Link]

Sources

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-(methylthio)benzoate

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of chemical research and development. It ensures the integrity of experimental results, the safety of new chemical entities, and the reproducibility of synthetic protocols. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a compound featuring key functional groups relevant to organic synthesis and medicinal chemistry.[1]

Our methodology is grounded in a self-validating system where data from orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—are integrated to build an unassailable structural proof. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation.

Before embarking on advanced spectroscopic analysis, fundamental properties must be established. This compound has the molecular formula C₉H₁₀O₂S .[2] This corresponds to a molecular weight of 182.24 g/mol .[2]

A critical first step in structural elucidation is the calculation of the Degree of Unsaturation (DoU), which reveals the total number of rings and π-bonds within the molecule.

  • Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DoU = 9 - (10/2) - 0 + 0 + 1 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees: one ring and three π-bonds) and one additional double bond, strongly suggesting a carbonyl group (C=O). This initial calculation immediately aligns with the proposed structure of a methyl benzoate derivative.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves two primary purposes: to confirm the molecular weight of the analyte and to provide structural clues through its fragmentation pattern upon ionization. Electron Ionization (EI) is the method of choice for this type of small molecule due to its ability to generate a rich spectrum of reproducible fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: A small volume (1 µL) is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). A temperature gradient is used to ensure separation from any impurities before introduction into the mass spectrometer.

  • MS Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Interpretation of Mass Spectrum

The EI mass spectrum provides a unique fingerprint of the molecule.

  • Molecular Ion (M⁺•): The parent peak, representing the intact molecule minus one electron, is expected at m/z 182 . Its presence confirms the molecular weight.

  • Sulfur Isotope Peak (M+2): A key diagnostic feature for sulfur-containing compounds is the M+2 peak, arising from the natural abundance of the ³⁴S isotope (~4.22%). A peak at m/z 184 with an intensity of approximately 4-5% relative to the M⁺• peak is a strong confirmation of the presence of a single sulfur atom.

  • Key Fragmentation Pathways: The fragmentation pattern reveals the molecule's constituent parts. The primary fragmentations observed for this compound are diagnostically significant.[3]

    • Loss of a Methoxy Radical (•OCH₃): Cleavage of the ester's C-O bond results in the formation of a stable acylium ion at m/z 151 . This is often a prominent peak in the spectra of methyl esters.

    • Loss of a Methyl Radical (•CH₃): The thioether moiety can lose its methyl group, yielding a fragment at m/z 167 .

    • Formation of the Thiophenoxy Cation: A rearrangement followed by the loss of the carbomethoxy group can lead to a fragment at m/z 109 .

The logical flow of this fragmentation provides a clear roadmap to the molecule's connectivity.

Caption: Key EI-MS fragmentation pathways for this compound.

Data Summary: Mass Spectrometry
m/zProposed Fragment IonFormula
182[M]⁺•[C₉H₁₀O₂S]⁺•
167[M - CH₃]⁺[C₈H₇O₂S]⁺
151[M - OCH₃]⁺[C₈H₇OS]⁺
109[C₆H₅S]⁺[C₆H₅S]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum on the same instrument. A larger number of scans is required to achieve a good signal-to-noise ratio.

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum is analyzed based on chemical shift, integration, and signal multiplicity.

  • Aromatic Region (δ 7.0-8.0 ppm): Four protons are observed in this region, consistent with a disubstituted benzene ring. The ortho-substitution pattern leads to a complex but predictable set of multiplets.

  • Ester Methyl Group (δ ~3.9 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group (-OCH₃) of the methyl ester.

  • Thioether Methyl Group (δ ~2.5 ppm): A sharp singlet integrating to three protons at a higher field (lower ppm) than the ester methyl is characteristic of the methylthio group (-SCH₃). The sulfur atom is less electronegative than the ester oxygen, resulting in less deshielding.

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments.

  • Carbonyl Carbon (δ ~167 ppm): A signal in the far downfield region is indicative of the ester carbonyl carbon.

  • Aromatic Carbons (δ 124-142 ppm): Six distinct signals are expected in this range. The carbon directly attached to the sulfur (C2) will be shifted downfield due to the electronegativity and resonance effects of the sulfur atom, while the carbon attached to the ester group (C1) will also be significantly downfield.

  • Ester Methyl Carbon (δ ~52 ppm): A signal characteristic of the methoxy carbon.

  • Thioether Methyl Carbon (δ ~15 ppm): A signal at a high field, consistent with a methyl group attached to sulfur.

Data Summary: NMR Spectroscopy
¹H NMR Data (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.0 - 8.0Multiplets4HAr-H
Methoxy Protons~3.9Singlet3H-OCH
Methylthio Protons~2.5Singlet3H-SCH
¹³C NMR Data (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~167C =O
Aromatic Carbons124 - 142C 1-C 6
Methoxy Carbon~52-OC H₃
Methylthio Carbon~15-SC H₃

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Interpretation of IR Spectrum

The IR spectrum should display several key absorption bands that confirm the presence of the ester and the substituted aromatic ring.

  • C=O Stretch (Ester): A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the ester.

  • C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

  • Aromatic C=C Stretches: Multiple sharp peaks of medium intensity between 1450-1600 cm⁻¹ confirm the presence of the benzene ring.

  • Sp² C-H Stretch (Aromatic): A peak or series of peaks appearing just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹ ).

  • Sp³ C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹ ) are due to the C-H stretching vibrations of the two methyl groups.

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2950MediumC(sp³)-H Stretch-CH₃
~1725Strong, SharpC=O StretchEster
1450-1600Medium, SharpC=C StretchAromatic Ring
1250-1300StrongC-O StretchEster

Integrated Elucidation Workflow

The power of this analytical approach lies not in any single technique, but in the convergence of data from all three. The proposed structure of this compound is the only one that simultaneously satisfies all the observed spectroscopic data.

Caption: Integrated workflow for the structural elucidation of a target compound.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry confirms the molecular weight (m/z 182) and the presence of sulfur, while its fragmentation pattern reveals the core benzoyl thioether and ester functionalities. Infrared spectroscopy provides unambiguous evidence for the ester carbonyl (C=O) and aromatic C=C bonds. Finally, ¹H and ¹³C NMR spectroscopy deliver a detailed map of the molecule's framework, confirming the precise number and connectivity of all atoms, including the ortho-substitution pattern on the benzene ring. The convergence of these datasets provides an unassailable confirmation of the structure, underscoring the necessity of a multi-technique approach for rigorous scientific validation.

References

  • ResearchGate. Diagnostically important ions in the mass spectra of.... Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • PubChem. Methyl 4-[(methylthio)methyl]benzoate | C10H12O2S | CID 2776859. Available at: [Link]

Sources

Synthesis of Methyl 2-(methylthio)benzoate from 2-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(methylthio)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from its carboxylic acid precursor, 2-(methylthio)benzoic acid. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the prevalent and efficient Fischer esterification methodology. The guide elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical aspects of reaction optimization, purification, and product characterization. Emphasis is placed on the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability. Safety protocols and data interpretation are also thoroughly addressed to provide a self-validating and robust framework for laboratory synthesis.

Introduction and Strategic Importance

This compound (CAS No: 3704-28-7; Molecular Formula: C₉H₁₀O₂S) is a valuable ester and thioether that serves as a versatile intermediate in organic synthesis.[1][2] Its applications are diverse, ranging from its use in the formulation of fragrances and flavoring agents to its role as a key building block in the agricultural sector, notably as an insect attractant for integrated pest management systems.[1] The synthesis of this compound is a foundational process, and mastering its preparation is crucial for laboratories engaged in fine chemical manufacturing and exploratory research.

The most common and economically viable route for its synthesis is the Fischer esterification of 2-(methylthio)benzoic acid with methanol.[1] This guide will focus on this classical yet highly relevant method, providing the in-depth knowledge required for its successful and efficient execution.

The Core Synthesis: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester.[3][4] In the context of our topic, 2-(methylthio)benzoic acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to yield this compound and water.

The Principle of Equilibrium

The Fischer esterification is a reversible reaction, meaning it exists in a state of equilibrium between reactants and products.[3][5][6]

Carboxylic Acid + Alcohol ⇌ Ester + Water

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[4][5][6] This is strategically accomplished through two primary techniques:

  • Use of Excess Reactant: The reaction is typically conducted in a large excess of the alcohol (methanol), which acts as both a reactant and the solvent. This high concentration of a reactant drives the equilibrium toward the products.[5][7]

  • Removal of Water: As water is a product, its removal from the reaction mixture as it forms will also shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus, though for many lab-scale preparations, using an excess of alcohol is sufficient and simpler.[6][8]

The Role of the Acid Catalyst

The esterification reaction is inherently slow and requires a strong acid catalyst to proceed at a practical rate.[4][9] The catalyst's role is to protonate the carbonyl oxygen of the 2-(methylthio)benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][8]

Unveiling the Reaction Mechanism

The mechanism of Fischer esterification is a well-established sequence of protonation, nucleophilic addition, and elimination steps. It can be easily remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, forming a resonance-stabilized cation.[3][5][7]

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[7][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][7]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[3][8]

  • Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, yielding the final ester product and regenerating the acid catalyst.[3][7]

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis, work-up, and purification of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2-(methylthio)benzoic acidC₈H₈O₂S168.21Starting Material
Methanol (Anhydrous)CH₃OH32.04Reactant & Solvent
Sulfuric Acid (Conc.)H₂SO₄98.08Catalyst
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01Neutralizing Wash
Sodium Chloride (Sat. Soln.)NaCl58.44Brine Wash
Magnesium Sulfate (Anhydrous)MgSO₄120.37Drying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.7 mmol) of 2-(methylthio)benzoic acid in 50 mL of methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction and Work-up:

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 50 mL of deionized water.

      • 2 x 30 mL of saturated sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup. This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-(methylthio)benzoic acid.

      • 30 mL of saturated sodium chloride (brine) solution to aid in phase separation and remove residual water.[10]

  • Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Final Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude this compound as a colorless to pale yellow liquid.[1]

Purification

For applications requiring high purity, the crude product should be purified. Vacuum distillation is the most effective method.[1]

  • Boiling Point: 290-298°C (at atmospheric pressure, reduced under vacuum).[1][11][12]

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from initial setup to final product characterization.

G Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 2-(methylthio)benzoic acid in excess Methanol B 2. Add conc. H₂SO₄ Catalyst A->B C 3. Reflux for 2-3 hours at ~65°C B->C D 4. Cool & Remove excess Methanol (Rotary Evaporator) C->D E 5. Dissolve in Ethyl Acetate D->E F 6. Wash Sequentially: - Water - Sat. NaHCO₃ (x2) - Brine E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Filter & Evaporate Solvent G->H I Crude Product H->I J 9. Vacuum Distillation (Optional, for high purity) I->J K Pure Product J->K L 10. Characterization: - NMR - FTIR - MS K->L

Caption: Experimental workflow from reaction to purification.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following spectroscopic data are characteristic of the compound.

PropertyValueSource
Molecular Formula C₉H₁₀O₂S[2]
Molecular Weight 182.24 g/mol [2]
CAS Number 3704-28-7[2]
Appearance Colorless to pale yellow liquid[1]
  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:

    • ~7.9-8.1 ppm (m, 1H): Aromatic proton ortho to the ester.

    • ~7.1-7.5 ppm (m, 3H): Remaining aromatic protons.

    • ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).

    • ~2.5 ppm (s, 3H): Methylthio protons (-SCH₃). (Predicted values based on analogous structures and spectral databases).[13][14]

  • FTIR Spectroscopy (ATR): Characteristic absorption bands (cm⁻¹):

    • ~1720 cm⁻¹: Strong C=O stretch of the ester functional group.

    • ~3000-2850 cm⁻¹: C-H stretches of methyl and aromatic groups.

    • ~1250 cm⁻¹: C-O stretch of the ester. (Predicted values based on standard functional group frequencies).[15]

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 182.2.[15]

Safety and Handling Precautions

Adherence to safety protocols is paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 2-(methylthio)benzoic acid: Causes skin, eye, and respiratory irritation.[16] Avoid inhalation of dust and contact with skin and eyes.[17][18]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Handle with extreme caution.

  • General Handling: Ensure all glassware is properly secured. Vent the separatory funnel frequently during the bicarbonate wash to release CO₂ pressure.[19]

Conclusion

The Fischer esterification of 2-(methylthio)benzoic acid is a reliable and efficient method for producing this compound. By understanding the equilibrium nature of the reaction and the role of the acid catalyst, researchers can optimize conditions to achieve high yields. The detailed protocol provided in this guide, combined with rigorous purification and characterization techniques, offers a complete framework for the successful synthesis of this important chemical intermediate.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer-Speier Esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Thiosalicylic Acid, 98%. [Link]

  • Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Course Hero. esterification of benzoic acid to methyl benzoate. [Link]

  • YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. [Link]

  • University of Wisconsin-Waukesha. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

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A Comprehensive Spectroscopic Guide to Methyl 2-(methylthio)benzoate: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylthio)benzoate (CAS: 3704-28-7, Formula: C₉H₁₀O₂S, MW: 182.24 g/mol ) is an organic compound whose structural integrity is paramount in its various applications, from organic synthesis to potential biological studies.[1][2][3] Unambiguous characterization is essential for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular signature of this compound. We will delve into the causality behind the spectral features, present validated experimental protocols, and offer interpretations grounded in established chemical principles.

Molecular Structure and Predicted Spectroscopic Fingerprint

A molecule's spectroscopic output is a direct consequence of its structure. The key functional groups in this compound—an aromatic ring, a methyl ester, and a methyl thioether—each contribute distinct and predictable signals across different analytical techniques. Understanding this structure-spectrum correlation is the foundation of robust chemical analysis.

The structure, with atom numbering for NMR assignment purposes, is presented below.

Caption: Labeled structure of this compound.

  • NMR Spectroscopy will resolve the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms, particularly differentiating the two methyl groups and the four non-equivalent aromatic protons.

  • IR Spectroscopy will confirm the presence of the ester's carbonyl group (C=O), the C-O bonds, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns resulting from the cleavage of the ester and thioether moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in solution. Its power lies in its ability to map the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Theoretical Basis & Experimental Rationale

The choice of solvent and standard is critical for acquiring clean, reproducible data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is the universal internal standard, with its ¹H and ¹³C signals defined as 0.00 ppm, providing a reliable reference point.

¹H NMR Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.95 Doublet of doublets 1H H6 Deshielded by the anisotropic effect of the adjacent carbonyl group.
~7.45 Triplet of doublets 1H H4 Standard aromatic proton chemical shift.
~7.25 Doublet of doublets 1H H3 Ortho to the electron-donating S-CH₃ group, slightly shielded.
~7.15 Triplet of doublets 1H H5 Standard aromatic proton chemical shift.
~3.90 Singlet 3H C8-H (O-CH₃) Protons on a methyl group attached to an electronegative oxygen atom.

| ~2.50 | Singlet | 3H | C9-H (S-CH₃) | Protons on a methyl group attached to a less electronegative sulfur atom. |

Note: Predicted values based on standard chemical shift theory. Actual values may vary slightly.

The spectrum is characterized by two distinct singlets for the methyl groups and a complex multiplet pattern in the aromatic region, confirming the ortho-disubstituted pattern. The downfield shift of the O-CH₃ protons (~3.90 ppm) relative to the S-CH₃ protons (~2.50 ppm) is a direct result of the higher electronegativity of oxygen compared to sulfur.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~167.0 C7 (C=O) Carbonyl carbon of an ester, highly deshielded.
~141.0 C2 (C-S) Aromatic carbon bonded to sulfur, deshielded.
~132.5 C1 (C-C=O) Quaternary aromatic carbon bonded to the ester group.
~131.5 C6 Aromatic methine carbon.
~130.0 C4 Aromatic methine carbon.
~125.0 C5 Aromatic methine carbon.
~123.5 C3 Aromatic methine carbon.
~52.0 C8 (O-CH₃) Ester methyl carbon, deshielded by oxygen.

| ~15.5 | C9 (S-CH₃) | Thioether methyl carbon, significantly more shielded than the ester methyl. |

Note: Predicted values based on standard chemical shift theory. Actual values may vary slightly.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Spectral Interpretation

The IR spectrum of this compound is dominated by a strong, sharp absorption from the ester carbonyl group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3100-3000 Medium C-H Stretch Aromatic
2955-2840 Medium-Weak C-H Stretch Aliphatic (CH₃)
~1720 Strong, Sharp C=O Stretch Ester
~1600, ~1480 Medium-Weak C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Ester (Aryl-O)
~1100 Strong C-O Stretch Ester (O-Alkyl)

| ~750 | Strong | C-H Bend (Out-of-plane) | Ortho-disubstituted Aromatic |

The most diagnostic peak is the intense C=O stretch around 1720 cm⁻¹.[4] Its position confirms the presence of an α,β-unsaturated ester. The strong bands in the 1250-1100 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester linkage, and the strong band around 750 cm⁻¹ is highly indicative of the 1,2-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Analysis of the EI Mass Spectrum

Electron Ionization (EI) is a high-energy technique that typically produces a radical cation of the parent molecule, known as the molecular ion (M⁺•), and numerous fragment ions. The NIST Chemistry WebBook provides the mass spectrum for this compound.[1][5]

Table 4: Major Ions in the EI Mass Spectrum of this compound

m/z Relative Intensity Proposed Fragment Ion Formula
182 High [M]⁺• (Molecular Ion) [C₉H₁₀O₂S]⁺•
151 High [M - OCH₃]⁺ [C₈H₇OS]⁺
136 Base Peak [M - SCH₃ + H]⁺ or [M - H₂S - CH₃]⁺ [C₈H₈O₂]⁺ or [C₈H₅O₂]⁺
123 Medium [M - COOCH₃]⁺ [C₇H₇S]⁺
108 Medium [C₇H₄S]⁺• Thio-phthalide type rearrangement

| 91 | Low | [C₇H₇]⁺ | Tropylium ion |

The presence of a strong molecular ion peak at m/z 182 confirms the molecular formula. The base peak at m/z 136 suggests a very stable fragment, likely formed through rearrangement. The significant peak at m/z 151 corresponds to the characteristic loss of the methoxy radical (•OCH₃) from the ester, a common fragmentation pathway for methyl esters.

Proposed Fragmentation Pathway

G M [C₉H₁₀O₂S]⁺• m/z = 182 (Molecular Ion) F151 [C₈H₇OS]⁺ m/z = 151 M->F151 - •OCH₃ F123 [C₇H₇S]⁺ m/z = 123 M->F123 - •COOCH₃ F136 [C₈H₅O₂]⁺ m/z = 136 (Base Peak) M->F136 - •CH₃, -•SH (rearrangement) F151->F123 - CO

Caption: Key fragmentation pathways for this compound in EI-MS.

Standard Operating Procedures (SOPs)

Adherence to standardized protocols is essential for data quality and reproducibility.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C. A wider spectral width is required compared to ¹H NMR.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Protocol for FT-IR Data Acquisition
  • Sample Preparation (Liquid Film): Place one drop of neat this compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Background Scan: Ensure the sample compartment is empty and clean. Run a background spectrum to record the instrument and atmospheric (H₂O, CO₂) absorbances. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the prepared salt plate assembly into the sample holder. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Analysis: Label the significant peaks corresponding to the major functional groups.

Protocol for EI-MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.

  • Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms and the ortho-substitution pattern. IR spectroscopy validates the presence of key functional groups, most notably the ester carbonyl. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. The integration of these techniques, guided by the robust protocols outlined herein, provides an unequivocal method for the structural characterization and quality assessment of this compound, meeting the rigorous standards of chemical and pharmaceutical research.

References

  • Title: Benzoic acid, 2-(methylthio)-, methyl ester Source: NIST Chemistry WebBook, NIST Standard Reference Database Number 69 URL: [Link][1][5]

  • Title: Infrared spectrum of methyl 2-hydroxybenzoate Source: Doc Brown's Advanced Organic Chemistry URL: [Link][4]

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An In-Depth Technical Guide to the Synthesis of Methyl 2-(methylthio)benzoate: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to methyl 2-(methylthio)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and process chemistry. We will delve into the critical aspects of selecting starting materials and synthetic strategies, focusing on two primary pathways: the classical Fischer esterification and the versatile nucleophilic aromatic substitution (SNAr). A comparative analysis of these methods, including considerations of yield, scalability, cost-effectiveness, and safety, is presented to inform rational route design. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. The presence of the methylthio group ortho to the methyl ester functionality provides a unique handle for further chemical transformations, making it a precursor for a range of more complex molecules. Its structural motifs are found in various biologically active compounds, underscoring the importance of efficient and scalable synthetic access. The choice of starting materials is a critical decision point that dictates the overall efficiency, cost, and environmental impact of the synthesis. This guide aims to provide the necessary technical details to make informed decisions when embarking on the synthesis of this important intermediate.

Synthetic Strategies: A Comparative Overview

Two principal synthetic routes are commonly employed for the preparation of this compound. The selection of a particular route is often a trade-off between the availability and cost of starting materials, desired scale of production, and the technical capabilities of the laboratory.

Route 1: Fischer Esterification of 2-(methylthio)benzoic acid

This classical approach involves the acid-catalyzed esterification of 2-(methylthio)benzoic acid with methanol.[1] It is a straightforward and well-established method, often favored for its simplicity and the use of readily available reagents.

Route 2: Nucleophilic Aromatic Substitution (SNAr) on a 2-Substituted Benzoate

The following sections will provide a detailed examination of each of these routes, including starting material considerations, detailed experimental protocols, and a discussion of their respective advantages and disadvantages.

Deep Dive into Synthetic Routes

Route 1: Fischer Esterification

The Fischer esterification is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product.[2] This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[2]

Starting Material:

  • 2-(methylthio)benzoic acid: This is the key starting material for this route. It is commercially available from several suppliers.[3] The purity of this starting material will directly impact the purity of the final product.

Reaction Scheme:

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2]

Diagram of the Fischer Esterification Workflow:

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_MTBA 2-(methylthio)benzoic acid Reflux Reflux 2_MTBA->Reflux Methanol Methanol (excess) Methanol->Reflux Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reflux Quench Quench with Water Reflux->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with NaHCO3 (aq) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Distillation Distillation or Column Chromatography Evaporate->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Materials:

  • 2-(methylthio)benzoic acid (1 equivalent)

  • Methanol (10-20 equivalents, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)benzoic acid and methanol.

  • Stir the mixture until the solid dissolves.

  • Carefully add concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation: Fischer Esterification

ParameterTypical Value
Starting Material 2-(methylthio)benzoic acid
Reagents Methanol, Sulfuric Acid
Reaction Time 2 - 4 hours
Reaction Temperature Reflux (approx. 65 °C)
Typical Yield 80 - 95%
Purification Method Vacuum Distillation or Column Chromatography
Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route offers a powerful alternative, particularly when the precursor 2-(methylthio)benzoic acid is less accessible or more expensive than a corresponding 2-halobenzoate. The success of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. For the synthesis of this compound, the ester group itself provides some activation, although not as strong as a nitro group.

Starting Materials:

  • Methyl 2-halobenzoate: Methyl 2-bromobenzoate or methyl 2-iodobenzoate[4] are common choices. The reactivity generally follows the order I > Br > Cl > F for the leaving group in the absence of strong electron-withdrawing groups. These starting materials are commercially available.[5]

  • Thiomethoxide Source: Sodium thiomethoxide (CH₃SNa) is the most common nucleophile for this transformation. It can be purchased as a solid or a solution, or prepared in situ from methanethiol and a strong base.

Reaction Scheme:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile (thiomethoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the nucleophile, thereby increasing its reactivity.

Diagram of the SNAr Workflow:

SNAr_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Haloester Methyl 2-halobenzoate (X = Br, I) Heating Heating Haloester->Heating Nucleophile Sodium Thiomethoxide Nucleophile->Heating Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Heating Quench Quench with Water Heating->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Water/Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Vacuum Distillation or Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via SNAr reaction.

Materials:

  • Methyl 2-bromobenzoate or methyl 2-iodobenzoate (1 equivalent)

  • Sodium thiomethoxide (1.1-1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl 2-halobenzoate and the anhydrous polar aprotic solvent.

  • Add sodium thiomethoxide portion-wise to the stirred solution.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrate and solvent.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Combine the organic extracts and wash with water and brine to remove the solvent and any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: SNAr Reaction

ParameterTypical Value
Starting Material Methyl 2-bromobenzoate or Methyl 2-iodobenzoate
Reagents Sodium Thiomethoxide, DMF or DMSO
Reaction Time 2 - 6 hours
Reaction Temperature 80 - 120 °C
Typical Yield 75 - 90%
Purification Method Vacuum Distillation or Column Chromatography
Alternative Route: Transition-Metal Catalyzed Cross-Coupling

For certain applications, particularly in the synthesis of complex molecules where mild reaction conditions are paramount, transition-metal catalyzed cross-coupling reactions can be a viable, albeit often more expensive, alternative. Catalytic systems based on palladium[6][7][8][9] or copper[10][11][12][13] can be employed to form the C-S bond. These methods often exhibit high functional group tolerance. A typical approach would involve the reaction of a methyl 2-halobenzoate with a thiol in the presence of a suitable catalyst, ligand, and base. While a detailed protocol is beyond the scope of this guide, it is an important area of modern synthetic chemistry to consider for specialized applications.

Comparative Analysis and Strategic Selection of Starting Materials

The choice between Fischer esterification and SNAr is a critical decision in the synthesis of this compound. The following table provides a comparative analysis to guide this selection process.

FeatureFischer EsterificationNucleophilic Aromatic Substitution (SNAr)
Starting Material Cost & Availability 2-(methylthio)benzoic acid can be more expensive than 2-halobenzoates.Methyl 2-halobenzoates are often more readily available and cost-effective.
Reagent Cost & Handling Methanol and sulfuric acid are inexpensive and common lab reagents.Sodium thiomethoxide is a more specialized and hazardous reagent.
Scalability Generally straightforward to scale up. The reversible nature can be managed on a large scale.[14]Can be more challenging to scale up due to the use of polar aprotic solvents and the management of exothermic reactions.
Yield Typically high (80-95%).Generally good to high (75-90%).
Safety Considerations Use of concentrated sulfuric acid requires care. Methanol is flammable and toxic.Sodium thiomethoxide is highly toxic, corrosive, and flammable. Methanethiol (a potential precursor) is a toxic and malodorous gas. Requires an inert atmosphere.
Green Chemistry Metrics Generates water as a byproduct. Use of excess methanol impacts atom economy.[1][15][16][17][18]Often uses high-boiling polar aprotic solvents which can be difficult to remove and are of environmental concern. Generates a salt byproduct.[1][15][16][17][18]
Substrate Scope Limited to the availability of the corresponding carboxylic acid.More flexible, as a variety of leaving groups on the aromatic ring can be used.

Expert Insights:

For laboratory-scale synthesis where 2-(methylthio)benzoic acid is readily available, the Fischer esterification is often the preferred method due to its simplicity and the use of common, less hazardous reagents.

For larger-scale industrial production, or when cost-effectiveness is a primary driver, the SNAr route becomes more attractive, especially if a cost-effective source of methyl 2-halobenzoate is available. However, the increased safety and handling requirements for sodium thiomethoxide and the challenges associated with the use of high-boiling polar aprotic solvents must be carefully considered and managed.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: Fischer esterification and nucleophilic aromatic substitution. The selection of the optimal route is a multi-faceted decision that requires careful consideration of starting material cost and availability, scalability, safety, and environmental impact. This guide has provided the necessary technical information, including detailed protocols and a comparative analysis, to enable researchers and drug development professionals to make an informed and strategic choice for their specific synthetic needs. As with any chemical synthesis, a thorough risk assessment and adherence to all safety protocols are paramount.

References

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149–163.
  • Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273–1283.
  • Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898–8899.
  • Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic Letters, 18(17), 4312–4315.
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  • Zhang, S., et al. (2020). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade.
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  • Daugulis, O., & Zaitsev, V. G. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. Organic Letters, 10(22), 5147–5150.
  • Jia, J., et al. (2016). Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source. Synthesis, 48(03), 421-428.
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Chemical properties and reactivity of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(methylthio)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, also known by its IUPAC name methyl 2-(methylsulfanyl)benzoate, is an organic compound featuring a benzoate structure substituted with a methylthio group (-SCH₃) at the ortho position.[1] This unique arrangement of a thioether and an ester functional group on an aromatic scaffold makes it a molecule of significant interest in synthetic organic chemistry. Its utility spans from being a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals to applications in the flavor and fragrance industry.[1] In drug development, the presence of the metabolically relevant methylthio group and the synthetically versatile ester handle provides a valuable scaffold for creating novel therapeutic agents.[1][2] The methylthio moiety can serve as a precursor for more complex sulfur-containing heterocycles or be oxidized to sulfoxides and sulfones, modulating the electronic and steric properties of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

This compound is typically an off-white to light brown crystalline solid at room temperature.[1][3] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReferences
CAS Number 3704-28-7[1][3][4]
Molecular Formula C₉H₁₀O₂S[1][4]
Molecular Weight 182.24 g/mol [1][4]
Appearance Off-white to light brown solid/powder[1][3][5]
Melting Point 63-69 °C[3][5][6]
Boiling Point ~285.65 °C (rough estimate)[3]
Density ~1.16 - 1.24 g/cm³ (rough estimate)[3][5]
IUPAC Name methyl 2-(methylsulfanyl)benzoate[1][6]
Canonical SMILES COC(=O)C1=CC=CC=C1SC[1]
InChI Key CPQDZXPLQXZJGF-UHFFFAOYSA-N[1][6]

Synthesis and Production

The most prevalent and industrially relevant method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(methylthio)benzoic acid, with methanol.[1] This reaction is typically catalyzed by a strong acid.

Primary Synthetic Route: Fischer Esterification

The fundamental mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[1][7]

Fischer_Esterification RCOOH 2-(Methylthio)benzoic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ MeOH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Ester_H2O This compound + H₂O Tetrahedral_Intermediate->Ester_H2O - H₂O, - H⁺

Caption: General workflow for Fischer Esterification synthesis.

Experimental Protocol: Laboratory-Scale Synthesis
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)benzoic acid (10.0 g, 59.4 mmol).

  • Reagents: Add methanol (50 mL, 1.24 mol) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1 mL) as the catalyst.[8]

  • Reaction: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A white precipitate or oil will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 5% sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture) or by column chromatography to yield pure this compound. Purity specifications typically require a minimum of 97% content.[1]

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dictated by its three key structural components: the ester group , the thioether linkage , and the aromatic ring .

Reactions at the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution.

  • Hydrolysis (Saponification): In the presence of a base (e.g., NaOH, KOH), the ester undergoes hydrolysis to yield methanol and the corresponding carboxylate salt, which upon acidification, gives 2-(methylthio)benzoic acid.[9][10] This reaction is effectively the reverse of the Fischer esterification. High-temperature water or dilute alkaline solutions can also achieve this transformation.[11]

Saponification Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxide OH⁻ Carboxylate 2-(Methylthio)benzoate Anion Intermediate->Carboxylate Loss of CH₃O⁻ Acid 2-(Methylthio)benzoic Acid Carboxylate->Acid Protonation Methanol Methanol H3O_plus H₃O⁺

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.[12] This is an equilibrium-driven process.

Reactions at the Thioether Group

The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized.[13]

  • Oxidation: Thioethers are easily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. Mild oxidants like hydrogen peroxide can selectively produce the sulfoxide, while stronger agents (e.g., m-CPBA, KMnO₄) can lead to the sulfone.[14][15] This transformation is critical in drug development for modifying polarity, solubility, and hydrogen bonding capabilities.

Oxidation Thioether This compound (Sulfide) Sulfoxide Methyl 2-(methylsulfinyl)benzoate (Sulfoxide) Thioether->Sulfoxide [O] e.g., H₂O₂ Sulfone Methyl 2-(methylsulfonyl)benzoate (Sulfone) Sulfoxide->Sulfone [O] e.g., m-CPBA

Caption: Stepwise oxidation of the thioether functional group.

Reactions on the Aromatic Ring

The benzene ring can undergo electrophilic aromatic substitution (EAS). The outcome is governed by the combined electronic effects of the two substituents.

  • The methyl ester group (-COOCH₃) is an electron-withdrawing group and a deactivating, meta-director.[7][16]

  • The methylthio group (-SCH₃) is an electron-donating group and an activating, ortho, para-director.

In this case of competing directors, the activating -SCH₃ group typically has a stronger directing effect than the deactivating -COOCH₃ group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the -SCH₃ group (positions 3 and 5). However, the overall reactivity of the ring is moderated by the deactivating ester group. For instance, in a nitration reaction using nitric and sulfuric acid, the electrophile (NO₂⁺) would preferentially add to the positions activated by the thioether.[16][17]

Applications in Research and Development

This compound is more than a simple chemical; it is a versatile platform for innovation.

  • Pharmaceutical Intermediate: The thioether moiety is a common feature in many pharmaceuticals. Benzothiazole derivatives, which can be synthesized from related precursors, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antidepressant properties.[18][19] The structure of this compound serves as a key starting material for building more complex drug candidates.

  • Agrochemicals: Research has demonstrated its effectiveness as an insect attractant, particularly for certain beetle species, suggesting its potential use in integrated pest management strategies.[1]

  • Organic Synthesis: It serves as a valuable building block for creating a variety of sulfur-containing organic compounds.[1] The differential reactivity of the ester and thioether groups allows for selective chemical transformations, making it a powerful tool in multistep syntheses.

  • Flavor & Fragrance: Like many benzoate esters, it possesses a distinct odor profile and finds use in the formulation of perfumes and flavoring agents.[1]

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(methylthio)benzoate (CAS No. 3704-28-7) is a sulfur-containing organic compound utilized in various laboratory and synthesis applications.[1] Structurally, it is the methyl ester of 2-(methylthio)benzoic acid, presenting as a white to off-white crystalline solid with a characteristically strong, unpleasant odor.[2][3] While it serves as a valuable precursor or intermediate in organic synthesis, its safe and effective use in a research environment necessitates a thorough understanding of its properties, potential hazards, and the appropriate handling protocols to mitigate risk.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) points to explain the causality behind handling procedures, ensuring a culture of safety and scientific integrity.

Section 1: Physicochemical and Hazard Profile

A foundational aspect of safe handling is understanding the compound's intrinsic properties. While some regulatory classifications may seem benign, the physical characteristics demand respect and careful procedure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3704-28-7[2][3][4]
Molecular Formula C₉H₁₀O₂S[3][4]
Molecular Weight 182.24 g/mol [3][4]
Appearance White to off-white crystalline solid[2][3][5]
Odor Stench[2][5]
Melting Point 68 - 70 °C (154.4 - 158 °F)[2][3]

1.1 Hazard Classification and Analysis

An analysis of available safety data reveals a nuanced hazard profile. According to the Safety Data Sheet provided by major suppliers like Thermo Fisher Scientific, this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] This classification means it does not meet the specific criteria for classifications such as acute toxicity, skin corrosion, or carcinogenicity.

However, this formal classification should not be misinterpreted as a complete absence of risk. The following points are critical for a comprehensive risk assessment:

  • Irritation Potential: Aggregated data sources and good laboratory practice suggest that, like many chemical solids and dusts, this compound may cause skin, eye, and respiratory irritation upon contact.[1] Therefore, all handling protocols should be designed to prevent direct contact.

  • Stench: The most immediate and noticeable characteristic of this compound is its powerful and unpleasant odor.[2][5] While not a toxicological hazard in the formal sense, a strong stench can cause discomfort and distraction in a laboratory setting. It is also an indicator of airborne particulate or vapor, signifying a potential breach in containment. All handling procedures must be designed to contain this odor effectively.

The core principle of handling this compound is to operate with a conservative approach, treating it as a potential irritant and a significant nuisance, thereby ensuring containment and minimizing exposure regardless of its formal non-hazardous classification.

Section 2: Exposure Control and Personal Protection

The primary objective of exposure control is to create a multi-layered defense system that protects laboratory personnel from chemical contact and inhalation. The causality is simple: if the compound cannot reach the user, it cannot cause harm or discomfort.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are modifications to the workspace that isolate the hazard from the operator. For this compound, these are non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood. The strong odor necessitates this to maintain an acceptable laboratory environment and to prevent inhalation of any fine dust particles.[2][5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions that escape primary containment (the fume hood) are diluted and exhausted.

2.2 Personal Protective Equipment (PPE): The Final Barrier

PPE is essential as a final barrier, protecting the user from accidental splashes or contact. The selection of appropriate PPE is a self-validating system; it is chosen to be impervious to the substance being handled for the duration of the task.

Table 2: Personal Protective Equipment (PPE) Specification

Protection TypeSpecificationRationale and Causality
Eye/Face Chemical safety goggles or glasses complying with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5][6]Protects eyes from accidental splashes or airborne dust, preventing potential irritation.
Hand Nitrile rubber gloves.[5]Provides a chemical-resistant barrier to prevent direct skin contact and potential irritation.
Body Long-sleeved laboratory coat.Protects skin on the arms and body from contamination.
Respiratory Not required under normal use with adequate engineering controls.[2][5]The use of a fume hood should prevent any significant inhalation exposure.

Section 3: Standard Operating Procedures (SOPs)

A detailed, logical workflow ensures that safety is integrated into the scientific process.

3.1 Handling and Experimental Protocol

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in Table 2.

  • Weighing and Transfer: Transport the sealed container of this compound to the fume hood. Perform all weighing and transfer operations on a disposable weigh boat or paper within the hood to contain any spills.

  • Use in Reaction: Add the compound to the reaction vessel within the fume hood.

  • Post-Handling: Tightly seal the source container. Clean any contaminated surfaces within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, sealed waste container.

  • Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.

3.2 Storage Protocol

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

  • Conditions: Keep containers tightly closed to prevent the escape of the odor and sublimation of the solid.[2][5]

  • Location: Store in a dry, cool, and well-ventilated area.[2][5] Some suppliers recommend refrigerated storage (2-8°C) under a nitrogen atmosphere for optimal long-term stability.[3]

  • Segregation: Store away from incompatible materials, specifically strong oxidizing agents, to prevent hazardous reactions.[2]

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for handling this compound, emphasizing critical control points.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_storage Storage A Verify Fume Hood Function B Don Required PPE (Goggles, Gloves, Coat) A->B C Weigh & Transfer Compound B->C D Perform Reaction/ Manipulation C->D E Securely Seal Source Container D->E F Decontaminate Workspace E->F J Store in Cool, Dry, Ventilated Area E->J Return to storage G Segregate & Seal Chemical Waste F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I J->A Retrieve for use

Caption: Workflow for Safe Handling of this compound.

Section 4: Emergency and Spill Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

4.1 First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

Table 3: First Aid Measures at a Glance

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[2][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2][5]
Inhalation Move the person to fresh air. If symptoms like respiratory irritation occur, seek medical attention.[2][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[5]

4.2 Spill Cleanup Protocol

For a small-scale laboratory spill:

  • Evacuate and Ventilate: Alert others in the immediate area. Ensure the spill is contained within a fume hood if possible, or that the area is well-ventilated.

  • Use PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Collect: Gently sweep up the solid material.[2][5] Avoid actions that create dust. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Manage all cleanup materials as chemical waste according to institutional and local regulations.

Section 5: Stability and Disposal

5.1 Chemical Stability and Reactivity

  • Stability: The compound is stable under normal, recommended storage conditions.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Reactions: Hazardous polymerization will not occur, and no hazardous reactions are expected under normal processing.[2]

5.2 Waste Disposal

The disposal of chemical waste is a regulated process for which the user is responsible.

  • Classification: The waste generator must determine if the discarded chemical is classified as a hazardous waste.[2]

  • Regulations: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2] Do not dispose of it in standard trash or down the drain. Collect in a designated, sealed, and properly labeled waste container for pickup by environmental health and safety personnel.

References

  • SAFETY DATA SHEET, this compound. (2025-09-22). Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet, 2-(Methylthio)benzothiazole, 98% (gc). Cole-Parmer. [Link]

  • Hazardous Substance Fact Sheet, Methyl Benzoate. New Jersey Department of Health. [Link]

  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. (2025-10-13). PubMed Central. [Link]

  • Methyl 2-[(Cyanomethyl)thio]benzoate. PubChem. [Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH&Co.KG. [Link]

  • Methyl benzoate MSDS. ScienceLab.com. [Link]

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An In-depth Technical Guide to Methyl 2-(methylthio)benzoate: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylthio)benzoate, a seemingly unassuming organosulfur compound, holds a significant position in the landscape of modern organic chemistry and its applications. This technical guide provides a comprehensive overview of this molecule, charting its historical context within the broader field of organosulfur chemistry, detailing its synthesis and characterization, and exploring its diverse applications, from a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its role as a potent insect attractant. This document serves as a resource for researchers and professionals, offering not only a compilation of existing knowledge but also insights into the practical methodologies and the underlying chemical principles that govern the utility of this compound.

Historical Context: The Emergence of Aromatic Thioethers

The synthesis of its precursor, thiosalicylic acid, has been documented in various methods, including the reaction of o-halogenated benzoic acids with alkaline hydrosulfides. The subsequent esterification to yield this compound would have been a logical and accessible transformation for chemists of the late 19th and early 20th centuries, who were well-versed in Fischer esterification techniques. The development of synthetic routes to its parent compound, 2-(methylthio)benzoic acid, from more readily available starting materials like mercaptobenzoic acid and methyl iodide, or dimethyl carbonate, further paved the way for the exploration and utilization of its methyl ester derivative.

Physicochemical and Spectroscopic Profile

This compound (CAS No: 3704-28-7) is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 66-69 °C
Boiling Point 290-298 °C (at reduced pressure)
CAS Number 3704-28-7
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is compiled below.

Spectroscopy Key Features
¹H NMR (CDCl₃) δ ~2.5 (s, 3H, -SCH₃), δ ~3.9 (s, 3H, -OCH₃), δ ~7.1-8.0 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ ~15.0 (-SCH₃), δ ~52.0 (-OCH₃), δ ~124-140 (Ar-C), δ ~167.0 (C=O)
Infrared (IR) ~1720 cm⁻¹ (C=O stretch, ester), ~2950 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1480 cm⁻¹ (C=C stretch, aromatic)
Mass Spectrometry (MS) m/z 182 [M]⁺, 151 [M-OCH₃]⁺, 136 [M-SCH₃]⁺, 108 [M-COOCH₃]⁺

Synthesis and Manufacturing

The most prevalent and industrially viable method for the synthesis of this compound is the Fischer esterification of 2-(methylthio)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Synthesis of the Precursor: 2-(Methylthio)benzoic Acid

A common laboratory and industrial synthesis of the precursor, 2-(methylthio)benzoic acid, involves the methylation of thiosalicylic acid. However, alternative routes from less expensive starting materials have been developed, as outlined in various patents. One such method involves the reaction of 2-chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis.[1]

Experimental Protocol: Fischer Esterification

The following protocol details a representative laboratory-scale synthesis of this compound.

Materials:

  • 2-(Methylthio)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvents (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylthio)benzoic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization to obtain a white to off-white solid.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2-(Methylthio)benzoic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux start->reflux Heating evaporation Evaporation of Methanol reflux->evaporation extraction Solvent Extraction evaporation->extraction washing Aqueous Washes (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (MgSO₄) washing->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration final_purification Vacuum Distillation or Recrystallization concentration->final_purification end_product Pure Methyl 2-(methylthio)benzoate final_purification->end_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Industry

This compound is a versatile molecule with applications spanning several fields, primarily as a chemical intermediate and a semiochemical.

Key Intermediate in Organic Synthesis

The presence of three reactive sites—the aromatic ring, the ester group, and the methylthio group—makes this compound a valuable building block in organic synthesis.

  • Pharmaceuticals and Agrochemicals: It serves as a precursor for the synthesis of more complex molecules with potential biological activity. The methylthio group can be oxidized to sulfoxide or sulfone, introducing new functionalities. The ester can be hydrolyzed or converted to other functional groups, and the aromatic ring can undergo electrophilic substitution. While specific blockbuster drugs directly derived from this molecule are not prominently cited, it falls into the broader class of thioanisole and benzoate derivatives that are common motifs in drug discovery.

Intermediate_Role cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds start This compound oxidation Oxidation (e.g., to sulfoxide/sulfone) start->oxidation hydrolysis Ester Hydrolysis (to carboxylic acid) start->hydrolysis substitution Aromatic Substitution (e.g., nitration, halogenation) start->substitution pharma Pharmaceutical Scaffolds oxidation->pharma agro Agrochemical Leads hydrolysis->agro materials Functional Materials substitution->materials

Caption: Role of this compound as a versatile chemical intermediate.

Insect Attractant

A significant and well-documented application of this compound is its role as an insect attractant. It has been identified as a component of the sex pheromone of certain beetle species. This property is exploited in integrated pest management strategies for monitoring and controlling insect populations.

Fragrance and Flavor Industry

While less common than its oxygenated counterpart, methyl salicylate (oil of wintergreen), this compound and related thioesters can be used in the formulation of fragrances and flavors, often to impart specific nuances.[2] Its organoleptic properties are described as having a characteristic odor profile that can be utilized in fine perfumery.

Future Outlook

The utility of this compound continues to evolve. In the realm of drug discovery, its role as a versatile scaffold for the introduction of the methylthio-benzoyl moiety warrants further exploration. The development of novel catalytic systems for the functionalization of this molecule could open up new avenues for the synthesis of complex and biologically active compounds. Furthermore, a deeper understanding of its interactions with insect olfactory receptors could lead to the design of more potent and selective pest control agents. As the demand for sophisticated and functionalized organic molecules grows, the importance of foundational building blocks like this compound is set to increase.

References

  • Wikipedia. (2023). Thioester. Retrieved from [Link]

  • Google Patents. (2006). Use of methyl 2-methylbenzoate in perfume compositions.
  • Thioester. (n.d.). In Origins of Life. Retrieved from [Link]

  • Google Patents. (2010). Method for preparing methylthio benzoic acid.
  • PerfumersWorld. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2018). Methods for the direct synthesis of thioesters from aldehydes: a focus review. Retrieved from [Link]

  • Snowhite Chemical Co., LTD. (2023). The role of methyl benzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

  • Angewandte Chemie. (2023). Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. Retrieved from [Link]

  • Evergreensino. (2023). How is Methyl Benzoate used in the fragrance industry?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(methylthio)methyl]benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • DiVA. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). S-methyl benzothioate. Retrieved from [Link]

  • Heterocycles. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (2023). Methyl benzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-(Methylthio)benzothiazole (FDB011171). Retrieved from [Link]

  • ResearchGate. (2015). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. Retrieved from [Link]

  • ResearchGate. (2012). Methyl 2-(thiophene-2-carboxamido)benzoate. Retrieved from [Link]

  • LookChem. (n.d.). Preparation of 4-Hydroxy-3-Substituted, 2H-1-Benzopyran-2-ones and 2H-1-Benzothiopyran-2-ones from Carboxylic Esters and Methyl Salicylates or Methyl Thiosalicylate. Retrieved from [Link]

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Physical characteristics of Methyl 2-(methylthio)benzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physicochemical Characterization of Methyl 2-(methylthio)benzoate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of this compound (CAS No. 3704-28-7), with a specific focus on its melting and boiling points. As a compound utilized in organic synthesis, understanding these fundamental properties is critical for its handling, purity assessment, and application in further chemical transformations. This document synthesizes data from authoritative sources and outlines standardized methodologies for verification, providing the causal insights necessary for advanced research and development.

Summary of Physical Characteristics

This compound is an off-white to pale cream crystalline solid at standard temperature and pressure, noted for its characteristic strong, unpleasant odor.[1][2][3] A consolidated summary of its primary physical properties is presented below.

Physical CharacteristicValueSource(s)
CAS Number 3704-28-7[1][3][4]
Molecular Formula C₉H₁₀O₂S[3]
Molecular Weight 182.24 g/mol [3]
Appearance White to off-white/pale cream crystalline solid[1][2][3]
Odor Stench[3]
Melting Point 63 - 70 °C (145.4 - 158 °F)[1][3][4]
Boiling Point ~285.65 °C (rough estimate)[1]

In-Depth Analysis of Thermal Transitions

The thermal transition points—melting and boiling—are critical parameters that dictate the compound's physical state and are fundamental indicators of its purity.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a very narrow range (typically <1°C). The reported melting range for this compound is between 63°C and 70°C.[1][3][4]

Expert Commentary: The breadth of this range (up to 7°C) as reported across different suppliers suggests that purity levels can vary. A wider melting range is a classic indicator of the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a broader range.[5] Researchers should, therefore, regard the melting point not as a fixed constant but as a crucial quality control parameter. A sharp melting range (e.g., 68-69°C) would indicate a higher purity sample compared to one melting over a range like 64-68°C.

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid organic compound.[6]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to compact the sample into a dense column of 2-3 mm at the bottom.[7][8]

    • Causality Insight: Proper packing is essential. A loose sample can shrink upon heating, leading to an inaccurate reading. A column height greater than 3 mm can cause a temperature gradient across the sample, resulting in an artificially broad melting range.[7]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Approximate Determination): Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat quickly to ~50°C). This step saves time.

  • Slow Heating (Accurate Determination): Decrease the heating rate to 1-2°C per minute.[8]

    • Causality Insight: A slow ramp rate is critical to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting point.[6]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts into a clear liquid.[8]

  • Reporting: The melting point is reported as the range T₁ – T₂. For high-purity this compound, this range should be narrow.

Workflow for Melting Point Determination

G A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Calibrated Apparatus B->C D Rapid Heat to ~15°C below MP C->D E Slow Heat Rate (1-2°C / min) D->E F Observe & Record T1 (First liquid drop) E->F G Observe & Record T2 (Completely liquid) F->G H Report as Range (T1 - T2) G->H

Caption: Standard workflow for capillary melting point determination.

Boiling Point Determination

The reported boiling point for this compound is an estimate of 285.65°C at atmospheric pressure.[1]

Expert Commentary: The term "estimate" is significant. High-molecular-weight organic compounds, especially those with functional groups, can be susceptible to thermal decomposition at or near their atmospheric boiling points. Attempting a standard distillation may result in degradation of the compound rather than a clean phase transition. Therefore, micro-scale methods or distillation under reduced pressure are the preferred, scientifically sound approaches. A Safety Data Sheet for the compound notes "No information available" for the boiling point/range, further underscoring the lack of definitive experimental data at atmospheric pressure.[1]

This method is ideal as it requires a very small sample volume (<0.5 mL) and provides a reliable boiling point, especially for substances with high boiling points.[9][10]

Methodology:

  • Sample Preparation: Add approximately 0.25-0.5 mL of molten this compound into a small-diameter test tube (a "fusion tube").

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary, sealed-end-up, into the fusion tube containing the liquid sample.

  • Apparatus Setup: Attach the fusion tube assembly to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a high-temperature heating bath (e.g., silicone oil or a metal heating block). The heat transfer medium must be stable well above the expected boiling point.

  • Observation (Heating Phase): Begin heating the bath gently. A slow stream of bubbles will emerge from the open end of the inverted capillary as trapped air expands.

  • Observation (Boiling Phase): As the temperature approaches the boiling point, the vapor pressure of the liquid will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary.[9][11] Continue heating until the temperature is a few degrees above this point.

  • Observation (Cooling Phase): Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[10]

    • Causality Insight: At the boiling point, the vapor pressure of the liquid equals the external pressure. As the liquid cools just below its boiling point, its vapor pressure drops, and the higher external atmospheric pressure forces the liquid back into the capillary. This provides a sharp, unambiguous endpoint.

  • Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.

Workflow for Micro Boiling Point Determination

G A Add Molten Sample to Fusion Tube B Insert Inverted, Sealed Capillary A->B C Attach to Thermometer & Immerse in Bath B->C D Heat Gently C->D E Observe Rapid, Continuous Bubbles D->E F Stop Heating & Allow to Cool E->F G Record Temperature When Liquid Enters Capillary F->G H Report BP with Barometric Pressure G->H

Caption: Workflow for Siwoloboff's micro boiling point method.

Practical Implications for the Researcher

  • Purity Assessment: The melting point range is the first and most direct indicator of sample purity. Any deviation from a sharp, literature-value range should prompt further analytical investigation (e.g., NMR, GC-MS) before use in a synthesis.

  • Reaction Conditions: As a solid with a moderately low melting point, the compound can be handled easily at room temperature. Its high boiling point indicates that it has low volatility, allowing for reactions to be conducted at elevated temperatures with minimal loss of material.

  • Purification Strategy: The high boiling point suggests that purification by distillation will require a high-vacuum setup to avoid thermal decomposition. Alternative methods like recrystallization should be considered as a primary purification technique.

  • Safety and Handling: The compound is described as having a strong, unpleasant odor ("stench").[1][3] Therefore, all manipulations should be conducted in a well-ventilated fume hood. According to safety data sheets, while not classified as hazardous under OSHA 2012 standards, appropriate personal protective equipment (gloves, safety glasses) should always be worn to avoid contact with skin and eyes.[1][3]

References

  • Filo, O. (n.d.). Determination of Boiling Point Using Siwoloboff's Method Instructions.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - this compound.
  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education.
  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - this compound.
  • ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale.
  • thinkSRS.com. (n.d.). Melting Point Determination.
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  • AOCS. (2025). Melting Point, Capillary Tube Method. AOCS Methods Home.
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  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
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  • AOCS. (n.d.). Melting Point Capillary Tube Method.
  • SSERC. (n.d.). Melting point determination.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc).
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-(Methylthio)benzothiazole.
  • MedchemExpress.com. (2025, December 22). Safety Data Sheet - 2-(Methylthio)benzothiazole.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION.

Sources

Solubility Profile of Methyl 2-(methylthio)benzoate: A Technical Guide to Prediction, Determination, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. Methyl 2-(methylthio)benzoate (CAS: 3704-28-7), a compound with applications as a chemical intermediate and in the formulation of fragrances, presents a unique solubility challenge due to its structural features.[1] This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior. This document moves beyond theoretical discussions to provide actionable protocols and field-proven insights, explaining the causality behind experimental choices and establishing self-validating systems for solubility determination.

Physicochemical Characterization and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting its solubility.[2] this compound is an aromatic compound characterized by a benzoate ester and a methylthio group.[1]

Key Properties

The known physicochemical properties of this compound are summarized below. It is primarily a solid at room temperature, though some sources may describe it as a liquid, potentially due to impurities or polymorphism.[1][3]

PropertyValueSource(s)
CAS Number 3704-28-7[1][3][4]
Molecular Formula C₉H₁₀O₂S[1][3][4]
Molecular Weight 182.24 g/mol [1][3][4]
Appearance Off-white to light brown solid / white powder[3][5]
Melting Point 66-69 °C[3]
Boiling Point ~285-298 °C (estimates vary)[1][3]
Structural Influence on Polarity

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This rule dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[8] The structure of this compound contains distinct regions that contribute to its overall polarity:

  • Polar Groups: The ester functional group (-COOCH₃) is the primary polar center of the molecule, capable of participating in dipole-dipole interactions.

  • Moderately Polar Group: The methylthio group (-SCH₃) is less polar than the ester but contributes to the molecule's overall polarity.

  • Non-polar Group: The benzene ring is a large, non-polar, hydrophobic structure that primarily interacts via London dispersion forces.

The presence of a large non-polar ring balanced against two polar/moderately polar functional groups suggests that this compound is a sparingly polar to moderately polar compound . It is not expected to be soluble in highly polar solvents like water but should exhibit appreciable solubility in a range of organic solvents.[8]

cluster_mol This compound Structure cluster_forces Intermolecular Interactions MOL C₉H₁₀O₂S BENZENE Benzene Ring (Non-polar) LONDON London Dispersion BENZENE->LONDON Dominant Force ESTER Ester Group (-COOCH₃) (Polar) DIPOLE Dipole-Dipole ESTER->DIPOLE Primary Interaction THIO Methylthio Group (-SCH₃) (Moderately Polar) THIO->DIPOLE Secondary Interaction

Caption: Key functional groups and their contribution to polarity.

Theoretical Solubility Profile in Organic Solvents

Based on its structure, we can predict the solubility of this compound across different classes of organic solvents. These predictions serve as a valuable starting point for experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneLow to ModerateThe non-polar benzene ring will interact favorably with these solvents, but the polar ester and thioether groups will limit high solubility. Toluene may be a better solvent than hexane due to its aromatic nature.[8]
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)HighThese solvents possess a moderate polarity and can engage in dipole-dipole interactions with the ester group, while also effectively solvating the non-polar ring. This class is expected to be the most effective.[8]
Polar Protic Methanol, Ethanol, IsopropanolModerateThe alcohol solvents can interact with the ester group, but they are also capable of strong hydrogen bonding with themselves. The inability of this compound to act as a hydrogen bond donor will limit its solubility compared to compounds with -OH or -NH groups.[6] Solubility is expected to decrease as the alcohol chain length increases.

Experimental Protocols for Solubility Determination

While theoretical prediction is useful, empirical determination is essential for accurate data. The following protocols are designed to provide reliable and reproducible results.

Workflow for Solubility Assessment

The experimental process should follow a logical progression from a rapid qualitative screen to a precise quantitative measurement. This ensures efficient use of time and resources.

A Step 1: Solvent Selection (Based on Polarity Classes) B Step 2: Qualitative Screening (Rapid Assessment) A->B C Step 3: Identify Promising Solvents B->C D Step 4: Quantitative Determination (Shake-Flask Method) C->D Proceed with best candidates E Step 5: Data Analysis & Reporting (mg/mL or mol/L at T) D->E

Sources

Methodological & Application

Application Notes and Protocols: Fischer Esterification for the Synthesis of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(methylthio)benzoate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its synthesis is efficiently achieved through the Fischer esterification of 2-(methylthio)benzoic acid. This application note provides a comprehensive, step-by-step protocol for this reaction, grounded in the principles of chemical kinetics and reaction equilibrium. The document is intended for researchers and professionals in drug development and chemical synthesis, offering not just a procedure, but also the underlying scientific rationale for each step to ensure robust and reproducible results.

The traditional synthesis of this compound relies on the Fischer esterification, which involves the direct condensation of 2-(methylthio)benzoic acid with methanol in the presence of an acid catalyst.[1] This method is a cornerstone of organic synthesis due to its simplicity and the use of readily available starting materials.

Reaction and Mechanism

The overall reaction for the Fischer esterification of 2-(methylthio)benzoic acid is as follows:

2-(methylthio)benzoic acid + Methanol ⇌ this compound + Water

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3][4] The mechanism proceeds through several key steps, all of which are in equilibrium:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon.[5][6] This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[5][6]

  • Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[5]

To drive this reversible reaction towards the product side and achieve a high yield, Le Châtelier's principle is applied.[2][4] This is typically accomplished by using a large excess of one of the reactants (in this case, methanol) or by removing water as it is formed.[2][3]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Combine 2-(methylthio)benzoic acid and Methanol B Add Sulfuric Acid (catalyst) A->B Carefully C Reflux the mixture B->C Heat D Cool and Quench with Water C->D After reaction completion E Extract with Organic Solvent D->E F Wash with NaHCO3 solution E->F Neutralize acid G Wash with Brine F->G H Dry with Anhydrous Na2SO4 G->H I Filter and Concentrate H->I J Characterize Product (NMR, IR, MP) I->J

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityKey Hazards
2-(methylthio)benzoic acidC₈H₈O₂S168.215.0 gSkin/eye irritant[7][8][9]
MethanolCH₃OH32.0450 mLHighly flammable, toxic if swallowed/inhaled/in contact with skin, causes organ damage[10][11][12][13][14]
Sulfuric Acid (conc.)H₂SO₄98.081.5 mLCauses severe skin burns and eye damage, corrosive to metals[15][16][17][18][19]
Diethyl ether(C₂H₅)₂O74.12100 mLExtremely flammable, may form explosive peroxides
Saturated Sodium BicarbonateNaHCO₃84.0150 mLMinimal hazards
Saturated Sodium Chloride (Brine)NaCl58.4430 mLMinimal hazards
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gMinimal hazards
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware and personal protective equipment (goggles, lab coat, gloves)

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 5.0 g of 2-(methylthio)benzoic acid.[7]

    • Add 50 mL of methanol to the flask. The large excess of methanol serves to shift the reaction equilibrium towards the product side.

    • Place a magnetic stir bar in the flask and begin stirring.

    • Carefully and slowly add 1.5 mL of concentrated sulfuric acid to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic. Add the acid dropwise, allowing the solution to cool if necessary.[17]

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

    • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

    • Add 50 mL of diethyl ether to the separatory funnel.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (bottom) contains the excess methanol, sulfuric acid, and some unreacted starting material. The organic layer (top) contains the desired ester product.

    • Drain the aqueous layer and discard it.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved. Shake gently at first and vent frequently.

    • Drain the aqueous layer.

    • Wash the organic layer with 30 mL of saturated sodium chloride solution (brine) to remove any residual water.

    • Drain the aqueous layer.

  • Purification and Isolation:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for about 10-15 minutes.

    • Filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

    • The resulting solid is the crude this compound.

  • Characterization:

    • Determine the melting point of the product. The literature melting point is 66-69 °C.[3]

    • Obtain an IR spectrum. Key peaks should include a strong carbonyl (C=O) stretch around 1720 cm⁻¹ and C-O stretches.

    • Obtain an NMR spectrum for structural confirmation.

Product Characterization

  • Appearance: White to off-white solid.[3]

  • Molecular Formula: C₉H₁₀O₂S[2][3]

  • Molecular Weight: 182.24 g/mol [2][3]

  • Melting Point: 66-69 °C[3]

  • Boiling Point: Approximately 285.65 °C (rough estimate)[3]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact.[10][11][12][13][14]

  • Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care and add it slowly to other liquids to avoid splashing.[15][16][17][18][19]

  • Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby when in use.

Conclusion

This application note provides a detailed and reliable protocol for the Fischer esterification of 2-(methylthio)benzoic acid to synthesize this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate.

References

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • BYJU'S. Fischer Esterification Reaction. [Link]

  • The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. [Link]

  • Teck. (2018, December 7). Sulphuric Acid Safety Data Sheet. [Link]

  • Mitsubishi Gas Chemical America. (2018, September 20). Product: Methanol Safety Data Sheet. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: sulphuric acid ... %. [Link]

  • ScienceLab.com. Methanol MSDS.
  • Thatcher Company. (2015, February 2). Material Safety Data Sheet: Sulfuric Acid. [Link]

  • Univar Solutions. SAFETY DATA SHEET METHANOL. [Link]

  • PubChem. 2-(Methylthio)benzoic acid. [Link]

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Application Note: Microwave-Assisted Synthesis of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the rapid and efficient synthesis of Methyl 2-(methylthio)benzoate, a key intermediate in pharmaceutical and materials science. By leveraging microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces reaction times from hours to minutes, improves reaction yields, and promotes greener chemistry principles by minimizing energy consumption and solvent use.[1][2][3] The methodology detailed herein is designed for researchers, chemists, and drug development professionals seeking to optimize synthetic workflows.

Introduction and Scientific Principle

This compound is a valuable building block in organic synthesis. Its structure, featuring a thioether and an ester functional group ortho to each other on a benzene ring, makes it a versatile precursor for various heterocyclic compounds and molecules with potential biological activity.[4]

Traditional synthesis methods often involve nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, which can require prolonged heating, harsh reaction conditions, and often result in modest yields.[4][5] Microwave-assisted synthesis offers a transformative alternative. Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, a process where polar molecules and ions absorb microwave energy and convert it into thermal energy.[6][7] This rapid, uniform heating leads to spectacular reaction rate accelerations, often unachievable with conventional heating, resulting in higher yields, increased product purity, and significantly shorter reaction times.[1][2][6]

The synthesis described here proceeds via a copper-catalyzed nucleophilic aromatic substitution, where an aryl halide (Methyl 2-bromobenzoate) couples with a thiol equivalent (Sodium thiomethoxide). Copper catalysts are highly effective in facilitating C-S bond formation.[8][9] The use of microwave irradiation drastically shortens the time required for this transformation, making it a highly efficient and practical laboratory procedure.[8][9]

Experimental Protocol

This protocol details the copper-catalyzed, microwave-assisted synthesis of this compound from Methyl 2-bromobenzoate and Sodium thiomethoxide.

Reagents and Materials
Reagent/MaterialFormulaMWAmountMolesRole
Methyl 2-bromobenzoateC₈H₇BrO₂215.041.0 g4.65 mmolStarting Material
Sodium thiomethoxideCH₃NaS70.090.36 g5.12 mmolNucleophile
Copper(I) IodideCuI190.4544 mg0.23 mmolCatalyst
1,10-PhenanthrolineC₁₂H₈N₂180.2184 mg0.46 mmolLigand
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-Solvent
Diethyl ether(C₂H₅)₂O74.12As needed-Extraction
Saturated NaCl solutionNaCl(aq)-As needed-Workup
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent

Safety Precautions:

  • Always conduct this reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium thiomethoxide is corrosive and moisture-sensitive. Handle it quickly in a dry environment.

  • DMF is a reproductive toxin; avoid inhalation and skin contact.

  • Microwave synthesis should only be performed in a dedicated scientific microwave reactor equipped with pressure and temperature sensors. Do not use a domestic microwave oven.

Step-by-Step Procedure
  • Vessel Preparation: To a 20 mL microwave reaction vessel equipped with a magnetic stir bar, add Methyl 2-bromobenzoate (1.0 g, 4.65 mmol), Sodium thiomethoxide (0.36 g, 5.12 mmol), Copper(I) Iodide (44 mg, 0.23 mmol), and 1,10-Phenanthroline (84 mg, 0.46 mmol).

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vessel.

  • Vessel Sealing: Securely cap the reaction vessel using the appropriate crimper tool for your microwave system.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Pressure: Max 20 bar

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Workup & Extraction:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous phase with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be further purified by flash column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to yield the pure product.

Expected Results & Characterization
  • Product: this compound

  • Appearance: Colorless to pale yellow oil.

  • Expected Yield: > 85%

  • Characterization (¹H NMR, CDCl₃):

    • δ ~2.5 (s, 3H, -SCH₃)

    • δ ~3.9 (s, 3H, -OCH₃)

    • δ ~7.1-7.5 (m, 3H, Ar-H)

    • δ ~7.9 (dd, 1H, Ar-H)

Workflow and Mechanistic Overview

Experimental Workflow Diagram

The following diagram outlines the key steps of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: - Methyl 2-bromobenzoate - Sodium thiomethoxide - CuI / 1,10-Phenanthroline - DMF Solvent seal Seal Microwave Vessel reagents->seal mw Microwave Irradiation (120 °C, 15 min) seal->mw cool Cool to Room Temp. mw->cool workup Aqueous Workup & Diethyl Ether Extraction cool->workup dry Dry (MgSO₄) & Concentrate workup->dry chrom Flash Chromatography dry->chrom product Pure Product chrom->product

Caption: Workflow for Microwave-Assisted Synthesis.

Reaction Mechanism

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, a common pathway for copper-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (Methyl 2-bromobenzoate) to form a Cu(III) intermediate. The 1,10-phenanthroline ligand stabilizes this high-oxidation-state species.

  • Metathesis/Ligand Exchange: The thiomethoxide anion displaces the bromide on the copper center.

  • Reductive Elimination: The C-S bond is formed as the desired product, this compound, is eliminated from the copper center, regenerating the active Cu(I) catalyst for the next cycle.

Microwave energy accelerates each step of this catalytic cycle, leading to a rapid overall transformation.

Conclusion

This application note demonstrates a robust and highly efficient protocol for the synthesis of this compound using microwave irradiation. The key advantages of this method—dramatic reduction in reaction time, high yields, and operational simplicity—make it a superior alternative to conventional heating methods.[1][2][3] This approach aligns with the principles of green chemistry and provides a valuable tool for chemists in research and development to accelerate their synthetic endeavors.[7]

References

  • Title: Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides Source: PMC - NIH URL: [Link]

  • Title: Microwave-Assisted Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides in Water Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles | Request PDF Source: ResearchGate URL: [Link]

  • Title: Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: What are the advantages of using a microwave in green synthesis? Source: Quora URL: [Link]

  • Title: MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS Source: International Journal of Advance Research in Science and Engineering URL: [Link]

  • Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: Patsnap URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY Source: ResearchGate URL: [Link]

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Application Notes and Protocols: Synthesis of Methyl 2-(methylthio)benzoate Utilizing Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 2-(methylthio)benzoate via esterification of 2-(methylthio)benzoic acid with methanol, employing solid acid catalysts. We delve into the rationale behind utilizing heterogeneous catalysis, offering a greener and more efficient alternative to traditional homogeneous methods. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing both the theoretical framework and practical, step-by-step guidance for successful implementation.

Introduction: The Shift Towards Greener Chemistry

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Traditionally, its synthesis through Fischer esterification relies on homogeneous mineral acids like sulfuric acid.[2][3] While effective, these methods are fraught with challenges including catalyst separation, reactor corrosion, and the generation of substantial aqueous waste, all of which are significant hurdles in sustainable industrial chemistry.[4][5][6]

Solid acid catalysts have emerged as a robust solution to these problems.[7][8] These heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides, offer numerous advantages.[7][9][10] Key benefits include ease of separation from the reaction mixture, potential for recyclability and reuse, reduced corrosion, and often, enhanced selectivity.[8][9][11] This guide will explore the application of these advanced materials to the synthesis of this compound, providing a pathway to a more environmentally benign and economically viable process.[12]

The Catalytic Heart: Understanding Solid Acid-Catalyzed Esterification

The mechanism of esterification catalyzed by a solid acid involves a series of equilibrium steps occurring on the catalyst's surface.[13][14]

The Brønsted Acid Mechanism:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of 2-(methylthio)benzoic acid by a proton (H+) from the solid acid catalyst. This increases the electrophilicity of the carbonyl carbon.[13][15]

  • Nucleophilic Attack: A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[13][16]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a molecule of water, a stable leaving group, regenerating the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, releasing the ester product, this compound, and regenerating the active acid site on the catalyst.[15]

Diagram: Brønsted Acid Catalyzed Esterification

Esterification_Mechanism Acid 2-(Methylthio)benzoic Acid Protonated_Acid Protonated Acid Acid->Protonated_Acid + H+ (from Catalyst) Methanol Methanol Catalyst_H Catalyst-H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Ester This compound Tetrahedral_Intermediate->Ester - H2O, - H+ Catalyst_Regen Catalyst-H+ Water Water

Caption: Generalized mechanism of Brønsted acid-catalyzed esterification.

Experimental Protocols

Materials and Equipment
Reagents Grade Supplier
2-(Methylthio)benzoic acid≥98%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Fisher Scientific
Amberlyst-15Hydrogen formDow Chemical
Zeolite H-ZSM-5Si/Al ratio 23Zeolyst International
Diethyl etherACS gradeVWR
Saturated Sodium BicarbonateLaboratory grade-
Anhydrous Magnesium SulfateLaboratory grade-
Deuterated Chloroform (CDCl₃)NMR gradeCambridge Isotope Labs
Equipment
Round-bottom flasks
Reflux condenser
Magnetic stirrer with hotplate
Rotary evaporator
Glass funnel and filter paper
Separatory funnel
Gas Chromatograph-Mass Spectrometer (GC-MS)
FT-IR Spectrometer
NMR Spectrometer (400 MHz)
Catalyst Preparation and Activation
  • Amberlyst-15: The resin should be washed sequentially with methanol and diethyl ether and then dried under vacuum at 60 °C for 12 hours prior to use to remove any absorbed water and organic impurities.

  • Zeolite H-ZSM-5: The zeolite catalyst should be calcined at 550 °C for 5 hours in a muffle furnace with a slow stream of air to ensure the removal of any adsorbed water and to activate the Brønsted acid sites.[17]

General Synthesis Protocol (Amberlyst-15 Catalyst)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)benzoic acid (5.0 g, 29.7 mmol).

  • Add anhydrous methanol (50 mL, 1.24 mol), which serves as both a reactant and the solvent.[18][19]

  • Add the pre-activated Amberlyst-15 catalyst (1.0 g, 20 wt% of the carboxylic acid).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC-MS. The reaction is typically complete within 6-8 hours.

  • Catalyst Separation: After completion, cool the reaction mixture to room temperature. Separate the solid catalyst by simple filtration. The catalyst can be washed with fresh methanol, dried, and stored for future use.[16]

  • Work-up: Transfer the filtrate to a rotary evaporator and remove the excess methanol under reduced pressure.

  • Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted carboxylic acid, and then with brine (25 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation.

Diagram: Experimental Workflow

Workflow Start Start: Mix Reactants & Catalyst Reflux Heat to Reflux (65°C) Start->Reflux Monitor Monitor by GC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Evaporate Evaporate Excess Methanol Filter->Evaporate Workup Aqueous Work-up Evaporate->Workup Dry Dry Organic Layer Workup->Dry Final_Evap Final Evaporation Dry->Final_Evap Product Pure Product Final_Evap->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Data Analysis

Proper characterization of the catalyst and the final product is crucial for validating the success of the synthesis.

Catalyst Characterization

The acidic properties of solid catalysts like zeolites can be characterized using various techniques:

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This technique provides information on the total number and strength of acid sites.

  • FT-IR Spectroscopy of Adsorbed Pyridine: This method can distinguish between Brønsted and Lewis acid sites.[20]

  • Solid-State NMR: Techniques like ¹H MAS NMR and ²⁷Al MAS NMR can provide detailed information about the local environment of acid sites in zeolites.[20][21][22]

Product Characterization: this compound

The identity and purity of the synthesized ester should be confirmed using standard spectroscopic methods.

Technique Expected Result for this compound
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.9 (dd, 1H, Ar-H), ~7.4 (td, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -SCH₃).[23]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~167.0 (C=O), ~141.0, ~132.0, ~131.0, ~125.5, ~124.0, ~123.5 (Ar-C), ~52.0 (-OCH₃), ~15.5 (-SCH₃).
FT-IR (ATR)ν (cm⁻¹): ~1720 (C=O stretch), ~1250 (C-O stretch), ~2950 (C-H stretch).[24][25]
GC-MS A single major peak in the gas chromatogram with a molecular ion peak (M+) at m/z = 182, corresponding to the molecular weight of the product.[1]

Conclusion and Future Outlook

The use of solid acid catalysts for the synthesis of this compound represents a significant advancement over traditional homogeneous methods.[18][19][26] The protocols detailed in this guide demonstrate a practical, efficient, and environmentally conscious approach. The ease of catalyst separation and the potential for reuse align with the principles of green chemistry, making this methodology highly attractive for both academic research and industrial-scale production.[27] Future research may focus on the development of novel solid acid catalysts with even higher activity and stability, as well as the adaptation of these protocols for continuous flow reactor systems, further enhancing the efficiency and scalability of this important transformation.[6]

References

  • Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research. [Link]

  • Solid acid-catalyzed reaction mechanism of esterification. ResearchGate. [Link]

  • The Role of Carbon-based Solid Acid Catalysts in Organic Synthesis. Bentham Science. [Link]

  • Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. [Link]

  • Heterogeneous Solid Acid Catalysts for Esterification of Free Fatty Acids. ResearchGate. [Link]

  • Solid Acid Catalysis: From Fundamentals to Applic
  • Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH. [Link]

  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI. [Link]

  • The Role of Carbon-based Solid Acid Catalysts in Organic Synthesis. R Discovery. [Link]

  • Solid Acid Catalysts: Explained, Examples. StudySmarter. [Link]

  • Solid-State NMR Characterization of Acid Properties of Zeolites and Solid Acid Catalysts. ResearchGate. [Link]

  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. PMC - NIH. [Link]

  • Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. [Link]

  • General aspects of zeolite acidity characterization (2015). Semantic Scholar. [Link]

  • Proposed reaction mechanism for solid acid catalysed esterification. ResearchGate. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem. [Link]

  • PREPARATION, MODIFICATION AND CHARACTERISATION OF SELECTIVE ZEOLITE BASED CATALYSTS FOR PETROCHEMICAL APPLICATIONS. University of Birmingham. [Link]

  • Emerging analytical methods to characterize zeolite-based materials. PMC - NIH. [Link]

  • Methods for Characterizing Zeolite Acidity. pubs.acs.org. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

  • Method for preparing methylthio benzoic acid.
  • Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. MDPI. [Link]

  • esterification of benzoic acid to methyl benzoate. chem.ucla.edu. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. OUCI. [Link]

  • Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). YouTube. [Link]

  • Vibrational Spectroscopy of Methyl benzoate. ResearchGate. [Link]

  • A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. ElectronicsAndBooks. [Link]

  • Method for preparing methyl benzoate.

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Methyl 2-(methylthio)benzoate: A Versatile Synthon for Sulfur-Containing Heterocycles - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic functional materials.[1][2][3] Their unique stereoelectronic properties, conferred by the sulfur atom, enable potent and selective interactions with biological targets and provide desirable characteristics for electronic applications. Among the vast array of building blocks for constructing these molecules, methyl 2-(methylthio)benzoate stands out as a particularly versatile and powerful synthon. Its structure features a methyl ester and an adjacent methylthio (thioanisole) group on a benzene ring. These two functionalities serve as reactive handles for a variety of cyclization and annulation reactions, providing efficient access to diverse and complex heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural descriptions to offer mechanistic insights, field-proven protocols, and expert commentary on the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this building block in their synthetic endeavors.

G cluster_start Core Building Block cluster_products Target Heterocyclic Systems start This compound Thioxanthenones Thioxanthen-9-ones start->Thioxanthenones Intramolecular Friedel-Crafts Acylation Thiochromenones Thiochromen-4-ones start->Thiochromenones Multi-step sequence: Condensation & Cyclization Benzothiazoles Benzothiazoles start->Benzothiazoles Oxidative Cyclization with Amines Benzothiophenes Benzothiophenes start->Benzothiophenes Electrophilic Cyclization

Caption: Key heterocyclic scaffolds accessible from this compound.

Synthesis of Thioxanthen-9-ones via Intramolecular Cyclization

Thioxanthen-9-one and its derivatives are a critical class of compounds known for their applications as photosensitizers, and as core structures in various biologically active molecules.[4] The most direct and common method to synthesize this tricyclic system from this compound is through an acid-catalyzed intramolecular cyclization.

Mechanistic Insight: The Friedel-Crafts Acylation Pathway

This transformation is a classic example of an intramolecular Friedel-Crafts acylation. The reaction is typically mediated by a strong protic acid (e.g., concentrated H₂SO₄) or a Lewis acid, which serves a dual purpose.

  • Activation of the Ester: The acid protonates the carbonyl oxygen of the methyl ester group, significantly increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Aromatic Substitution: The activated ester is then attacked by the electron-rich aromatic ring of the thioanisole moiety in an intramolecular electrophilic aromatic substitution (SEAr) reaction. The ortho- and para-directing methylthio group activates the ring, facilitating the cyclization.

  • Dehydration and Aromatization: The subsequent loss of methanol and a proton re-aromatizes the system, yielding the stable tricyclic thioxanthen-9-one core.

A competing pathway, especially under harsh conditions, is the oxidation of the sulfide to a sulfoxide. This is why careful control of temperature and reaction time is crucial for achieving high yields of the desired product.

G start This compound activated Protonated Ester Intermediate (Enhanced Electrophilicity) start->activated H₂SO₄ (Protonation) cyclized Cyclized Intermediate (Sigma Complex) activated->cyclized Intramolecular SₑAr product Thioxanthen-9-one cyclized->product -CH₃OH -H⁺

Caption: Workflow for the synthesis of Thioxanthen-9-one.

Protocol 1: Synthesis of 1-Methyl-9H-thioxanthen-9-one

This protocol is adapted from established procedures for the synthesis of substituted thioxanthenones.[5]

Materials:

  • Methyl 2-(methylthio)-3-methylbenzoate (or other appropriate substituted precursor)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-(methylthio)-3-methylbenzoate (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (5-10 volumes, e.g., 5-10 mL per gram of starting material) dropwise with vigorous stirring. Causality Note: Slow addition is critical to control the initial exotherm and prevent unwanted side reactions like sulfonation or oxidation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a beaker filled with crushed ice. This will precipitate the crude product. Safety Note: Always add acid to water/ice, never the other way around. This step should be performed in a fume hood.

  • Neutralization & Extraction: Stir the ice-water mixture until all the ice has melted. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a yellow solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield the pure thioxanthen-9-one derivative.[5]

DerivativeReagentConditionsYieldReference
1-Methyl-9H-thioxanthen-9-oneH₂SO₄RT, 3h81%[5]
2-Trifluoromethyl-9H-thioxanthen-9-oneH₂SO₄50-70 °C, 3-5hHigh[6]

Synthesis of Thiochromen-4-ones and Functional Derivatives

Thiochromen-4-ones are another important class of sulfur heterocycles with diverse biological activities.[1][2][7] While direct one-step cyclization from this compound is less common, it serves as an excellent precursor for intermediates that can be readily converted to the thiochromen-4-one scaffold. Furthermore, the resulting 2-(methylthio) group on the heterocycle is not merely a spectator; it is a versatile handle for post-cyclization modifications, particularly through cross-coupling reactions.[8]

Mechanistic Insight: A Multi-Step Approach

A plausible synthetic route involves an initial Claisen-type condensation followed by an intramolecular cyclization.

  • Enolate Formation: The methyl ester of this compound can be reacted with the enolate of a ketone (e.g., acetone) generated by a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA). This forms a β-diketone intermediate.

  • Intramolecular Cyclization: Treatment of the β-diketone with acid promotes an intramolecular nucleophilic attack of the sulfur atom onto one of the carbonyls, followed by dehydration to yield the 2-substituted-thiochromen-4-one.

  • Cross-Coupling: The 2-(methylthio) group can be oxidized to a more reactive sulfinyl or sulfonyl group, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with various boronic acids or organostannanes. This allows for the introduction of diverse aryl or alkyl substituents at the 2-position, a key site for modulating biological activity.[8]

G start This compound intermediate β-Diketone Intermediate start->intermediate 1. Ketone Enolate 2. Workup cyclized 2-(Methylthio)thiochromen-4-one intermediate->cyclized Acid-catalyzed Cyclization oxidized 2-(Methylsulfinyl)thiochromen-4-one cyclized->oxidized Oxidation (e.g., m-CPBA) product 2-Aryl-thiochromen-4-one oxidized->product Ar-B(OH)₂, Pd(OAc)₂, XPhos, Zn(OTf)₂

Caption: Multi-step synthesis and functionalization of thiochromen-4-ones.

Protocol 2: Synthesis and Suzuki Coupling of a Thiochromen-4-one Derivative

This protocol describes the synthesis of the 2-(methylthio)thiochromen-4-one core followed by its functionalization, based on the strategy reported by Xie, et al.[8]

Part A: Synthesis of 2-(Methylthio)-4H-thiochromen-4-one (This part is a representative hypothetical procedure based on standard organic transformations, as a direct protocol from the starting material was not found in the initial search.)

  • Enolate Generation: In a three-neck flask under a nitrogen atmosphere, add anhydrous THF and sodium hydride (1.2 eq, 60% dispersion in mineral oil). Cool to 0 °C and add acetone (1.1 eq) dropwise. Stir for 30 minutes.

  • Condensation: Add a solution of this compound (1.0 eq) in THF dropwise to the enolate suspension. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting β-diketone by column chromatography.

  • Cyclization: Dissolve the purified intermediate in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid (TsOH) and heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC. Upon completion, cool the reaction, wash with NaHCO₃ solution, dry, and concentrate to obtain the crude 2-(methylthio)-4H-thiochromen-4-one, which can be purified by chromatography.

Part B: Suzuki Coupling of 2-(Methylsulfonyl)-4H-thiochromen-4-one [8]

  • Oxidation: Dissolve the 2-(methylthio)-4H-thiochromen-4-one (1.0 eq) in dichloromethane (DCM). Cool to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise. Stir at room temperature for 2-4 hours. Causality Note: Using slightly more than two equivalents of m-CPBA ensures full oxidation to the sulfone, which is a better leaving group for the subsequent coupling reaction. Wash the reaction mixture with NaHCO₃ and sodium thiosulfate solutions, dry, and concentrate to get the sulfone.

  • Coupling Reaction: In a reaction vial, combine the 2-(methylsulfonyl)-4H-thiochromen-4-one (1.0 eq), the desired phenylboronic acid (2.0 eq), Pd(OAc)₂ (0.1 eq), XPhos (0.1 eq), and Zn(OTf)₂ (0.2 eq).

  • Solvent and Heating: Add DMF as the solvent, seal the vial, and stir the mixture at 80 °C for 6 hours.

  • Purification: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final 2-aryl-4H-thiochromen-4-one product by flash column chromatography.

Arylboronic Acid PartnerYieldReference
Phenylboronic acid62%[8]
4-Methoxyphenylboronic acid60%[8]
4-Fluorophenylboronic acid65%[8]
4-Bromophenylboronic acid38%[8]

Access to the Benzothiazole Scaffold

Benzothiazoles are a cornerstone of medicinal chemistry, found in drugs with a wide range of activities including anticancer, antimicrobial, and anticonvulsant properties.[3][9] this compound can serve as a precursor to this important heterocyclic system, often through an oxidative cyclization pathway involving an amine source. The compound 2-(Methylthio)benzothiazole (MTBT) is a known derivative and key intermediate.[10]

Protocol 3: Proposed Synthesis of a 2-(Methylthio)benzothiazole Derivative

This protocol is a chemically plausible route inspired by general methods for benzothiazole synthesis, such as the condensation of 2-aminothiophenols with various reagents.[3][11]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN or Benzoyl Peroxide (radical initiator)

  • Carbon Tetrachloride (CCl₄) or other suitable solvent

  • Ammonia or an amine source

  • Oxidizing agent (e.g., I₂, DDQ)

  • Base (e.g., K₂CO₃)

Procedure:

  • Benzylic Bromination: Following a procedure analogous to the functionalization of methyl o-toluate, the methyl group of the thioether can be activated.[12] Dissolve this compound (1.0 eq) in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture until completion (monitored by TLC). Cool, filter the succinimide, and concentrate the filtrate to get the crude α-bromo thioether.

  • Reaction with Amine: Dissolve the crude α-bromo thioether in a polar aprotic solvent like DMF. Add an excess of an amine source (e.g., a solution of ammonia in methanol or an appropriate primary amine) and a base like K₂CO₃. Stir at room temperature or with gentle heating. This step forms a 2-aminomethyl-thioanisole derivative.

  • Oxidative Cyclization: To the intermediate from the previous step, add an oxidizing agent such as iodine (I₂) or DDQ. Heat the reaction mixture. The oxidant facilitates the intramolecular cyclization between the sulfur atom and the nitrogen atom, followed by elimination to form the benzothiazole ring.

  • Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove salts and the oxidant. Extract the product with an organic solvent, dry, and concentrate. Purify the final benzothiazole derivative by column chromatography.

This multi-step approach highlights the synthetic flexibility of the starting material, where both the methyl ester and methylthio groups can be sequentially functionalized to construct the target heterocycle.

Conclusion and Future Outlook

This compound is a readily accessible and highly effective building block for the synthesis of a range of valuable sulfur-containing heterocycles. Through straightforward, often single-step transformations like intramolecular Friedel-Crafts acylation, it provides excellent access to the thioxanthen-9-one core. Moreover, its capacity to be elaborated through multi-step sequences makes it a strategic starting point for more complex scaffolds like functionalized thiochromen-4-ones and benzothiazoles. The methylthio group, in particular, is not just a passive structural element but a key functional handle for post-synthetic modification via modern cross-coupling chemistry.

Future research could further expand the utility of this synthon. Its application in cascade or domino reactions, where multiple bonds are formed in a single operation, could lead to even more efficient construction of polycyclic systems. Exploring its use in photochemical or electrochemical cyclizations could also unveil novel, milder pathways to known and new heterocyclic frameworks, further cementing the role of this compound as a cornerstone in heterocyclic synthesis.

References

  • Elagamy, A., Shaw, R., Shah, C., & Pratap, R. (2021). Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones and Study of Their Halogenation Reactions. The Journal of Organic Chemistry, 86(13), 9478–9489. [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. Retrieved January 5, 2026, from [Link]

  • MDPI. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 5(4), 2707-2717. [Link]

  • National Institutes of Health. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13861–13869. [Link]

  • ResearchGate. (n.d.). Synthesis of thiochromen-4-ones. [Diagram]. Retrieved January 5, 2026, from [Link]

  • Shibuya, K., et al. (2018). Discovery of Clinical Candidate... an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor. Journal of Medicinal Chemistry, 61(23), 10635-10650. [Link]

  • Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. Retrieved January 5, 2026, from [Link]

  • Semantic Scholar. (n.d.). Preparation and Reactions of Methyl 2-(Isothiocyanatocarbonyl)-benzoate: Synthesis of Derivatives of[1][7][13]Triazolo[5,1-a]isoquinoline. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new thioxanthone derivatives. Retrieved January 5, 2026, from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved January 5, 2026, from [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4933. [Link]

  • National Institutes of Health. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved January 5, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some new thioxanthone derivatives. 7(11), 48-56. [Link]

  • National Institutes of Health. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (2023). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. Toxics, 11(10), 863. [Link]

  • Organic Chemistry Portal. (n.d.). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization... Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological investigation of benzothiophene heterocycles. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-trifluoromethylthioxanthone.
  • ResearchGate. (n.d.). Annulation reaction of methyl 2-(benzo[b][7][13]thiazin-3-ylidene)acetate with β-nitrostyrenes and 3-nitrochromenes. Retrieved January 5, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2113-2144. [Link]

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A Robust and Versatile Strategy for the Synthesis of the Thieno[2,3-b]pyridine Scaffold: A Key Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Thieno[2,3-b]pyridines

Introduction: The Significance of the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine ring system is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its rigid, planar structure and the presence of both thiophene and pyridine rings confer unique physicochemical properties, making it a "privileged structure" capable of interacting with a wide array of biological targets. Thieno[2,3-b]pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, this scaffold is a cornerstone in the development of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5][6] For instance, certain derivatives have shown potent inhibitory activity against c-Src kinase and Pim-1 kinase, both of which are implicated in cancer progression.[4][6] The therapeutic potential of this scaffold extends to neurodegenerative diseases and diabetes, highlighting its versatility and importance for researchers and drug development professionals.[5][7]

Synthetic Overview: A Strategic Approach to the Thieno[2,3-b]pyridine Skeleton

While numerous synthetic routes to thieno[2,3-b]pyridines have been reported, they can be broadly categorized into two main strategies: construction of the thiophene ring onto a pre-existing pyridine core, or annulation of the pyridine ring onto a thiophene precursor.[8] A hypothetical retrosynthetic analysis might suggest starting from a simple substituted benzene derivative, such as methyl 2-(methylthio)benzoate. However, a direct and versatile synthesis from such a starting material is not well-established in the literature.

A more robust, flexible, and widely adopted strategy involves a two-stage approach commencing with the construction of a polysubstituted 2-aminothiophene, followed by the annulation of the pyridine ring. This methodology offers significant advantages in terms of substrate scope and the ability to introduce a wide range of functional groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

This application note details a highly reliable two-stage protocol for the synthesis of a diverse array of thieno[2,3-b]pyridine derivatives:

  • Stage 1: The Gewald Reaction for the efficient, one-pot synthesis of 2-aminothiophene-3-carbonitriles.

  • Stage 2: The Friedländer Annulation for the cyclocondensation of the 2-aminothiophene intermediates with β-dicarbonyl compounds to yield the target thieno[2,3-b]pyridine core.

Stage 1: Synthesis of 2-Aminothiophene-3-carbonitrile Intermediates via the Gewald Reaction

The Gewald reaction is a multicomponent condensation that provides a straightforward and efficient route to highly functionalized 2-aminothiophenes.[9][10] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) in the presence of elemental sulfur and a base catalyst.[11]

Reaction Mechanism: Gewald Synthesis

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene aromatic ring.[9][11]

Gewald Reaction Mechanism Gewald Reaction Mechanism ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur (S8) sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base (e.g., Morpholine) base->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydrothiophene cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Aminothiophene tautomerization->product

Caption: Mechanism of the Gewald reaction.

Detailed Protocol: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol describes the synthesis of a representative 2-aminothiophene intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Butan-2-one72.113.61 g (4.5 mL)50
Malononitrile66.063.30 g50
Sulfur (powdered)32.061.60 g50
Morpholine87.124.36 g (4.4 mL)50
Ethanol46.0725 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (25 mL), butan-2-one (4.5 mL, 50 mmol), malononitrile (3.30 g, 50 mmol), and powdered sulfur (1.60 g, 50 mmol).

  • Stir the mixture to form a suspension.

  • Add morpholine (4.4 mL, 50 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford 2-amino-4,5-dimethylthiophene-3-carbonitrile as a crystalline solid.

Expected Yield: 70-80%.

Stage 2: Construction of the Thieno[2,3-b]pyridine Core via Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline and related fused pyridine ring systems.[12][13] In this context, it involves the acid-catalyzed condensation of a 2-aminothiophene-3-carbonitrile with a β-dicarbonyl compound (e.g., acetylacetone) to form the thieno[2,3-b]pyridine scaffold.[8]

Reaction Mechanism: Friedländer Annulation

The reaction is initiated by the formation of an enamine or Schiff base between the 2-amino group of the thiophene and one of the carbonyl groups of the β-dicarbonyl compound.[12] This is followed by an intramolecular cyclization (an aldol-type condensation) and subsequent dehydration to yield the aromatic thieno[2,3-b]pyridine system.[12]

Friedlander Annulation Mechanism Friedländer Annulation Mechanism aminothiophene 2-Aminothiophene-3-carbonitrile condensation Condensation aminothiophene->condensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->condensation acid Acid Catalyst (e.g., PPA) acid->condensation enamine Enamine/Schiff Base Intermediate condensation->enamine cyclization Intramolecular Cyclization enamine->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate dehydration Dehydration cyclized_intermediate->dehydration product Thieno[2,3-b]pyridine dehydration->product

Caption: Mechanism of the Friedländer annulation.

Detailed Protocol: Friedländer Synthesis of 4,6-Dimethyl-1H-thieno[2,3-b]pyridin-2-one

This protocol describes the cyclization of the previously synthesized 2-aminothiophene intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-4,5-dimethylthiophene-3-carbonitrile166.241.66 g10
Acetylacetone100.121.1 g (1.12 mL)11
Polyphosphoric Acid (PPA)-~15 g-

Procedure:

  • In a 50 mL round-bottom flask, combine 2-amino-4,5-dimethylthiophene-3-carbonitrile (1.66 g, 10 mmol) and acetylacetone (1.12 mL, 11 mmol).

  • Carefully add polyphosphoric acid (~15 g) to the flask. The PPA serves as both the catalyst and the solvent.

  • Equip the flask with a magnetic stirrer and a thermometer.

  • Heat the reaction mixture with stirring in an oil bath at 120-130 °C for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice (~100 g) in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 20 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure thieno[2,3-b]pyridine derivative.

Expected Yield: 65-75%.

Workflow Visualization: Two-Stage Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridine Synthesis Workflow Two-Stage Synthesis of Thieno[2,3-b]pyridines cluster_stage1 Stage 1: Gewald Reaction cluster_stage2 Stage 2: Friedländer Annulation reactants1 Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base reaction1 Reflux in Ethanol reactants1->reaction1 workup1 Cooling & Filtration reaction1->workup1 product1 2-Aminothiophene Intermediate workup1->product1 reactants2 2-Aminothiophene Intermediate + β-Dicarbonyl Compound product1->reactants2 Use as starting material reaction2 Heat in Polyphosphoric Acid reactants2->reaction2 workup2 Quenching on Ice & Neutralization & Filtration reaction2->workup2 product2 Thieno[2,3-b]pyridine Product workup2->product2

Caption: Overall workflow for the two-stage synthesis.

Conclusion

This application note provides a detailed, field-proven two-stage protocol for the synthesis of the medicinally important thieno[2,3-b]pyridine scaffold. The combination of the Gewald reaction and the Friedländer annulation offers a versatile and efficient pathway to a wide variety of derivatives suitable for further investigation in drug discovery programs. The methodologies described are robust and can be adapted for the synthesis of a library of analogues for SAR studies.

References

  • Bakhite, E. A., Abdou, O. A. A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link][14]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858. [Link][8]

  • El-Sayed, N. N. E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link][15]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link][12]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link][9]

  • Hassan, A. S., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-166. [Link][4]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link][10]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link][11]

  • Various Authors. (2013-2025). ResearchGate publications on Thieno[2,3-b]pyridine. [Link][1]

  • Various Authors. (2017). Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus. Archives of Virology, 162(6), 1577-1587. [Link][2]

  • Various Authors. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. [Link][3]

  • Various Authors. (2025). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. European Journal of Medicinal Chemistry, 301, 118258. [Link][5]

  • Various Authors. (2025). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. ResearchGate. [Link][6]

  • Various Authors. (2025). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. [Link][7]

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Application Notes and Protocols: Cyclization Reactions Involving Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Value of Methyl 2-(methylthio)benzoate in Heterocyclic Synthesis

This compound serves as a versatile and strategic starting material in the synthesis of a variety of sulfur-containing heterocyclic compounds. Its unique structural arrangement, featuring a methylthio group ortho to a methyl ester on a benzene ring, presents a fertile ground for intramolecular cyclization reactions. These reactions are pivotal in the construction of core scaffolds found in numerous pharmaceuticals and biologically active molecules. The strategic placement of the nucleophilic sulfur atom and the electrophilic ester group, or a derivative thereof, allows for the efficient assembly of complex ring systems such as thiochromenones and benzothiophenes. This guide provides an in-depth exploration of the synthetic possibilities offered by this compound, with a focus on practical application notes and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning researcher.

I. Core Synthetic Strategy: Intramolecular Condensation-Cyclization Cascade for Thiochromenone Synthesis

A highly effective and convergent strategy for the synthesis of thiochromenone derivatives from this compound involves a one-pot, base-catalyzed condensation with a ketone, followed by an intramolecular cyclization cascade. This approach leverages the principles of the Claisen condensation to activate the methyl ester, followed by a Michael addition and an intramolecular aldol condensation, reminiscent of the Robinson annulation[1][2][3][4].

A. Mechanistic Rationale and Causality

The proposed transformation initiates with the deprotonation of the α-carbon of a ketone by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound in a Claisen-type condensation[5][6][7][8]. The resulting β-keto ester intermediate is the key to the subsequent cyclization.

The subsequent intramolecular Michael addition is driven by the formation of a thermodynamically stable six-membered ring. The newly formed enolate then participates in an intramolecular aldol condensation, leading to the final thiochromenone product after dehydration. The choice of a strong, non-nucleophilic base is crucial to favor the initial condensation over competing reactions.

Diagram 1: Proposed Mechanistic Pathway for Thiochromenone Synthesis

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Claisen-Type Condensation cluster_2 Step 3: Intramolecular Michael Addition cluster_3 Step 4: Aldol Condensation & Dehydration A Ketone (e.g., Acetone) C Enolate A->C Deprotonation B Base (e.g., NaH) D This compound E β-Keto Ester Intermediate C->E Nucleophilic Attack D->E F Cyclized Intermediate E->F Base-catalyzed E->F G Thiochromenone Product F->G Dehydration F->G

Caption: Proposed reaction cascade for thiochromenone synthesis.

B. Detailed Experimental Protocol: Synthesis of 2-Methyl-4H-thiochromen-4-one

This protocol describes a proposed method for the synthesis of 2-methyl-4H-thiochromen-4-one from this compound and acetone.

Materials:

  • This compound

  • Acetone (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil and suspend it in anhydrous THF (50 mL).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetone (1.5 equivalents) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Condensation and Cyclization: Add a solution of this compound (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of methanol, followed by the slow addition of water. Acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Data Summary Table:

EntryReactant 1Reactant 2BaseSolventTime (h)Temp (°C)ProductYield (%)
1This compoundAcetoneNaHTHF18Reflux2-Methyl-4H-thiochromen-4-one(Predicted) 60-75
2This compoundCyclohexanoneNaOEtEthanol24RefluxOctahydrodibenzo[b,d]thiophen-6-one(Predicted) 55-70

II. Alternative Cyclization Strategies and Future Directions

While the condensation-cyclization cascade represents a robust approach, other synthetic avenues are worth exploring for accessing diverse heterocyclic scaffolds from this compound.

A. Friedel-Crafts Type Intramolecular Acylation

In principle, conversion of the methyl ester of this compound to an acyl chloride, followed by an intramolecular Friedel-Crafts acylation, could provide a direct route to thiochromenone.[9][10][11][12][13] This would likely require a Lewis acid catalyst such as aluminum chloride (AlCl₃). However, the presence of the sulfur atom could lead to catalyst poisoning or undesired side reactions, a challenge that would need to be addressed through careful optimization of reaction conditions.

Diagram 2: Workflow for Friedel-Crafts Acylation Approach

G A This compound B Saponification (e.g., NaOH) A->B C 2-(Methylthio)benzoic acid B->C D Chlorination (e.g., SOCl2) C->D E 2-(Methylthio)benzoyl chloride D->E F Intramolecular Friedel-Crafts Acylation (e.g., AlCl3) E->F G Thiochromen-4-one F->G

Caption: A potential multi-step route to thiochromenone.

B. Palladium-Catalyzed Intramolecular C-H Arylation

Recent advances in palladium-catalyzed C-H activation/arylation offer another promising, albeit more complex, avenue.[14] By introducing a suitable functional group ortho to the methylthio group, an intramolecular palladium-catalyzed cyclization could be envisioned to form the thiochromenone ring system. This approach would offer high atom economy but would necessitate a multi-step synthesis to prepare the requisite precursor.

III. Conclusion and Outlook

This compound is a readily accessible starting material with significant potential for the synthesis of valuable sulfur-containing heterocycles. The proposed intramolecular condensation-cyclization cascade provides a logical and practical starting point for the development of robust synthetic protocols. Further exploration of alternative strategies, such as Friedel-Crafts acylation and modern palladium-catalyzed methods, will undoubtedly expand the synthetic utility of this versatile building block, enabling the discovery and development of novel therapeutic agents and functional materials. The protocols and strategies outlined herein provide a solid foundation for researchers to embark on their own investigations into the rich and rewarding chemistry of this compound.

References

  • Robinson Annulation. (2023). In Wikipedia. [Link][1]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC. [Link][15]

  • One-Pot Synthesis of Thiochromones. Preprints.org. [Link][16]

  • Illustrated Glossary of Organic Chemistry - Claisen condensation. UCLA Chemistry and Biochemistry. [Link][5]

  • Iodine-Mediated Synthesis of 2-(Methylthio)-4H-chromen-4-ones and Study of Their Halogenation Reactions. Organic Chemistry Portal. [Link][17]

  • Dieckmann condensation. (2023). In Wikipedia. [Link][18]

  • Robinson Annulation Mechanism. BYJU'S. [Link][2]

  • The Robinson Annulation. Master Organic Chemistry. [Link][3]

  • Friedel-Crafts Acylation.doc. University of Missouri-St. Louis. [Link][9]

  • Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. PMC. [Link][14]

  • Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). UCLA Chemistry and Biochemistry. [Link][4]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link][6]

  • Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link][19]

  • Claisen condensation. (2023). In Wikipedia. [Link][7]

  • Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. MDPI. [Link][20]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link][10]

  • Claisen Condensation Mechanism. BYJU'S. [Link][8]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link][11]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link][12]

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link][21]

  • Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. Scribd. [Link][13]

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The Synthetic Utility of Methyl 2-(methylthio)benzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Sulfur-Containing Building Block

Methyl 2-(methylthio)benzoate (CAS No. 3704-28-7) is an aromatic ester that serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, including those with significant applications in the agrochemical industry.[1] Its unique structure, featuring a methyl ester and a methylthio (thioether) group ortho to each other on a benzene ring, provides two distinct reactive handles. This arrangement allows for a variety of chemical transformations, making it a strategic starting material for constructing novel pesticides and herbicides.

While the parent compound, methyl benzoate, is known for its own insecticidal and repellent properties, the introduction of the ortho-methylthio group opens new synthetic avenues.[2][3][4][5] Specifically, the sulfur atom can be selectively oxidized to create highly reactive sulfoxide and sulfone moieties. This oxidation is a critical activation step in the synthesis of numerous potent agrochemicals, most notably the sulfonylurea class of herbicides.[6][7]

This guide provides a detailed exploration of the application of this compound in agrochemical synthesis, focusing on the foundational oxidation protocol that transforms it into a key precursor for herbicide development. Additionally, its role as an insect attractant will be discussed.

PART 1: The Cornerstone Reaction - Oxidation to Methyl 2-(methylsulfonyl)benzoate

The transformation of the methylthio group (-SCH₃) into a methylsulfonyl group (-SO₂CH₃) is paramount. The resulting electron-withdrawing sulfonyl group significantly alters the reactivity of the molecule, making the ortho-ester group susceptible to further derivatization required for building the final agrochemical structure. This oxidized intermediate is a direct precursor to compounds like Methyl 2-(Isocyanatosulfonyl)benzoate, a critical component in the synthesis of sulfonylurea herbicides such as Metsulfuron-Methyl.[6] Sulfonylureas are a vital class of herbicides that function by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids.[8][9]

Synthetic Pathway Overview

The overall strategy involves a two-step process: first, the selective oxidation of the thioether to a sulfone, followed by conversion into a reactive intermediate for coupling with a heterocyclic amine.

Synthesis Pathway M2MB This compound M2MSB Methyl 2-(methylsulfonyl)benzoate M2MB->M2MSB Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Intermediate Reactive Intermediate (e.g., Sulfonyl Isocyanate) M2MSB->Intermediate Activation SU_Herbicide Sulfonylurea Herbicide Candidate Intermediate->SU_Herbicide Coupling HetAmine Heterocyclic Amine

Caption: General synthesis pathway for a sulfonylurea herbicide candidate.

PART 2: Detailed Protocol for Thioether Oxidation

This protocol details the selective oxidation of this compound to Methyl 2-(methylsulfonyl)benzoate using hydrogen peroxide, a common and environmentally benign oxidant.

Principle and Rationale

Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄) provides a reliable method for oxidizing thioethers to sulfones. The tungstate forms a peroxotungstate species in solution, which is the active oxidizing agent. This method is often preferred over stronger oxidants like m-CPBA or KMnO₄ as it can be more selective and avoids harsh reaction conditions, preserving the ester functionality. Acetic acid is used as the solvent as it facilitates the reaction and keeps the reactants in solution.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥98%Sigma-AldrichStarting Material
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher ScientificOxidizing Agent
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)ACS Reagent, ≥99%VWRCatalyst
Glacial Acetic AcidACS Reagent, ≥99.7%MerckSolvent
Sodium Bicarbonate (NaHCO₃)ACS ReagentLabChemQuenching/Neutralization Agent
Sodium Sulfite (Na₂SO₃)ACS ReagentJ.T. BakerPeroxide Quenching Agent
Ethyl AcetateHPLC GradeThermo FisherExtraction Solvent
Brine (Saturated NaCl solution)N/AIn-house prepWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCarolinaDrying Agent

Experimental Workflow Diagram

Experimental Workflow start Start: Setup Reaction Vessel dissolve Dissolve Starting Material & Catalyst in Acetic Acid start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_h2o2 Add H₂O₂ Dropwise (Maintain Temp < 10 °C) cool->add_h2o2 react Warm to Room Temp & Stir for 12-16h add_h2o2->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction (Add to Na₂SO₃ solution) monitor->quench neutralize Neutralize with NaHCO₃ (pH ~7-8) quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Recrystallization or Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for the oxidation of this compound.

Step-by-Step Methodology

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 54.9 mmol) and Sodium Tungstate Dihydrate (0.91 g, 2.75 mmol, 0.05 eq).

  • Dissolution: Add 100 mL of glacial acetic acid to the flask and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (18.7 mL, 164.7 mmol, 3.0 eq) dropwise via a dropping funnel over 30-45 minutes. Causality Check: This slow, controlled addition is critical to manage the exothermic reaction and prevent a dangerous temperature runaway. Maintaining a low temperature minimizes potential side reactions, such as hydrolysis of the ester group.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Quenching: Prepare a 10% aqueous solution of sodium sulfite (Na₂SO₃). Slowly pour the reaction mixture into the stirred sodium sulfite solution to quench any unreacted hydrogen peroxide. Trustworthiness Check: A starch-iodide test can be performed on a small aliquot to confirm the absence of peroxides before proceeding to extraction.

  • Neutralization: Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure Methyl 2-(methylsulfonyl)benzoate as a white solid.

Expected Results
ParameterExpected Outcome
Product Methyl 2-(methylsulfonyl)benzoate
Appearance White crystalline solid
Yield 85-95%
Purity (Post-Purification) >98% (by HPLC/NMR)
Characterization Consistent ¹H NMR, ¹³C NMR, and MS data.

PART 3: Alternative Application - Insect Attractant

Beyond its role as a synthetic intermediate, this compound has demonstrated direct biological activity. Research has identified it as a potent sex attractant for specific species of June beetles, including Phyllophaga tristis and Phyllophaga apicata.[10]

In field studies, traps baited with this compound captured significantly higher numbers of male beetles compared to unbaited control traps.[10] This attractant property suggests its potential use in integrated pest management (IPM) programs for monitoring and controlling these beetle populations. Its application in this context involves using it as a lure in traps to detect pest presence, monitor population density, and potentially for mass trapping to reduce crop damage.

Conclusion

This compound is a strategically important molecule in the field of agrochemical research and development. Its primary value lies in its capacity to be transformed into key precursors for complex herbicidal structures, with the oxidation of its thioether group being the most critical activation step. The detailed protocol provided herein offers a robust and reliable method for achieving this transformation, paving the way for the synthesis of novel sulfonylurea candidates and other bioactive compounds. Furthermore, its inherent activity as an insect attractant provides a secondary, direct application in sustainable pest management strategies, highlighting the dual utility of this versatile chemical.

References

Application Notes & Protocols: Formulation of Insect Lures with Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Methyl 2-(methylthio)benzoate in Chemical Ecology

In the intricate world of insect communication, semiochemicals—chemicals that convey information between organisms—are paramount.[1][2][3] These compounds, often volatile organic compounds (VOCs), govern critical behaviors such as mating, aggregation, and host location.[4][5][6] this compound has been identified as a potent semiochemical, specifically as a powerful sex attractant for several species of June beetles in the genus Phyllophaga.[7][8][9][10][11] Notably, it is the first identified sulfur-containing, long-distance sex pheromone produced by a female insect.[12]

The ability to synthesize and formulate such compounds into effective lures is a cornerstone of modern Integrated Pest Management (IPM) programs.[13][14][15] By creating lures that mimic the natural release of these attractants, researchers and pest management professionals can monitor, mass trap, or disrupt the mating of pest species with high specificity and minimal environmental impact compared to broad-spectrum insecticides.[13][15][16]

This document provides a comprehensive guide to the principles and protocols for formulating insect lures using this compound, intended for researchers, scientists, and professionals in pest management and drug development.

Scientific Principles of Lure Formulation

The efficacy of a semiochemical lure is not solely dependent on the active compound itself, but equally on its presentation. The primary goal of formulation is to achieve a controlled and sustained release of the volatile attractant at a rate that effectively mimics the natural emission by the insect, thereby maximizing attraction over an extended period.[13][17]

Controlled-Release Dynamics

The release of a volatile compound from a dispenser is governed by principles of diffusion. Most passive dispensers, such as the ones discussed here, result in a first-order release profile, where the release rate is proportional to the concentration of the semiochemical remaining in the dispenser.[17] While a zero-order release (a constant release rate over time) is the ideal, well-designed first-order systems can provide effective attraction for several weeks. The key is to select a carrier material that protects the active ingredient from rapid degradation while allowing for a consistent release.[17][18]

Selection of Dispenser (Carrier) Material

The choice of dispenser is a critical experimental variable that dictates the release rate and field life of the lure.[19]

  • Rubber Septa: Widely used in research due to their ease of impregnation, relatively consistent release profiles, and affordability.[19] They are particularly suitable for compounds like this compound, as demonstrated in successful field trials.[7][8][10] The porous nature of the rubber allows the semiochemical to be absorbed and then slowly released.

  • Polyethylene Vials or Tubes: These offer a larger reservoir capacity, which can extend the field life of the lure.[19] The release rate is controlled by the permeability of the polyethylene material and the surface area of the dispenser.

  • Polymer Matrices (e.g., PVC): The semiochemical can be blended directly with a polymer before it is molded into a specific shape (e.g., a small block or plug). This method can offer excellent protection against environmental degradation and highly tunable release rates.[20]

Chemical Stability and Loading Dose

This compound, like many organic compounds, can be susceptible to degradation from UV light and oxidation.[18][21] The dispenser material serves a dual purpose: controlling release and protecting the compound from these environmental factors.

The loading dose is the amount of active ingredient applied to the dispenser. An insufficient dose will have a short field life, while an excessive dose can be wasteful and, in some cases, even lead to repellency. Field studies have demonstrated that a 1 mg loading dose of this compound on a rubber septum is highly effective for attracting male Phyllophaga tristis and P. apicata.[7][8][10][11]

Lure Formulation and Validation Workflow

The following diagram illustrates the general workflow from chemical acquisition to field validation of the formulated lure.

LureFormulationWorkflow cluster_prep Phase 1: Preparation cluster_formulation Phase 2: Formulation cluster_validation Phase 3: Validation A Obtain High-Purity This compound C Prepare Stock Solution (in Hexane) A->C B Select Dispenser Type (e.g., Rubber Septa) D Load Dispensers with Calculated Dose B->D C->D Protocol 1 E Solvent Evaporation (Fume Hood) D->E Protocol 2 F Package & Store Lures (-20°C, Airtight) E->F G Laboratory Bioassay (e.g., GC-EAD, Olfactometer) F->G H Field Trapping Trials F->H I Data Analysis & Optimization G->I H->I

Caption: Workflow for the formulation and validation of insect lures.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood when handling volatile organic compounds and solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in hexane, a common solvent for nonpolar compounds.

Materials:

  • This compound (≥98% purity)

  • Hexane (HPLC grade)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Glass vial with PTFE-lined cap

  • Micropipettes

Procedure:

  • Weighing: In a fume hood, accurately weigh 100 mg of this compound and transfer it into a 10 mL volumetric flask.

  • Dissolving: Add approximately 5 mL of hexane to the volumetric flask. Gently swirl the flask until the compound is completely dissolved.

  • Dilution to Volume: Carefully add hexane to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled glass vial with a PTFE-lined cap. Store at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Loading Rubber Septa Dispensers

This protocol details how to load rubber septa with a target dose of 1 mg of the active ingredient, as validated in field trials for Phyllophaga species.[7][8][10]

Materials:

  • Prepared 10 mg/mL stock solution of this compound

  • Red rubber septa (or other chosen dispenser)

  • Micropipette (100 µL or 200 µL)

  • Forceps

  • A rack or tray to hold the septa

  • Airtight packaging (e.g., trilaminated aluminum foil pouches)[22]

Procedure:

  • Preparation: Place the rubber septa on a clean rack inside a fume hood. Handle the septa only with clean forceps to avoid contamination.

  • Loading Calculation: To achieve a 1 mg loading dose using the 10 mg/mL stock solution, you will need to apply 100 µL of the solution to each septum.

    • Volume (µL) = (Target Dose (mg) / Stock Concentration (mg/mL)) * 1000 µL/mL

    • Volume (µL) = (1 mg / 10 mg/mL) * 1000 = 100 µL

  • Application: Using a micropipette, carefully apply 100 µL of the stock solution directly onto the center of each rubber septum. Apply the solution slowly to allow it to absorb without running off.

  • Solvent Evaporation: Allow the septa to sit in the fume hood for at least 30-60 minutes to ensure the complete evaporation of the hexane solvent.[19] Only the active ingredient should remain impregnated in the septum.

  • Packaging: Using forceps, individually package each loaded lure into a labeled, airtight pouch. Heat-seal the pouch for optimal protection.

  • Storage: Store the packaged lures in a freezer (-20°C) until they are ready for field deployment.[19] This minimizes the premature loss of the volatile compound.

Data Presentation: Formulation Parameters

The following tables summarize the key properties of the active ingredient and the recommended formulation parameters based on published literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₉H₁₀O₂S
Molecular Weight182.24 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 265-267 °C
SolubilitySoluble in organic solvents (e.g., hexane, ethanol); insoluble in water.
CAS Number3704-28-7

Table 2: Recommended Lure Formulation for Phyllophaga Beetles

ParameterRecommendationSource
Active Ingredient This compound[7][8][10]
Target Pests Phyllophaga tristis, P. apicata[7][8][10]
Dispenser Type Red Rubber Septum[7][8][10]
Loading Dose 1.0 mg per dispenser[7][8][10]
Solvent Hexane[7][8][10]
Recommended Trap Cross-vane trap[7][8]

Lure Validation and Quality Control

A formulated lure requires validation to ensure it is attractive to the target insect.

Principle of Controlled Release Dispenser

The diagram below conceptualizes how a dispenser protects and releases the semiochemical.

ControlledRelease cluster_environment External Environment UV UV Radiation Dispenser Dispenser Matrix (e.g., Rubber Septum) Molecules of this compound embedded within matrix UV->Dispenser Blocked O2 Oxygen O2->Dispenser Blocked Release Controlled Release of Attractant Dispenser:port->Release Slow Diffusion

Caption: A dispenser protects the attractant while ensuring a sustained release.

Protocol 3: Field Evaluation of Lure Efficacy

This protocol provides a framework for a standard field trapping experiment to compare the formulated lure against controls.

Materials:

  • Formulated lures (1 mg this compound on rubber septa)

  • Control lures (rubber septa loaded with 100 µL of hexane only)

  • Blank controls (unbaited traps)

  • Cross-vane traps

  • Stakes or posts for mounting traps

  • GPS device for recording trap locations

Procedure:

  • Site Selection: Choose a habitat where the target insect species are known to be present.

  • Experimental Design: Set up a transect or grid of traps. A randomized block design is recommended to account for variability in the landscape. A minimum of 4-5 replicates per treatment (formulated lure, solvent control, blank) is advised.[19]

  • Trap Spacing: Maintain a minimum distance of 20-30 meters between traps to prevent interference.[19]

  • Trap Deployment: Mount the traps on stakes at a consistent height (e.g., 1 meter above the ground). Place one lure (or control) in the designated area of each trap. Wear clean gloves when handling different lure types to prevent cross-contamination.

  • Data Collection: Inspect the traps at regular intervals (e.g., every 3-7 days). Record the number of captured target insects for each trap.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA or Kruskal-Wallis test) to compare the mean number of insects captured per trap among the different treatments. A significantly higher capture rate in traps baited with this compound compared to both control types validates the lure's efficacy.[7][8]

References

  • Amer, A. et al. (2019). Semiochemicals for controlling insect pests. Plant Protection Research.
  • BenchChem. (2025). Designing Pheromone Lures with (E)
  • Böddener, M. et al. (2023). Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies.
  • Brouillet, E. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Formulation of Pheromone-Based Lures for Insect Monitoring and Control. Benchchem.
  • Robbins, P. S. et al. (2011). This compound: a sex attractant for the June beetles, Phyllophaga tristis and P.
  • North Dakota State University. Semiochemical release in insects: basic and applied mechanisms.
  • Robbins, P. S. et al. (2011). This compound: A Sex Attractant for the June Beetles, Phyllophaga tristis and P.
  • Frontiers. Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review.
  • MDPI. (2024).
  • Smolecule. Buy Methyl 2-(methylthio)
  • Tchouassi, D. P. et al. (2020). Controlling mosquitoes with semiochemicals: a review. PubMed.
  • MDPI. (2023). Volatile Organic Compounds: A Review of Their Current Applications as Pest Biocontrol and Disease Management.
  • Tchouassi, D. P. et al. (2020). Controlling mosquitoes with semiochemicals: a review. PMC - PubMed Central.
  • Robbins, P. S. et al. (2011). This compound: A Sex Attractant for the June Beetles, Phyllophaga tristis and P. apicata.
  • ResearchGate. (2025). (PDF) Semiochemicals for controlling insect pests.
  • Maia, M. F. et al. (2024). Smelly interactions: host-borne volatile organic compounds triggering behavioural responses in mosquitoes, sand flies, and ticks. PMC - NIH.
  • Biblioteka Nauki. Semiochemicals for controlling insect pests.
  • ResearchGate. Vector Control Using Semiochemicals | Request PDF.
  • ScienceOpen.
  • The Pherobase. (2025). "this compound: a sex attractant for the June beetles, Phyllophaga tristis and P.
  • Google Patents.
  • CABI BioProtection Portal. (2023). Semiochemicals beginner's guide: Types and how to use.
  • Central Insecticides Board & Registration Committee.
  • Hodges, R. J. et al. Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). GOV.UK.
  • Robbins, P. S. et al. (2003). This compound: the unique sulfur-containing sex pheromone of Phyllophaga crinita. PubMed.
  • Iranian Journal of Parasitology. (2020). Evaluation of Different Attractive Traps for Capturing Sand Flies (Diptera: Psychodidae) in an Endemic Area of Leishmaniasis, Southeast of Iran.
  • Cheseto, X. et al. (2025).
  • MDPI. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Esterification for Methyl 2-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(methylthio)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your Fischer esterification yields. Our approach is grounded in fundamental chemical principles to empower you with a robust understanding of the reaction.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via Fischer esterification.

Issue 1: Low to No Product Yield

  • Question: I've followed the standard Fischer esterification protocol (reacting 2-(methylthio)benzoic acid with methanol and a strong acid catalyst), but I'm observing very low or no formation of this compound. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in a Fischer esterification is a common problem that can usually be traced back to the reversible nature of the reaction and the presence of water.[1][2][3][4] Here’s a breakdown of the potential culprits and their solutions:

    • Equilibrium Limitations: The Fischer esterification is an equilibrium process.[1][4][5] To drive the reaction towards the product (the ester), you must shift the equilibrium to the right. According to Le Chatelier's principle, this can be achieved by either using a large excess of one of the reactants or by removing one of the products as it forms.[2][5][6]

      • Solution 1: Excess Alcohol: The most straightforward approach is to use a large excess of methanol.[2][3][5] Methanol is relatively inexpensive and can often serve as the reaction solvent, ensuring it is present in significant excess. A 3:1 molar ratio of alcohol to carboxylic acid or higher is often effective.[2]

      • Solution 2: Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials.[1][2][7]

        • Dean-Stark Apparatus: For higher boiling point alcohols, a Dean-Stark trap is highly effective for the azeotropic removal of water with a solvent like toluene.[1][8][9]

        • Drying Agents: Incorporating a drying agent, such as molecular sieves, can sequester the water formed during the reaction.[7] However, be aware that some drying agents can be less effective at higher temperatures.

    • Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][4][6]

      • Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][8] The amount of catalyst is also important; typically, a catalytic amount is sufficient. For larger scale reactions, the catalyst may need to be added in portions.[10] Sulfuric acid also acts as a dehydrating agent, further helping to drive the reaction forward.[2][11]

    • Reaction Temperature and Time: Fischer esterification is generally a slow reaction at room temperature.[5]

      • Solution: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate.[5][7][12] The optimal temperature will depend on the boiling point of the alcohol being used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the appropriate reaction time, which can range from a few hours to over 24 hours.[8]

Issue 2: Incomplete Reaction and Difficulty in Product Purification

  • Question: My reaction seems to stall, leaving a significant amount of unreacted 2-(methylthio)benzoic acid. This is making the purification of my desired ester, this compound, very difficult. How can I drive the reaction to completion and simplify the work-up?

  • Answer: Incomplete conversion is a classic sign that the reaction has reached equilibrium prematurely. Addressing this requires a multi-faceted approach focusing on both reaction conditions and the subsequent purification strategy.

    • Driving the Reaction Forward:

      • Revisit Equilibrium Controls: As discussed in the previous point, ensure you are using a significant excess of methanol and consider methods for active water removal.[1][2][5]

      • Microwave-Assisted Synthesis: For more rapid and efficient reactions, microwave-assisted organic synthesis (MAOS) can be a powerful tool.[13][14] Sealed-vessel microwave conditions can significantly reduce reaction times and improve yields for substituted benzoic acids.[13][14][15] Studies have shown high conversion rates in minutes under microwave irradiation.[16]

    • Simplifying Purification: The presence of unreacted carboxylic acid complicates purification due to similar polarities with the ester product.

      • Solution: Acid-Base Extraction: A standard and effective method to remove unreacted 2-(methylthio)benzoic acid is through an acid-base extraction during the work-up.

        • After the reaction, quench the mixture with water.

        • Extract the product into an organic solvent like diethyl ether or ethyl acetate.[6][17]

        • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][8] The basic bicarbonate solution will deprotonate the unreacted carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The neutral ester will remain in the organic layer.

        • Separate the layers and wash the organic layer again with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[8]

        • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][17]

        • The solvent can then be removed under reduced pressure to yield the crude ester.

      • Purification of the Final Product:

        • Vacuum Distillation: For this compound, vacuum distillation is a common purification technique.[16] This is particularly useful for removing non-volatile impurities. The boiling point of this compound is reported to be around 290-298°C under reduced pressure.[16][18]

        • Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, column chromatography on silica gel can be employed for purification.

Issue 3: Potential Side Reactions and Byproduct Formation

  • Question: I'm concerned about potential side reactions, especially given the presence of the methylthio group. What byproducts should I be aware of and how can I minimize their formation?

  • Answer: While Fischer esterification is a relatively clean reaction, the presence of the sulfur-containing functional group warrants consideration of potential side reactions.

    • Oxidation of the Thioether: The methylthio group (-SCH₃) is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing impurities. This could lead to the formation of sulfoxide or sulfone byproducts.

      • Solution: To minimize this, ensure you are using high-purity reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.

    • Dehydration of the Alcohol (less likely with methanol): With secondary and especially tertiary alcohols, acid-catalyzed dehydration to form alkenes can be a significant side reaction.[4]

      • Solution: This is generally not a concern when using methanol, a primary alcohol, as it does not readily undergo dehydration.[4]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism of the Fischer esterification?

    • A1: The Fischer esterification proceeds through a series of reversible steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

      • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][2][5]

      • Nucleophilic Attack (Addition): The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][5][6]

      • Proton Transfer (Deprotonation-Protonation): A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (H₂O).[1]

      • Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.[1][2]

      • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1][2]

  • Q2: Can I use other catalysts besides sulfuric acid?

    • A2: Yes, other strong acids like p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl) are also effective catalysts for Fischer esterification.[1] Lewis acids such as zirconium(IV) and hafnium(IV) salts have also been reported as effective catalysts.[19] Solid acid catalysts are also an area of active research, offering potential advantages in terms of separation and reusability.[20]

  • Q3: What are the key safety precautions for this reaction?

    • A3:

      • Strong Acids: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Always handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

      • Flammable Solvents: Methanol and other organic solvents like diethyl ether and toluene are flammable. Ensure there are no ignition sources nearby when handling these chemicals.[9]

      • Refluxing: When heating the reaction to reflux, use a heating mantle and ensure the reflux apparatus is properly assembled with a condenser to prevent the escape of flammable vapors.[12]

Section 3: Experimental Protocols

Protocol 1: Standard Fischer Esterification of 2-(methylthio)benzoic acid

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-(methylthio)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Chloride (NaCl), saturated aqueous solution (brine)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)benzoic acid in a large excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for several hours (e.g., 4-6 hours). Monitor the reaction progress by TLC.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Pour the cooled mixture into a separatory funnel containing water. c. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate until the effervescence ceases.[6][8] This step neutralizes the excess acid and removes unreacted carboxylic acid. e. Wash the organic layer with brine.[8] f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8][17]

  • Isolation: a. Filter off the drying agent. b. Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: a. Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[16]

Protocol 2: Microwave-Assisted Fischer Esterification

This protocol offers a more rapid synthesis of this compound.

Materials:

  • Same as Protocol 1, plus a microwave reactor.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-(methylthio)benzoic acid, a large excess of methanol, and a catalytic amount of concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130°C) for a short period (e.g., 15 minutes).[13][14] Note that the reaction time and temperature may need to be optimized.

  • Work-up and Isolation: Follow the same work-up and isolation procedures as described in Protocol 1.

Section 4: Visualizations

Reaction Mechanism:

Fischer_Esterification cluster_overall Overall Reaction RCOOH 2-(methylthio)benzoic acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Methanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Methanol Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Water Water H_plus_regen H+ (regenerated) RCOOH_overall 2-(methylthio)benzoic acid plus1 + ROH_overall Methanol arrow Ester_overall This compound plus2 plus2 Water_overall Water H_plus_overall H+

Caption: Fischer Esterification Mechanism for this compound.

Troubleshooting Workflow for Low Yield:

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Equilibrium Is the equilibrium shifted towards the products? Start->Check_Equilibrium Use_Excess_Alcohol Increase excess of Methanol (e.g., >10 eq.) Check_Equilibrium->Use_Excess_Alcohol No Remove_Water Actively remove water? Check_Equilibrium->Remove_Water Yes Use_Excess_Alcohol->Check_Equilibrium Re-evaluate Dean_Stark Use Dean-Stark trap (if applicable) Remove_Water->Dean_Stark Yes Drying_Agent Add molecular sieves Remove_Water->Drying_Agent No Check_Catalyst Is the catalyst sufficient and active? Dean_Stark->Check_Catalyst End Improved Yield Dean_Stark->End Drying_Agent->Check_Catalyst Drying_Agent->End Catalyst_Type Use strong acid (H2SO4, TsOH) Check_Catalyst->Catalyst_Type No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Catalyst_Type->Check_Catalyst Re-evaluate Catalyst_Type->End Increase_Temp Increase temperature to reflux Check_Conditions->Increase_Temp No Increase_Time Increase reaction time Check_Conditions->Increase_Time Partially Consider_Microwave Consider microwave-assisted synthesis for faster reaction Check_Conditions->Consider_Microwave Yes Increase_Temp->Check_Conditions Re-evaluate Increase_Temp->End Increase_Time->Check_Conditions Re-evaluate Increase_Time->End Consider_Microwave->End

Caption: Troubleshooting workflow for low yield in Fischer esterification.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • JoVE. (2020, March 26). Esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Reaction. Retrieved from [Link]

  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Quora. (2019, September 1). In Fischer esterification, is the presence of an acid necessary? Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • National Institutes of Health. (2017, October 12). Ester formation at the liquid–solid interface. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterification yield. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on esterification reaction. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • ResearchGate. (2018, November 17). How to prepare methyl benzoate from benzoic acid? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-(methylthio)benzoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 2-(methylthio)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and safe purification of this compound via vacuum distillation. Our approach is rooted in scientific principles and practical, field-proven experience to address the specific challenges you may encounter.

Introduction to the Purification Challenge

This compound is a valuable intermediate in organic synthesis. Its purification is critical to ensure the quality and reliability of subsequent reactions and final products. Vacuum distillation is the most common method for purifying this compound, but it is not without its challenges. The high boiling point and the presence of a thermally sensitive methylthio group necessitate careful control over distillation parameters to prevent decomposition and ensure high purity.

This guide will walk you through the essential considerations for the vacuum distillation of this compound, from understanding its physical properties to troubleshooting common issues.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is the foundation for a successful purification.

PropertyValueSource
CAS Number 3704-28-7[1][2]
Molecular Formula C₉H₁₀O₂S[1][3]
Molecular Weight 182.24 g/mol [1]
Appearance Off-white to light brown solid[1]
Melting Point 66-69 °C (lit.)[1]
Boiling Point (Atmospheric) 285.65 °C (rough estimate)[1][4]

Pre-Distillation: Identifying and Mitigating Potential Impurities

Before commencing distillation, it is crucial to understand the potential impurities that may be present in your crude this compound. The nature of these impurities will depend on the synthetic route employed.

Common Impurities:

  • Unreacted Starting Materials:

    • 2-(Methylthio)benzoic acid

    • Methanol

  • Catalyst Residues:

    • Acids (e.g., sulfuric acid) or other catalysts used in esterification.

  • Side-Reaction Products:

    • Byproducts from the specific synthetic method used.

  • Water:

    • Can be present from the reaction or work-up steps.

Mitigation Strategies:

A pre-distillation work-up is highly recommended to remove the bulk of these impurities, which can simplify the distillation process and improve the final purity.

  • Neutralization and Washing: If an acid catalyst was used, wash the crude product with a dilute solution of a weak base, such as sodium bicarbonate, to neutralize any residual acid. Follow this with a water wash to remove any remaining salts and water-soluble impurities.

  • Drying: Thoroughly dry the organic phase containing the crude product over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove residual water. Water can interfere with the vacuum and cause bumping during distillation.

Vacuum Distillation Protocol

The key to successfully distilling this compound is to lower its boiling point to a temperature where thermal decomposition is minimized. This is achieved by reducing the pressure of the system.

Estimated Boiling Point under Vacuum
Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
10~150 - 160
5~135 - 145
1~110 - 120

Note: These are estimations. The actual boiling point may vary depending on the accuracy of the vacuum gauge and the purity of the compound. It is crucial to monitor the distillation closely.

Step-by-Step Experimental Protocol
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Use a Kugelrohr or a short-path distillation apparatus for small quantities to minimize losses.

    • Use a heating mantle with a stirrer for uniform heating. Add a magnetic stir bar or boiling chips to the distillation flask to prevent bumping.

    • Insulate the distillation head and neck with glass wool or aluminum foil to maintain a consistent temperature gradient.

    • Ensure all joints are properly sealed with high-vacuum grease.

  • Distillation Procedure:

    • Charge the dried, crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its capacity.

    • Slowly and carefully apply the vacuum. Monitor the system for any leaks.

    • Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Slowly increase the temperature until the main fraction begins to distill. Collect the fraction that distills at a constant temperature. This is your purified this compound.

    • Monitor the color of the distillate. A yellow or brown discoloration may indicate thermal decomposition.

    • Do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.

    • Once the main fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Troubleshooting Guide

TroubleshootingGuide

Caption: Troubleshooting workflow for vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: My product is solid at room temperature. How do I get it out of the receiving flask?

A1: Since this compound has a melting point of 66-69 °C, it will solidify in the receiving flask upon cooling.[1] You can gently warm the receiving flask with a heat gun or in a warm water bath to melt the product for transfer.

Q2: What are the signs of thermal decomposition?

A2: The primary signs of thermal decomposition are a darkening of the distillation residue (charring), a yellow or brown color in the distillate, and a pressure increase during distillation due to the formation of non-condensable gases. The thermal decomposition of aryl thioethers can lead to the cleavage of the carbon-sulfur bond.

Q3: Can I use a simple distillation setup instead of vacuum distillation?

A3: It is strongly discouraged. The estimated atmospheric boiling point of this compound is very high (around 285 °C), and significant thermal decomposition is likely to occur at this temperature, leading to low yield and impure product.[1][4]

Q4: How can I confirm the purity of my distilled product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any structural impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (66-69 °C) is a good indicator of high purity.[1]

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the distillation in a well-ventilated fume hood.

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a blast shield, especially when working with larger quantities.

  • Heating: Use a heating mantle with a stirrer and avoid open flames.

References

Technical Support Center: Troubleshooting Low Yield in Methyl 2-(methylthio)benzoate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields for this important synthetic intermediate. Instead of a rigid manual, we present a series of targeted troubleshooting questions and in-depth answers, grounded in chemical principles and practical laboratory experience. Our goal is to not only solve immediate synthetic problems but also to foster a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Nucleophilic Aromatic Substitution (SNAr) Route

This synthetic approach typically involves the reaction of a methyl 2-halobenzoate (where the halide is Cl, Br, or I) with a source of methylthiolate anion (CH₃S⁻).

Low conversion in a Nucleophilic Aromatic Substitution (SNAr) reaction is a common issue, often stemming from suboptimal reaction parameters. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The efficiency of this process is highly dependent on several key factors.

  • Leaving Group Ability: The rate of SNAr reactions is influenced by the nature of the leaving group. The general trend for halogens is I > Br > Cl > F. If you are using methyl 2-chlorobenzoate, the reaction will be inherently slower than with the bromo or iodo analogues. Consider switching to a more reactive halide if conversion remains an issue.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions. They effectively solvate the cation (e.g., Na⁺) of the nucleophilic salt, leaving a "naked" and highly reactive thiolate anion. Using protic solvents like alcohols can hydrogen-bond with the nucleophile, reducing its reactivity and leading to lower yields.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity in the first step.[2] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C), while monitoring for side product formation, is a critical optimization step.

  • Purity of Reagents: Water is detrimental to this reaction. It can protonate the highly basic thiomethoxide, reducing the concentration of the active nucleophile. Ensure that your solvent is anhydrous and that the sodium thiomethoxide is of high purity and has been handled under inert conditions.

  • Catalysis for Unactivated Substrates: While the ortho-ester group provides some electronic activation, it is not as powerful as a nitro group.[3] For less reactive aryl halides (especially chlorides), the reaction may require catalysis. Palladium- or copper-based catalysts, often used in Buchwald-Hartwig or Ullmann-type couplings, can be highly effective for forming aryl thioethers when the traditional SNAr pathway is inefficient.[4]

Troubleshooting Workflow for Low SNAr Conversion

SNAr_Troubleshooting start Low S<sub>Nsub>Ar Conversion check_reagents Verify Reagent & Solvent Purity (Anhydrous Conditions) start->check_reagents optimize_temp Increase Reaction Temperature (e.g., 80-120 °C) check_reagents->optimize_temp If purity is confirmed check_lg Evaluate Leaving Group (I > Br > Cl) optimize_temp->check_lg If still low conversion success Improved Yield optimize_temp->success If temperature increase works consider_catalyst Introduce Metal Catalyst (e.g., Cu or Pd based) check_lg->consider_catalyst If using Ar-Cl or conversion is poor check_lg->success If switching to Ar-I/Br works consider_catalyst->success

References

Technical Support Center: Purification of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-(methylthio)benzoate (C₉H₁₀O₂S). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this important organic intermediate. As a compound featuring both an ester and a thioether functional group, its purification requires careful consideration of potential side products and degradation pathways.[1]

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to address common challenges encountered during its purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point (below 66°C) and appears oily. What is the likely cause?

A low or broad melting point suggests the presence of impurities. The most common culprits are unreacted 2-(methylthio)benzoic acid, residual solvents from the work-up (like ethyl acetate or dichloromethane), or the formation of an oxidized byproduct, methyl 2-(methylsulfinyl)benzoate (the sulfoxide), which can be an oil or low-melting solid.

Q2: After my aqueous work-up, my yield is significantly lower than expected. Where did my product go?

Significant product loss during work-up often points to unintentional hydrolysis of the ester back to the water-soluble carboxylate salt.[2] This can happen if the sodium bicarbonate or carbonate solution used for neutralization is too concentrated or if the washing steps are too prolonged, creating a basic environment conducive to saponification.[3] To mitigate this, use a saturated sodium bicarbonate solution cautiously, ensure the layers are separated promptly, and avoid vigorous, extended shaking.

Q3: My NMR spectrum shows small peaks around 7.5-8.5 ppm that don't correspond to the product, and a singlet around 2.9-3.0 ppm. What are these?

The downfield aromatic peaks could indicate the presence of the oxidized sulfone byproduct, while a singlet around 2.9-3.0 ppm is characteristic of a methyl group attached to a sulfoxide. The primary oxidation product, methyl 2-(methylsulfinyl)benzoate, is a common impurity if the reaction is exposed to air for extended periods at high temperatures.[1][4]

Q4: Can I use vacuum distillation to purify this compound?

While vacuum distillation is an industrially employed technique, it presents challenges for lab-scale purification where high purity is the goal.[1] The compound has a very high boiling point (estimated around 285-298°C at reduced pressure), and prolonged exposure to such high temperatures can cause thermal decomposition of the sensitive methylthio group.[1] For laboratory purposes, chromatography and recrystallization are superior methods for achieving high purity.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific impurity profiles and provides logical steps for their removal.

Issue 1: Presence of Unreacted Starting Material (2-(methylthio)benzoic acid)

Diagnosis:

  • TLC Analysis: The starting acid will appear as a separate, more polar spot (lower Rf value) compared to the ester product.

  • ¹H NMR: A broad singlet above 10 ppm corresponding to the carboxylic acid proton.

  • Physical Appearance: The product may be difficult to fully solidify.

Root Cause Analysis: The primary cause is an incomplete esterification reaction. Fischer esterification is an equilibrium-driven process; insufficient reaction time, inadequate acid catalysis, or the presence of water can shift the equilibrium back towards the starting materials.[5][6]

Recommended Solutions:

  • Optimized Aqueous Work-up: A carefully executed liquid-liquid extraction is the first line of defense.

    • Dissolve the crude reaction mixture in a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer.

    • Caution: Add the bicarbonate solution slowly to control effervescence (CO₂ release).

    • Wash with water and then brine to remove residual salts and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[7]

  • Column Chromatography: If the acidic impurity persists after the work-up, column chromatography is highly effective. See the detailed protocol in Part 3.

Issue 2: Presence of Oxidation Byproducts (Sulfoxide/Sulfone)

Diagnosis:

  • TLC Analysis: Oxidation increases polarity. The sulfoxide and sulfone will appear as distinct spots with lower Rf values than the desired product.

  • Mass Spectrometry: Look for peaks corresponding to the mass of the product +16 amu (sulfoxide) and +32 amu (sulfone).

  • ¹H NMR: The methylthio singlet (around 2.5 ppm) will shift downfield. The methylsulfinyl proton signal appears around 2.9 ppm, and the methylsulfonyl proton is further downfield.

Root Cause Analysis: The sulfur atom in the methylthio group is susceptible to oxidation, which can be triggered by atmospheric oxygen at elevated reaction temperatures or the presence of trace oxidizing agents.[1][8]

Recommended Solutions:

  • Prevention: The most effective strategy is prevention. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of these byproducts.

  • Purification via Column Chromatography: These oxidized impurities are significantly more polar than the desired thioether. A standard silica gel column can separate them effectively. The desired product will elute first, followed by the sulfoxide and then the sulfone, using a gradient elution of hexane and ethyl acetate.[9][10]

Logical Purification Workflow

The following diagram illustrates the recommended decision-making process for purifying crude this compound.

PurificationWorkflow cluster_0 Initial Purification & Analysis cluster_1 Refinement Pathways Crude Crude Reaction Mixture Workup Aqueous Work-up (NaHCO3, H2O, Brine) Crude->Workup Dry Dry & Evaporate Workup->Dry InitialAnalysis Purity Check (TLC, ¹H NMR) Dry->InitialAnalysis Recrystallization Primary Method: Recrystallization InitialAnalysis->Recrystallization High initial purity (>90%) Chromatography Secondary Method: Column Chromatography InitialAnalysis->Chromatography Complex mixture or oxidized impurities present FinalAnalysis Final Purity Analysis (NMR, MP, MS) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis FinalAnalysis->Chromatography Impurity Persists PureProduct Pure Product (>98%) FinalAnalysis->PureProduct Purity Confirmed

Caption: Decision workflow for purifying this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a product that is already substantially pure (>90%).[11]

Step-by-Step Methodology:

  • Solvent Selection: Place a small amount of the crude solid (approx. 50 mg) in a test tube. Add a few drops of a potential solvent (e.g., methanol, ethanol, or isopropanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently warm the tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. A mixed solvent system, such as ethanol/water, is often effective.[12]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step; adding too much solvent will result in poor recovery.[13]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is the most powerful technique for separating the desired product from starting materials, oxidized byproducts, and other impurities.[9][10]

Data Presentation: Elution Systems

Impurity TypeRecommended Eluent System (Hexane:Ethyl Acetate)Rationale
Non-polar impurities98:2 to 95:5Elutes less polar compounds before the product.
This compound 90:10 to 85:15 Optimal polarity for eluting the target compound.
Unreacted Acid / Oxidation Products70:30 to 50:50Higher polarity needed to elute these more polar species.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a uniform and crack-free stationary phase.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. For best separation, adsorb the sample onto a small amount of silica gel, evaporate the solvent to create a dry powder, and carefully load this powder onto the top of the column.[9]

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). This will elute any non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to facilitate the separation and elution of the target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using thin-layer chromatography (TLC).[10]

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Impurity Formation Pathways

The following diagram shows the primary degradation pathways for the target molecule.

ImpurityFormation Product This compound (C9H10O2S) Acid 2-(methylthio)benzoic Acid (Hydrolysis Product) Product->Acid + H2O (Acid or Base) Sulfoxide Methyl 2-(methylsulfinyl)benzoate (Oxidation Product) Product->Sulfoxide + [O] (e.g., Air, heat)

Caption: Common degradation pathways for this compound.

By understanding the nature of potential impurities and applying these targeted purification strategies, researchers can consistently achieve high purity for this compound, ensuring the integrity of their subsequent experiments.

References

  • Vertex AI Search. (2024). Synthesis and Purification of Methyl 2-(methylthio)
  • ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... [Link]

  • Indian Academy of Sciences. (n.d.). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. [Link]

  • Google Patents. (2013). CN101712641B - Method for preparing methylthio benzoic acid.
  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates - Green Chemistry. [Link]

  • University of California, Davis. (n.d.). Nitration of Methyl Benzoate. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • University of the West Indies. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • University of Massachusetts Boston. (n.d.). Macroscale Nitration of Methyl Benzoate. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. [Link]

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Technical Support Center: Synthesis Strategies for Molecules with Methylthio Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This resource provides in-depth guidance on a common yet challenging issue in organic synthesis: preventing the unwanted oxidation of the methylthio (–SCH₃) group. The thioether functionality is highly susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, derailing a synthetic route and complicating purification.[1][2] This guide offers troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the methylthio group so easily oxidized?

The sulfur atom in a methylthio group possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by a wide range of oxidizing agents.[2] This reactivity is a double-edged sword; while it allows for intentional transformations, it also makes the group prone to undesired oxidation during other synthetic steps. Common oxidants like hydrogen peroxide, peroxy acids, and even atmospheric oxygen under certain conditions can convert the thioether to a sulfoxide (R-S(=O)CH₃) and further to a sulfone (R-S(=O)₂CH₃).[1][3][4]

Q2: What are the most common byproducts of methylthio group oxidation?

The primary oxidation products are methionine sulfoxide and methionine sulfone, in the context of peptides.[1] The initial oxidation to the sulfoxide introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers, which can complicate characterization and purification.[5] Further oxidation yields the corresponding sulfone. Both byproducts exhibit altered polarity and chemical properties compared to the starting thioether, which can impact the biological activity and pharmacokinetic properties of the final molecule.[6]

Q3: I've observed unexpected oxidation of a methylthio group in my reaction. What are the likely culprits?

Unwanted oxidation can stem from several sources:

  • Reagents: Many common reagents, not typically thought of as strong oxidants, can still affect a sensitive thioether.[7][8][9][10] For instance, nitric acid or even some grades of solvents that contain peroxide impurities can be problematic.[4][11][12][13][14]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of oxidation, especially in the presence of air (atmospheric oxygen).[5]

  • Work-up Procedures: Oxidative work-up conditions, such as those employing hydrogen peroxide, should be avoided if the methylthio group needs to remain intact.

  • Acid-Catalyzed Oxidation: In peptide synthesis, the final trifluoroacetic acid (TFA)-based cleavage step can promote both oxidation and S-alkylation of methionine residues.[5]

Troubleshooting Guides

Scenario 1: My target molecule contains a sensitive methylthio group, and I need to perform an oxidation reaction elsewhere in the molecule.

This is a classic chemoselectivity challenge. The key is to either choose an oxidant that will not react with the thioether or to temporarily mask the methylthio group's reactivity.

Strategy 1: Employing Selective Oxidizing Agents

For certain transformations, it's possible to use an oxidant that shows a high degree of selectivity for one functional group over another. For example, to oxidize a primary alcohol to an acid without affecting a methylthio group, a two-step Swern or Dess-Martin periodinane oxidation to the aldehyde, followed by a Pinnick oxidation can be attempted, though the latter may still show some competitiveness.[15][16]

Strategy 2: Protecting the Methylthio Group

When a selective oxidant is not available or suitable, the most robust strategy is to protect the methylthio group.[17] This involves converting the thioether into a less reactive functional group that is stable to the desired reaction conditions and can be cleanly removed later.

G Start Molecule with -SCH3 group Protect Protect Thioether (e.g., as Sulfonium Salt) Start->Protect Reaction Perform Desired Reaction (e.g., Oxidation) Protect->Reaction Deprotect Deprotect to Restore -SCH3 Reaction->Deprotect End Final Product Deprotect->End

Caption: General workflow for using a protecting group.

A common and effective method is to convert the thioether into a sulfonium salt. This positively charged species is significantly less nucleophilic and thus more resistant to oxidation.

Protocol: Protection as a Benzyl Sulfonium Salt

  • Protection: Dissolve the substrate containing the methylthio group in a suitable solvent like acetonitrile or dichloromethane. Add a slight excess (1.1-1.2 equivalents) of benzyl bromide. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). The resulting sulfonium salt can often be precipitated with a non-polar solvent like diethyl ether and isolated by filtration.

  • Perform Subsequent Chemistry: With the methylthio group protected as a sulfonium salt, proceed with the intended synthetic step (e.g., oxidation of another functional group).

  • Deprotection: The benzyl group can be removed under reductive conditions to regenerate the thioether.[18][19] A common method is catalytic hydrogenolysis (e.g., H₂, Pd/C) or using a reducing agent like sodium in liquid ammonia.

Scenario 2: During peptide synthesis, the methionine residue is consistently getting oxidized during the final cleavage and deprotection step.

This is a frequent issue in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[5] The strongly acidic conditions required for cleavage can promote the formation of oxidizing species.

Troubleshooting and Prevention:

  • Incorporate Scavengers: The addition of "scavengers" to the cleavage cocktail is crucial. These are reagents that can quench reactive carbocations and prevent oxidative side reactions. A highly effective combination is the use of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) in the TFA cleavage mixture.[5]

  • Optimized Cleavage Cocktail: For peptides containing sensitive residues like methionine and cysteine, a recommended cleavage solution is: TFA-anisole-trimethylsilyl chloride (TMSCl)-dimethyl sulfide (Me₂S)-triisopropylsilane (TIS) containing 1 mg/mL of triphenylphosphine.[5]

  • Control Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 6 °C) to minimize side reactions. Higher temperatures significantly increase the rate of both oxidation and S-alkylation.[5]

Advanced Protocols and Data

Protecting Groups for Thioethers

While conversion to a sulfonium salt is a viable strategy, other protecting groups can also be employed, depending on the overall synthetic plan. The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal.[20]

Protecting GroupProtection ConditionsDeprotection ConditionsStability Notes
Trityl (Trt) Trityl chloride, base (e.g., pyridine)Acid (e.g., TFA), often with scavengers like TIS.[21][22]Acid-labile.[23][24]
Tetrahydropyranyl (THP) Dihydropyran, acid catalyst (e.g., PPTS)[25][26]Acidic hydrolysis (e.g., aqueous HCl).[27][28]Stable to bases, organometallics, and hydrides.[26][29][30]
p-Toluenesulfonyl (Tos) p-Toluenesulfonyl chloride, baseStrong acid or reducing agents.[17][31][32]Very stable to a wide range of conditions.

Note: The application of some of these protecting groups, like Trityl and THP, is more established for thiols (cysteine) but the principles can be adapted for thioethers.[33][34][35]

Controlled Oxidation to Sulfoxide

In some cases, the desired product is the sulfoxide. Achieving this transformation without over-oxidation to the sulfone requires careful selection of the oxidant and precise control of reaction conditions.

Protocol: Selective Oxidation with Hydrogen Peroxide

  • Dissolve the thioether in a suitable solvent (e.g., methanol, acetic acid).

  • Cool the solution in an ice bath.

  • Add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise.[3]

  • Monitor the reaction closely by TLC or LC-MS. Upon consumption of the starting material, quench the reaction by adding a reducing agent like sodium sulfite.

  • Proceed with standard aqueous work-up and purification.

A variety of catalytic systems have also been developed for the selective oxidation of thioethers to sulfoxides, using molecular oxygen or H₂O₂ as the terminal oxidant.[36][37][38][39][40][41][42]

G cluster_0 Oxidation Pathway Thioether R-S-CH3 (Thioether) Sulfoxide R-S(=O)-CH3 (Sulfoxide) Thioether->Sulfoxide [O] Sulfone R-S(=O)2-CH3 (Sulfone) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of a methylthio group.

Conclusion

The methylthio group is a common functionality in many biologically active molecules and pharmaceutical compounds. Its propensity for oxidation presents a significant challenge during synthesis.[11][12][13][14] However, by understanding the underlying reactivity and employing appropriate strategies such as the use of selective reagents, protective group chemistry, and optimized reaction conditions, these challenges can be effectively overcome. This guide provides a starting point for troubleshooting and developing robust synthetic routes for molecules containing this important functional group.

References

  • Shekhath, O., & Al-Haideri, H. (2018). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 3(10), 12845-12853. [Link]

  • Lagerwerf, F. M., van de Weert, M., Heerma, W., & Haverkamp, J. (1996). Identification of oxidized methionine in peptides. Journal of the American Society for Mass Spectrometry, 7(5), 458-463. [Link]

  • Shechter, Y., & Patchornik, A. (1975). Selective oxidation of methionine residues in proteins. Biochemistry, 14(20), 4481-4485. [Link]

  • Rinaldi, A., & De Rosa, C. (2012). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. ResearchGate. [Link]

  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis? Proprep. [Link]

  • Krokhin, O. V., & Loboda, A. V. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-1531. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • YouTube. (2019, January 8). THP group for protecting alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry. Organic Letters, 17(21), 5488-5491. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. ResearchGate. [Link]

  • Li, Y., et al. (2019). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 6(11), 3058-3065. [Link]

  • ResearchGate. (2017, January 29). Can anybody tell me, how i protect thiol group in ether synthesis? ResearchGate. [Link]

  • Kumar, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(40), 26033-26040. [Link]

  • Muttenthaler, M., et al. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 17(5), 379-384. [Link]

  • Kumar, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Semantic Scholar. [Link]

  • Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383. [Link]

  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]

  • Reddit. (2019, December 6). What are protecting groups for thiols that can be radically cleaved? r/chemistry. [Link]

  • ResearchGate. (n.d.). Photo oxidation of thioethers into sulfoxides. ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Interaction Between Functional Groups and Its Consequences in Oxidation of Thioethers. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. AAPPTec. [Link]

  • Unacademy. (n.d.). Oxidising Agents. Unacademy. [Link]

  • Lambert, T. H., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. [Link]

  • Arjona, O., et al. (1999). p-Toluenesulfonylacetylene as Thiol Protecting Group. The Journal of Organic Chemistry, 64(26), 9739-9741. [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]

  • ResearchGate. (2019, November 18). Can any oxidants selectively oxidate primary alcohol to acid, while not influence the Methylthio attached to aromatic ring? ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • Waterman, K. C., & Adami, R. C. (2015). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 20(3), 266-271. [Link]

  • Semantic Scholar. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. [Link]

  • Stulzer, H. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 162. [Link]

  • ResearchGate. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. ResearchGate. [Link]

  • Ditrich, K. (2008). Synthesis by Oxidation. In Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidizing Agents. Organic Chemistry Portal. [Link]

  • Yang, J., et al. (2016). A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. mAbs, 8(8), 1547-1556. [Link]

  • OUCI. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. OUCI. [Link]

  • Glass, R. S., et al. (1990). Synthesis and Crystal and Molecular Structure of the Conformationally Restricted Methionine Analogue (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic Acid and Neighboring Group Participation in its Anodic Oxidation. The Journal of Organic Chemistry, 55(12), 3797-3804. [Link]

  • ResearchGate. (n.d.). Mechanisms involved in the desulfurization of sulfonium salts. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, July 17). 11.18: Common Oxidizing Agents. Chemistry LibreTexts. [Link]

  • ScienceDirect. (n.d.). Basic elimination of sulfonium salts. Neighbouring group influence on regioselectivity. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Visible light mediated reductive desulfuration of sulfonium salts. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for Byproduct Minimization in Methyl 2-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Methyl 2-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to catalyst selection for minimizing byproducts in this crucial synthesis. Our focus is on providing practical, mechanistically grounded advice to enhance the efficiency and purity of your reaction outcomes.

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is often achieved through transition metal-catalyzed cross-coupling reactions between a methyl 2-halobenzoate (typically bromo or iodo) and a methylthiolating agent. While effective, these reactions can be plagued by the formation of undesirable byproducts, complicating purification and reducing overall yield. This guide will delve into the selection of appropriate catalysts and ligands to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound via C-S cross-coupling?

A1: The primary byproducts encountered are dependent on the specific catalytic system and reaction conditions employed. However, several common side products are frequently reported:

  • Dimethyl disulfide (CH₃S-SCH₃): This is formed through the oxidative coupling of the methylthiolating agent.

  • Methyl benzoate: This results from the hydrodehalogenation of the starting methyl 2-halobenzoate, where the halogen atom is replaced by a hydrogen atom.

  • Homocoupling product (Biphenyl derivative): Self-coupling of the methyl 2-halobenzoate can lead to the formation of a biphenyl species.

  • 2-(Methylthio)benzoic acid: Hydrolysis of the methyl ester functionality, either during the reaction or workup, can yield the corresponding carboxylic acid.

Q2: Which catalytic systems are generally preferred for this transformation: Palladium or Copper-based?

A2: Both palladium and copper-based catalytic systems are widely used for C-S cross-coupling reactions.[1] The choice between them often depends on the specific substrate, desired reaction conditions, and cost considerations.

  • Palladium catalysts are often highly efficient and versatile, operating under relatively mild conditions.[2] They are particularly effective with a wide range of phosphine ligands that can be tuned to optimize reactivity and selectivity.

  • Copper catalysts are a more economical alternative and can be very effective, especially for reactions involving aryl iodides.[3] Historically, copper-catalyzed C-S couplings (Ullmann condensation) required harsh reaction conditions, but modern systems with appropriate ligands have significantly improved their performance under milder conditions.

A direct comparison for every substrate is not always available, but the general consensus is that palladium systems offer broader applicability and easier optimization through ligand screening, while copper systems are a cost-effective choice for specific applications.[3][4]

Q3: How does the choice of ligand influence byproduct formation in palladium-catalyzed synthesis?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity, which directly impacts the formation of byproducts.

  • Electron-rich and bulky phosphine ligands (e.g., tri-tert-butylphosphine, Josiphos-type ligands) can promote the desired reductive elimination step to form the C-S bond, thereby outcompeting side reactions.[2]

  • Ligand-to-metal ratio is also critical. An insufficient amount of ligand can lead to the formation of palladium black and promote side reactions like hydrodehalogenation. Conversely, an excessive amount of certain ligands can inhibit the reaction.

Q4: What is the role of the base in controlling byproduct formation?

A4: The base is essential for the deprotonation of the thiol and plays a significant role in the overall catalytic cycle. The choice of base can influence the product distribution. For instance, in some copper-catalyzed systems, the strength of the base can affect the selectivity between the desired thioether and the disulfide byproduct.[5] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used in palladium-catalyzed reactions to facilitate the deprotonation of the thiol without interfering with the catalyst or substrates.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: High levels of dimethyl disulfide byproduct.

Potential CauseRecommended Solutions
Oxidative coupling of the thiol - Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen. - Degas all solvents and reagents thoroughly before use.
Inappropriate catalyst choice - For copper-catalyzed reactions, consider screening different copper salts and ligands. In some cases, the choice of base can also influence disulfide formation.[5]
Slow C-S bond formation - Optimize the reaction temperature. A temperature that is too low may favor the slower oxidative coupling of the thiol.

Problem 2: Significant formation of methyl benzoate (hydrodehalogenation).

Potential CauseRecommended Solutions
Presence of a hydrogen source - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. - Maintain a robust inert atmosphere throughout the reaction.
Suboptimal ligand selection (for Pd catalysis) - Employ bulky, electron-rich phosphine ligands that can accelerate the reductive elimination step, which is in competition with pathways leading to hydrodehalogenation.[2]
Decomposition of the catalyst - Ensure the correct ligand-to-palladium ratio is used to maintain the stability of the active catalytic species.

Problem 3: Low or no conversion of starting material.

Potential CauseRecommended Solutions
Inactive catalyst - Use a fresh batch of catalyst and ensure it has been stored under appropriate inert conditions. - For palladium catalysis, consider using a pre-catalyst that is readily activated under the reaction conditions.
Incorrect base - The base may be too weak to deprotonate the thiol effectively. Consider a stronger base like sodium tert-butoxide or potassium phosphate. - Ensure the base is anhydrous.
Suboptimal reaction temperature - Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or GC.

Catalyst and Ligand Selection Summary

The following table provides a general guide for selecting a catalyst and ligand system to minimize common byproducts. The optimal choice will always be substrate and condition-dependent and may require some screening.

Byproduct to MinimizeRecommended Catalyst SystemRationale
Dimethyl disulfide Palladium with bulky phosphine ligandsPromotes faster C-S coupling, outcompeting thiol oxidation.
Methyl benzoate Palladium with electron-rich, bulky phosphine ligandsAccelerates reductive elimination, minimizing hydrodehalogenation pathways.[2]
Homocoupling Product Copper with N,N- or N,O-chelating ligandsCan suppress the homocoupling of the aryl halide, which is a more common side reaction in some Ullmann-type couplings.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is a general starting point and may require optimization.

  • Materials:

    • Methyl 2-bromobenzoate (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

    • Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol)

    • Sodium methanethiolate (1.2 mmol)

    • Anhydrous toluene (5 mL)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, P(t-Bu)₃, and NaOt-Bu.

    • Add anhydrous toluene and stir for 10 minutes.

    • Add methyl 2-bromobenzoate and sodium methanethiolate.

    • Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of this compound

This protocol is a general starting point and may require optimization.

  • Materials:

    • Methyl 2-iodobenzoate (1.0 mmol)

    • Copper(I) iodide (CuI, 0.1 mmol)

    • L-Proline (0.2 mmol)

    • Sodium methanethiolate (1.2 mmol)

    • Anhydrous DMSO (5 mL)

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add CuI, L-Proline, K₂CO₃, methyl 2-iodobenzoate, and sodium methanethiolate.

    • Add anhydrous DMSO.

    • Heat the reaction mixture to 110 °C and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathways cluster_reactants Reactants cluster_catalyst Catalyst Aryl-X Methyl 2-halobenzoate Desired_Product This compound (Desired Product) Aryl-X->Desired_Product C-S Coupling Byproduct_2 Methyl benzoate (Hydrodehalogenation) Aryl-X->Byproduct_2 + [H] Byproduct_3 Homocoupling Product Aryl-X->Byproduct_3 Self-coupling MeSNa Sodium Methanethiolate MeSNa->Desired_Product Byproduct_1 Dimethyl disulfide (Oxidative Coupling) MeSNa->Byproduct_1 [O] Catalyst_System Pd or Cu Catalyst + Ligand + Base Catalyst_System->Desired_Product

Caption: Major reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Workflow start Low Yield or High Byproducts check_inert Verify Inert Atmosphere and Anhydrous Conditions start->check_inert check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) check_inert->check_catalyst No solution_inert Degas solvents, use fresh reagents, ensure proper inert gas flow. check_inert->solution_inert Yes check_temp Optimize Reaction Temperature and Time check_catalyst->check_temp No solution_catalyst Screen different ligands/bases, check catalyst activity. check_catalyst->solution_catalyst Yes solution_temp Incrementally adjust temperature, monitor reaction kinetics. check_temp->solution_temp Yes end Improved Yield and Purity check_temp->end No solution_inert->check_catalyst solution_catalyst->check_temp solution_temp->end

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Work-up Procedure for Methyl 2-(methylthio)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 2-(methylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. A successful synthesis is not merely about the reaction itself, but equally about the meticulous isolation and purification of the target molecule. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up of this compound in a question-and-answer format.

Problem: The organic and aqueous layers are not separating (Emulsion Formation).

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, particularly when acidic or basic solutions are used, or when vigorous shaking is employed. An emulsion is a stable suspension of one liquid in another, preventing the formation of two distinct layers.

Causality: The stability of an emulsion is often due to the presence of surfactants or finely divided solids at the interface between the two immiscible liquids. In this synthesis, unreacted acidic starting materials or salts can act as emulsifying agents.

Solutions:

  • Mechanical Separation: Gently swirl or stir the separatory funnel instead of shaking vigorously. Sometimes, allowing the funnel to stand undisturbed for an extended period (15-30 minutes) is sufficient for the layers to separate.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic component in the aqueous phase.

  • Filtration: In cases where a solid precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® or glass wool can help to break it up.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity and stability of the emulsion.

Problem: The final product is contaminated with 2-(methylthio)benzoic acid.

Answer:

This is a frequent issue stemming from either an incomplete reaction or hydrolysis of the methyl ester product during the work-up.

Causality:

  • Incomplete Esterification: The Fischer esterification of 2-(methylthio)benzoic acid is an equilibrium reaction.[1][2] If the reaction does not go to completion, unreacted starting material will remain.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially if exposed to aqueous solutions for prolonged periods or at elevated temperatures.[1][3]

Solutions:

  • Thorough Basic Wash: Perform a careful wash of the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).[2][4][5] The basic solution will deprotonate the acidic 2-(methylthio)benzoic acid, forming its water-soluble sodium salt, which will then partition into the aqueous layer.

    • Protocol: Add the bicarbonate solution to the separatory funnel containing the organic layer. Stopper the funnel and shake gently at first to release any CO₂ gas that forms, venting frequently. Once the effervescence subsides, shake more vigorously. Drain the aqueous layer and repeat the wash.

  • Re-esterification: If a significant amount of the acid is recovered from the basic wash (by re-acidifying the aqueous layer), it can be isolated and subjected to the esterification reaction again.[6]

Problem: The NMR spectrum of the product shows unexpected peaks, suggesting oxidation.

Answer:

The thioether (methylthio) group in your product is susceptible to oxidation, which can occur during the reaction or work-up if oxidizing agents are present.

Causality: Thioethers can be oxidized to form sulfoxides and then further to sulfones.[7][8][9] This can be caused by exposure to atmospheric oxygen over long periods, or more commonly, by certain reagents or contaminants. For instance, some oxidizing agents like iodine can convert thioethers to sulfoxides.[8]

Solutions:

  • Inert Atmosphere: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to air oxidation, especially if the reaction is run at high temperatures for extended times.[6]

  • Purification:

    • Column Chromatography: Sulfoxides and sulfones are significantly more polar than the corresponding thioether. This difference in polarity allows for effective separation using silica gel column chromatography.

    • Recrystallization: If the product is a solid, recrystallization may effectively remove the more polar oxidized byproducts.

Problem: The final yield is very low after purification.

Answer:

A low yield can result from a combination of factors, including an incomplete reaction, mechanical losses during transfers, or product loss during the work-up.

Causality:

  • Product Solubility: this compound has some slight solubility in water. Excessive or overly vigorous washing with water can lead to loss of product into the aqueous phase.

  • Premature Precipitation: If the product is a solid, it may precipitate out during extraction if the organic solvent is not sufficiently concentrated.

  • Inadequate Drying: If the organic layer is not properly dried before solvent evaporation, the residual water can co-distill with the solvent, potentially carrying some of the product with it.

Solutions:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Minimize Aqueous Washes: Use the minimum number of washes necessary to remove impurities. Using brine for the final wash helps to remove most of the dissolved water from the organic layer before the drying step.[4]

  • Proper Drying: Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10] Ensure the drying agent is swirled with the solution and allowed sufficient contact time. The solution should be clear, and the drying agent should move freely when swirled.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of washing the organic layer with sodium bicarbonate solution?

A1: The primary purpose is to remove any acidic impurities from the organic layer. This includes unreacted 2-(methylthio)benzoic acid and any acidic catalysts (like sulfuric acid) used in the esterification.[2][5] The sodium bicarbonate reacts with the acid to form a water-soluble salt, which is then extracted into the aqueous phase.

Q2: Why is a final wash with brine (saturated NaCl solution) recommended?

A2: The brine wash serves two main purposes. First, it helps to break any emulsions that may have formed during the previous washes. Second, it reduces the solubility of the organic product in the aqueous layer, driving more of the product into the organic phase. It also pre-dries the organic layer by removing the bulk of the dissolved water before the final drying step with a solid drying agent.

Q3: What purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature of the impurities.

  • Vacuum Distillation: This is a widely used method for purifying liquid products. This compound can be collected at high temperatures under reduced pressure.[1][11]

  • Column Chromatography: This is very effective for removing impurities with different polarities, such as the more polar sulfoxide or sulfone byproducts.[4]

  • Recrystallization: As this compound is a solid at room temperature (melting point 66-69 °C), recrystallization is an excellent method for achieving high purity if a suitable solvent system can be found.[12][13]

Standard Work-up and Purification Protocol

This protocol assumes the synthesis was performed via Fischer esterification of 2-(methylthio)benzoic acid with methanol, using an acid catalyst.

Step-by-Step Methodology
  • Cooling and Quenching:

    • After the reaction is complete, allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing ice-cold water. This will dilute the acid catalyst and cause the product to separate.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).[5]

    • Stopper the funnel and shake, venting frequently to release any pressure.

    • Allow the layers to separate and drain the organic layer.

    • Re-extract the aqueous layer with another portion of the organic solvent to maximize recovery. Combine the organic extracts.

  • Washing the Organic Layer:

    • Water Wash: Wash the combined organic layers with deionized water to remove the bulk of the methanol and any water-soluble impurities.

    • Bicarbonate Wash: Wash the organic layer with a saturated solution of sodium bicarbonate.[2] Continue until no more CO₂ evolution is observed. This neutralizes and removes the acid catalyst and any unreacted carboxylic acid.

    • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water and help break any emulsions.

  • Drying and Solvent Removal:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][10] Swirl the flask and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Final Purification:

    • The crude product can be purified by vacuum distillation, column chromatography on silica gel, or recrystallization from a suitable solvent.[1][4]

Data Summary Table
StepReagent/ProcessPurposeExpected Observation
Quenching Ice-cold waterDilute catalyst, precipitate productThe product may separate as an oil or solid.
Extraction Ethyl Acetate / CH₂Cl₂Isolate product from the aqueous mixtureTwo distinct layers form.
Wash 1 Deionized WaterRemove excess methanolThe aqueous layer is removed.
Wash 2 Sat. NaHCO₃ (aq)Neutralize and remove acidic componentsInitial effervescence (CO₂ gas).
Wash 3 Brine (Sat. NaCl)Pre-dry the organic layer, break emulsionsImproved layer separation.
Drying Anhydrous MgSO₄/Na₂SO₄Remove residual waterThe solution becomes clear; drying agent is free-flowing.
Purification Distillation/ChromatographyIsolate pure product from byproductsA clear liquid or white solid is obtained.

Visual Guides

Work-up and Purification Workflow

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification cluster_waste Waste Streams RM Crude Reaction Product (Ester, Acid, Catalyst, Methanol) Quench 1. Quench (Add H₂O) RM->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Wash_H2O 3. Water Wash Extract->Wash_H2O Aq_Waste Aqueous Waste (Acid, Methanol, Salts) Extract->Aq_Waste Aqueous Layer Wash_Bicarb 4. NaHCO₃ Wash Wash_H2O->Wash_Bicarb Wash_Brine 5. Brine Wash Wash_Bicarb->Wash_Brine Wash_Bicarb->Aq_Waste Aqueous Layer Dry 6. Dry (MgSO₄) Wash_Brine->Dry Evap Solvent Evaporation Dry->Evap Solid_Waste Solid Waste (Drying Agent) Dry->Solid_Waste Filtered Solid Purify Final Purification (Distillation / Chromatography) Evap->Purify Final Pure Methyl 2-(methylthio)benzoate Purify->Final

Caption: General workflow for the work-up and purification of this compound.

Potential Side Reactions During Synthesis & Work-up

Side_Reactions Start 2-(methylthio)benzoic Acid + MeOH, H⁺ Product This compound (Desired Product) Start->Product Esterification (Desired Reaction) Hydrolysis Hydrolysis Product 2-(methylthio)benzoic Acid Product->Hydrolysis Hydrolysis (+H₂O, acid/base) Oxidation1 Oxidation Product Methyl 2-(methylsulfinyl)benzoate (Sulfoxide) Product->Oxidation1 Oxidation Hydrolysis->Product Esterification Oxidation2 Further Oxidation Methyl 2-(methylsulfonyl)benzoate (Sulfone) Oxidation1->Oxidation2 Oxidation

Caption: Key chemical transformations including the desired reaction and potential side reactions.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Higuchi, T., et al. (2022, March 29). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. PMC - NIH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • Organic Syntheses. (n.d.). Thiosalicylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2397498A - Esterification of salicylic acid.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • UNIMAS Institutional Repository. (2024, February 15). Effect of reaction temperature on acidic hydrolysis of methyl benzoate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Methyl 2-(thiophene-2-carboxamido)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

Sources

Recrystallization techniques for purifying Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-(methylthio)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Importance of Purifying this compound

This compound (CAS: 3704-28-7) is a vital chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and compromised biological activity in downstream applications. While industrial-scale purification may involve vacuum distillation, recrystallization remains the most accessible and effective method for achieving high purity on a laboratory scale.[1]

Recrystallization is a purification technique for nonvolatile organic solids that leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2] An effective recrystallization yields a product with significantly enhanced purity, often in the form of well-defined crystals.[2][3] This guide provides a comprehensive protocol, troubleshooting advice, and answers to frequently asked questions to help you master this technique.

Recommended Recrystallization Protocol for this compound

This protocol is a validated starting point. Depending on the nature and quantity of impurities, optimization may be required.

Materials:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Activated Charcoal (decolorizing carbon), if needed

  • Erlenmeyer flasks, Beakers

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • Add a small volume of methanol (e.g., 5-10 mL) and a stir bar. Methanol is a suitable starting solvent for many aromatic esters.[4]

    • Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise (1-2 mL at a time) until the solid completely dissolves at or near the boiling point of the solvent. Causality: The goal is to create a saturated solution at high temperature using the minimum amount of hot solvent. Using excess solvent is the most common reason for poor yield.[5][6]

  • (Optional) Decolorization with Activated Charcoal:

    • If the hot solution is colored, it indicates the presence of colored impurities.

    • Remove the flask from the heat source to momentarily stop the boiling.

    • Add a small amount of activated charcoal (a spatula tip is sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Bring the solution back to a gentle boil for 2-5 minutes. The charcoal will adsorb the colored impurities.[7][8]

  • Hot Filtration (to remove insoluble impurities/charcoal):

    • This step is crucial if charcoal was used or if insoluble impurities are visible in the hot solution.

    • Pre-heat a second Erlenmeyer flask and a filter funnel (stemless is preferred) on the hot plate. Place a fluted filter paper in the funnel.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem, which would result in a significant loss of yield.[3]

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask.

  • Crystallization via Slow Cooling:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and remove it from the heat source.

    • Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask.

    • Causality: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3][4][7]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the solubility of the product.[9]

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol.

    • Causality: The wash step removes any residual soluble impurities adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product.[2]

  • Drying the Final Product:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, a vacuum oven at low heat can be used.

    • Once dry, weigh the product to calculate the percent recovery and determine its melting point to assess purity. The reported melting point of this compound is 66-67 °C.[10]

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation cluster_final Final Product start 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. Add Activated Charcoal (If solution is colored) start->charcoal Optional hot_filter 3. Perform Hot Filtration (To remove insolubles) start->hot_filter If insolubles present charcoal->hot_filter slow_cool 4. Slow Cool to Room Temp hot_filter->slow_cool ice_bath 5. Cool in Ice Bath slow_cool->ice_bath cold_filter 6. Isolate via Cold Filtration ice_bath->cold_filter wash 7. Wash with Ice-Cold Solvent cold_filter->wash dry 8. Dry Crystals wash->dry analyze 9. Analyze Purity (Melting Point, etc.) dry->analyze

Caption: Standard workflow for the purification of this compound via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a practical Q&A format.

Question 1: My compound separated as an oily liquid instead of forming crystals. What went wrong and how do I fix it?

Answer: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point.[7] Since impurities depress the melting point of a compound, your crude material likely has a melting point lower than the boiling point of your solvent.[11]

Probable Causes & Solutions:

  • High Impurity Level: A significant amount of impurity can dramatically lower the melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a bit more solvent (10-20% more volume) to lower the saturation temperature.[7] Allow it to cool much more slowly. If the oil persists, consider using activated charcoal to remove the impurities that may be causing the issue.[8]

  • Cooling Rate is Too Fast: Rapid cooling doesn't give molecules enough time to orient into a crystal lattice.

    • Solution: Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow cooling rate.[5]

  • Inappropriate Solvent: The boiling point of your solvent may be too high. The melting point of pure this compound is 66-67 °C.[10] If using a solvent that boils significantly above this, oiling out is more likely.

    • Solution: Recover your compound by evaporating the solvent and attempt the recrystallization again with a lower-boiling point solvent. (See the Solvent Selection table below).

Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: This is a classic case of either using too much solvent (the solution is not saturated at the lower temperature) or the solution is supersaturated.[5]

Probable Causes & Solutions:

  • Excess Solvent: This is the most common cause.[5] The solution is too dilute for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, attempt the slow cooling process again.[7]

  • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but crystallization hasn't been initiated.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4]

    • Solution 2 (Seeding): If you have a small crystal of pure product (a "seed crystal"), add it to the solution. This provides a template onto which other molecules can deposit, initiating crystallization.[7]

Question 3: My final yield of pure crystals is very low. Why did this happen?

Answer: A low yield can result from several procedural errors throughout the recrystallization process.

Probable Causes & Solutions:

  • Using Too Much Solvent: As mentioned above, this keeps a large amount of your product dissolved in the mother liquor even after cooling.[7]

    • Solution: You can attempt to recover a "second crop" of crystals by boiling off more solvent from the filtrate and re-cooling. Note that second-crop crystals are often less pure than the first.

  • Premature Crystallization: The product crystallized on the filter paper or funnel during hot filtration.

    • Solution: Always pre-heat your filtration apparatus. If material has crystallized, you can try washing it through with a small amount of hot solvent.

  • Washing with Too Much or Warm Solvent: Washing the collected crystals with an excessive volume of solvent, or with solvent that is not ice-cold, will dissolve some of your product.

    • Solution: Use only the minimum amount of ice-cold solvent necessary to rinse the crystals.[2][6]

Troubleshooting Decision Diagram

Troubleshooting_No_Crystals Start Problem: No Crystals Formed After Cooling CheckDilution Is the solution too dilute? (Used a large volume of solvent) Start->CheckDilution CheckSuper Is the solution supersaturated? CheckDilution->CheckSuper No ReduceSolvent Action: Boil off 20-30% of the solvent and re-cool slowly CheckDilution->ReduceSolvent Yes Scratch Action: Scratch inner flask surface with a glass rod CheckSuper->Scratch Try First Success Crystals Form! ReduceSolvent->Success Seed Action: Add a seed crystal of pure compound Scratch->Seed If no success Seed->Success

Caption: A decision-making workflow for troubleshooting when no crystals are formed.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of a good recrystallization solvent? A good solvent should:

  • Completely dissolve the target compound when hot (at its boiling point).[3]

  • Dissolve the target compound poorly or not at all when cold (at room temperature or in an ice bath).[3]

  • Either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Be chemically inert and not react with the compound being purified.[2][12]

  • Have a relatively low boiling point so it can be easily removed from the final crystals.[2]

Q2: I can't find a single solvent that works well. What is my next option? You should use a mixed-solvent system. This involves two miscible solvents, one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent"). The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent" and then adding the "insoluble solvent" dropwise until the solution becomes cloudy (the cloud point). A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is cooled slowly. A common example is an ethanol/water mixture.[7]

Q3: What are the likely impurities in my crude this compound sample? The impurities will depend on the synthetic route. If prepared via Fischer esterification, common impurities include unreacted starting materials like 2-(methylthio)benzoic acid and methanol, or the acid catalyst (e.g., sulfuric acid).[1][13] If the synthesis involved other reagents, byproducts from those reactions could also be present.[1] Water is also a common impurity.[1]

Q4: How pure does my crude product need to be before attempting recrystallization? Recrystallization works best on products that are already relatively pure (e.g., 80-95%). If the crude material contains a very large amount of an impurity (e.g., >25%), the impurity can interfere with crystal formation and may co-precipitate, leading to "oiling out" or poor purification.[11] In such cases, a different purification technique like column chromatography might be necessary first.

Data Summary: Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in recrystallization.[3] This table provides a starting point for screening solvents for this compound.

SolventBoiling Point (°C)Expected Solubility Characteristics for this compoundSafety Notes
Methanol 65Good choice. Likely soluble when hot, less soluble when cold.[14]Toxic and flammable.
Ethanol 78Good choice. Similar properties to methanol but less toxic.[4]Flammable.
Isopropanol 82Potential candidate; may show slightly different solubility profile.Flammable, irritant.
Hexane 69Compound is likely less soluble; could be a good "insoluble" solvent in a mixed pair with Ethyl Acetate or DCM.[15][16]Flammable, neurotoxin.
Ethyl Acetate 77Compound is likely quite soluble; may not crystallize well unless paired with an anti-solvent like hexane.Flammable, irritant.
Water 100Compound is insoluble.[17] Can be used as the "insoluble" solvent in a pair with a water-miscible solvent like ethanol.Non-toxic, non-flammable.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Analysis of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their related impurities. However, the generation of reliable and reproducible HPLC data is contingent upon a rigorously validated analytical method. This guide provides an in-depth, experience-driven comparison of the essential validation parameters for an HPLC method tailored to the analysis of Methyl 2-(methylthio)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol is a self-validating system. All methodologies and acceptance criteria are aligned with the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[1][2][3]

The Foundation: System Suitability

Before embarking on method validation, it is crucial to establish and consistently verify the performance of the entire HPLC system. System Suitability Testing (SST) is a non-negotiable prerequisite that ensures the chromatographic system is adequate for the intended analysis.[4][5] Key SST parameters include retention time, peak resolution, column efficiency (plate number), and peak symmetry (tailing factor).[4][5][6] These tests are performed before every analytical run to confirm that the system is operating within established limits.[5]

Specificity: Distinguishing the Analyte of Interest

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8][9] For this compound, this is critical to ensure that reported concentrations are not falsely elevated by co-eluting species.

Experimental Protocol: Forced Degradation Studies

To demonstrate specificity, forced degradation (stress testing) is performed to generate potential degradation products and prove that the method can separate them from the parent analyte.[2][10][11]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: Subject the stock solution to the following stress conditions as per ICH Q1A(R2) guidelines[11]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[10]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of degradation products.

Acceptance Criteria:

  • The method should demonstrate baseline resolution between this compound and all degradation products.

  • The peak purity index of the analyte peak in stressed samples should be greater than a predefined threshold (e.g., >0.999), indicating no co-eluting impurities.

  • A target degradation of 5-20% is generally considered appropriate to demonstrate method suitability.[10][11]

Diagram of the Forced Degradation Workflow:

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (PDA Detection) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Purity Peak Purity Assessment Analysis->Purity Report Specificity Report Purity->Report

Caption: Workflow for demonstrating specificity via forced degradation studies.

Linearity and Range: Ensuring Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[7] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol: Calibration Curve

Step-by-Step Methodology:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).[1]

  • Injection and Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation Coefficient (r²): A value of ≥ 0.998 is generally considered acceptable, indicating a strong linear relationship.[1]

  • Y-intercept: The y-intercept should be minimal and not statistically different from zero.

  • Residual Plot: A visual inspection of the residual plot should show a random distribution of points around the x-axis.

Data Presentation: Linearity of this compound

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
804810480548154810
905405541554105410
1006020601060156015
1106615662566206620
1207225721572207220
Linear Regression Slope: 60.1Y-intercept: 10.5r²: 0.9998

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[7][9] It is typically assessed using recovery studies.

Experimental Protocol: Spiked Sample Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample matrix (placebo) without the analyte.

  • Spiking: Spike the placebo with known amounts of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1] Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[1]

Data Presentation: Accuracy/Recovery of this compound

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Average Recovery 99.7%

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][9] It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol: Precision Studies

Step-by-Step Methodology:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).[1]

    • Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Compare the results from the two studies.

Acceptance Criteria:

  • Repeatability: The RSD should be ≤ 2%.[13][14]

  • Intermediate Precision: The RSD for the combined data from both studies should be ≤ 2%.

Data Presentation: Precision of this compound Analysis

ParameterDay 1 / Analyst 1 (RSD)Day 2 / Analyst 2 (RSD)Overall RSD
Repeatability 0.8%0.9%-
Intermediate Precision --1.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: Signal-to-Noise Ratio or Calibration Curve Slope

Step-by-Step Methodology:

  • Signal-to-Noise (S/N) Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Data Presentation: LOD and LOQ

ParameterValue (µg/mL)Method
LOD 0.05S/N Ratio of 3:1
LOQ 0.15S/N Ratio of 10:1

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol: Deliberate Parameter Variation

Step-by-Step Methodology:

  • Identify Critical Parameters: Select critical HPLC parameters such as:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Systematic Variation: Vary one parameter at a time while keeping others constant.

  • Analysis: Analyze a standard solution under each varied condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

  • The RSD of the results obtained under the varied conditions should not significantly differ from the precision results.

Diagram of the HPLC Method Validation Logic:

HPLC_Validation_Logic Start Method Development Complete SST System Suitability Testing (SST) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision LOD_LOQ LOD & LOQ SST->LOD_LOQ Robustness Robustness SST->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Logical flow of HPLC method validation parameters.

Conclusion

A thoroughly validated HPLC method is a non-negotiable requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a high degree of confidence in the analytical data can be achieved. The experimental protocols and acceptance criteria outlined in this guide, based on ICH standards, provide a robust framework for the validation of an HPLC method for this compound. This diligent approach not only ensures regulatory compliance but also upholds the scientific integrity of the drug development process.

References

A Comparative Guide to Purity Assessment of Methyl 2-(methylthio)benzoate: GC-MS, HPLC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of reliable and reproducible research. The presence of even trace impurities can significantly impact the compound's reactivity, biological activity, and safety profile. This guide provides an in-depth comparison of three powerful analytical techniques for determining the purity of Methyl 2-(methylthio)benzoate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). As a Senior Application Scientist, this document will delve into the causality behind experimental choices, offering a self-validating framework for each protocol.

The Significance of Purity for this compound

This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and agrochemicals. Its synthesis, commonly achieved through the esterification of 2-(methylthio)benzoic acid with methanol, can introduce a variety of impurities.[1] These may include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, a robust analytical strategy to ensure a purity of typically ≥97% is crucial for its intended applications.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[2] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative and qualitative information about the sample components.

The "Why" Behind the GC-MS Method

The choice of a specific GC-MS method is dictated by the physicochemical properties of the analyte. For this compound, a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is selected due to the aromatic and moderately polar nature of the molecule.[3][4] The temperature program is designed to ensure efficient separation of the main component from potential impurities with different boiling points. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for compound identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent A->B C Add Internal Standard B->C D Dilute to Final Concentration C->D E Injection D->E F GC Separation E->F G Ionization (EI) F->G H Mass Analysis G->H I Detection H->I J Chromatogram Generation I->J K Peak Integration J->K M Purity Calculation K->M L Mass Spectrum Analysis L->M

Caption: Workflow for GC-MS Purity Assessment.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane.

  • Add a known concentration of an internal standard (e.g., diphenyl phthalate) for accurate quantification.[3][4]

  • Vortex the solution to ensure homogeneity.

  • Perform serial dilutions to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • The mass spectrum should show a molecular ion peak at m/z 182 and characteristic fragment ions.

  • Integrate the peak areas of the main component and all identified impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.

Alternative Purity Assessment Methods

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation and detection principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC method with UV detection is appropriate.

Causality of HPLC Method Choices:

  • Reversed-Phase C18 Column: The non-polar stationary phase effectively retains the moderately polar analyte, allowing for separation from more polar or less polar impurities.

  • Mobile Phase Gradient: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) allows for the elution of a wider range of impurities with varying polarities.

  • UV Detection: The aromatic ring in this compound provides strong UV absorbance, enabling sensitive detection.

Detailed Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the mobile phase (initial composition).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct and highly accurate measure of purity without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]

Causality of qNMR Method Choices:

  • Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid or dimethyl sulfone) is used for accurate quantification. The standard should have signals that do not overlap with the analyte's signals.

  • Long Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time) is crucial to ensure complete relaxation of all protons, leading to accurate integration.

  • High Signal-to-Noise Ratio: A high signal-to-noise ratio is necessary for precise integration.[7]

Detailed Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., 5-10 mg of maleic acid).

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) in an NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: DMSO-d6.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (D1): ≥ 30 seconds.

  • Number of Scans: ≥ 16 (to achieve a good signal-to-noise ratio).

3. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.

Performance Comparison of Analytical Techniques

The choice of the most suitable analytical technique depends on the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and throughput.

FeatureGC-MSHPLC-UVqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Nuclear spin resonance in a magnetic field.
Selectivity Very High (mass spectral data provides structural information).Moderate to High (dependent on chromatographic resolution).High (chemical shifts are highly specific to molecular structure).
Sensitivity High (ppb to ppm range).[2]Moderate (ppm range).Low to Moderate (requires mg quantities).[8]
Quantification Requires a reference standard for the analyte.Requires a reference standard for the analyte.Primary method; can be performed with a certified internal standard.[5]
Throughput Moderate.High.Low (long relaxation delays required).
Sample Type Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.Soluble compounds.
Information Purity, identification of impurities, molecular weight.Purity, retention time of impurities.Purity, structural confirmation, identification and quantification of impurities.

Conclusion: An Orthogonal Approach for Uncompromised Confidence

For the comprehensive purity assessment of this compound, a multi-faceted approach leveraging the strengths of different analytical techniques is recommended. GC-MS offers unparalleled sensitivity and specificity for volatile impurities, making it an excellent choice for initial screening and identification of byproducts. HPLC provides a robust and high-throughput method for routine purity checks. qNMR, as a primary analytical method, delivers highly accurate and precise purity values and serves as an invaluable tool for the certification of reference standards. By employing an orthogonal approach, for instance, combining GC-MS with qNMR, researchers and drug development professionals can achieve the highest level of confidence in the purity of their materials, ensuring the integrity and reliability of their scientific endeavors.

References

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved January 5, 2026, from [Link]

  • Pauli, G. F., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved January 5, 2026, from [Link]

  • Armbruster, D. A., & Pry, T. (1994, July). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233–1238.
  • Kasina, S., et al. (2022). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF POTENTIAL GENOTOXIC IMPURITIES IN ANTI CANCER DRUG SUBSTANCE LENALIDOMIDE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 1334-1354.
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Wu, K. (n.d.). NMR Analysis of Sulfur Compounds in Petroleum. Western Kentucky University. Retrieved January 5, 2026, from [Link]

  • Raber, G., et al. (2013). Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS... ResearchGate. Retrieved January 5, 2026, from [Link]

  • Al-Adl, S. M., et al. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]

  • Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312.
  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved January 5, 2026, from [Link]

  • Jotanovic, M., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Canellas, E., et al. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. Retrieved January 5, 2026, from [Link]

  • Canellas, E., et al. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
  • ResearchGate. (n.d.). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 5, 2026, from [Link]

  • LCGC International. (2023, May 2). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Retrieved January 5, 2026, from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 5, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Methyl 2-(methylthio)benzoate and Methyl Benzoate as Insect Attractants

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

To fellow researchers and professionals in entomology and pest management, this guide provides a technical comparison of two aromatic esters: Methyl 2-(methylthio)benzoate and Methyl Benzoate. While structurally similar, their efficacy and specificity as insect attractants differ significantly. This document synthesizes field and laboratory data to elucidate these differences, offering insights into their practical applications and the underlying biological mechanisms.

Chemical Profiles and Structural Differences

At a glance, the two molecules are distinguished by a single substitution on the benzene ring. Methyl Benzoate is a simple ester of benzoic acid and methanol. The addition of a methylthio group (-SCH₃) at the ortho position creates this compound. This sulfur-containing moiety is critical, profoundly altering the compound's volatility, polarity, and, most importantly, its interaction with insect olfactory receptors.

CompoundStructureFormulaMolar MassKey Features
Methyl Benzoate C₆H₅COOCH₃C₈H₈O₂136.15 g/mol A common floral volatile found in various plants.[1][2]
This compound C₆H₄(SCH₃)COOCH₃C₉H₁₀O₂S182.24 g/mol A sulfur-containing benzoate identified as a potent sex pheromone for specific beetle species.[3]
Mechanism of Action: Insect Olfaction

Insects detect volatile chemical cues through olfactory receptor neurons (ORNs) located in sensilla on their antennae.[4][5] These neurons express specific olfactory receptors (ORs) that bind to odorant molecules.[4][6] The binding of a ligand like methyl benzoate or its sulfur-containing analog triggers a signal transduction cascade, leading to an electrical signal that is processed in the antennal lobe of the insect's brain.[4][6]

The specificity of this system is paramount. The shape and chemical properties of the attractant molecule determine which receptors it can activate. The sulfur atom in this compound creates a unique electronic and steric profile, allowing it to bind with high affinity to receptors that Methyl Benzoate cannot, and vice versa. This explains the distinct behavioral responses elicited by each compound.

Below is a generalized workflow of insect olfactory signal transduction.

Olfactory_Pathway cluster_air Environment cluster_sensillum Antennal Sensillum cluster_neuron Signal Transduction Odorant Volatile Attractant (e.g., Methyl Benzoate) Pore Pore Tubule Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Solubilized by Lymph Sensillar Lymph OR Olfactory Receptor (OR-Orco Complex) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) Dendrite Signal Ion Channel Opening & Depolarization OR->Signal Binding & Activation AP Action Potential to Antennal Lobe Signal->AP Generates

Caption: Generalized insect olfactory signal transduction pathway.

Comparative Efficacy: Field and Laboratory Data

Direct comparisons in the scientific literature are scarce, as these two compounds typically target different insect orders with distinct functionalities. Methyl Benzoate acts as a general floral attractant for a wide range of insects, including bees and moths, while this compound is a highly specific sex attractant for certain scarab beetles.[1][3][7]

This compound: This compound has been identified as a potent, female-produced sex attractant for several species of June beetles in the genus Phyllophaga.[3][7][8] Field trials demonstrate its exceptional specificity and effectiveness.

  • Target Species: Phyllophaga tristis, P. apicata, and P. crinita (June Beetles).[3][7][8]

  • Mechanism: Functions as a long-distance sex pheromone.[3]

  • Experimental Evidence: In field tests, traps baited with 1 mg of this compound captured hundreds of male beetles, while control traps (containing only the solvent hexane) captured none or virtually none.[7][8][9] This indicates a very strong and specific attraction. For instance, one study captured 466 male P. tristis in baited traps versus zero in controls.[7][8][9] Another test captured 265 male P. apicata versus only one in control traps.[7][8]

Methyl Benzoate: This ester is a common component of floral scents and acts as a general attractant.[1][10] Its role is more ecological, signaling a food source (nectar) rather than a mate. It has also been investigated as a biopesticide with multiple modes of action, including as a fumigant and repellent in different contexts.[1][11][12]

  • Target Species: Orchid bees (Euglossa cybelia), hawk moths, and parasitoid wasps.[1][2][10] It is also emitted by plants damaged by herbivores, attracting natural enemies of the pest.[1]

  • Mechanism: Kairomone (a chemical emitted by one species that benefits another) signaling a food source or host presence.[1]

  • Experimental Evidence: Studies show it is a key component in the floral aromas of plants like petunias and snapdragons that attract pollinators.[1][2] While quantitative trap data is less focused than for specific pheromones, its presence is crucial for attracting a spectrum of insects. It can also act as a fumigant; for example, it has a median lethal concentration (LC₅₀) of 0.1 μL/L of air for the Indian meal moth.[13]

Summary of Efficacy Data

AttractantTarget Insect GroupFunctionTrap Capture Data (Example)Citation(s)
This compound Phyllophaga spp. (June Beetles)Sex Pheromone466 males (P. tristis) vs. 0 in control[7][8][9][14]
Methyl Benzoate Pollinators (e.g., Orchid Bees, Moths)Kairomone (Floral Scent)Attracts a broad range of insects; used in pheromone synthesis by bees.[1][10]
Experimental Protocols: Evaluating Attractant Efficacy

To ensure trustworthy and reproducible results, standardized bioassays are essential. The primary laboratory tool for evaluating insect responses to volatile compounds is the olfactometer.

Protocol: Y-Tube Olfactometer Bioassay

This method provides a binary choice to determine preference or repellency.

  • Apparatus Setup:

    • A glass or acrylic Y-shaped tube.

    • A purified, humidified air source is connected via flow meters to each of the two upper arms.

    • One arm is designated the "treatment arm" (containing the test attractant) and the other is the "control arm" (containing the solvent carrier, e.g., hexane).

  • Sample Preparation:

    • Dissolve a precise amount (e.g., 1 mg) of the test compound (Methyl Benzoate or this compound) in a high-purity solvent like hexane.

    • Apply the solution to a filter paper strip.

    • Apply an equal volume of solvent only to a separate filter paper for the control.

    • Place the filter papers inside chambers connected to the respective olfactometer arms.

  • Insect Acclimatization:

    • Keep the test insects (e.g., Phyllophaga males) in a controlled environment (temperature, humidity, light) for a set period before the assay to standardize their physiological state.

  • Bioassay Execution:

    • Introduce a single insect at the base of the Y-tube.

    • Allow a set time (e.g., 5-10 minutes) for the insect to make a choice. A choice is recorded when the insect walks a predetermined distance into one of the arms.

    • Insects that do not make a choice within the time limit are recorded as "no choice."

    • Repeat the experiment with a new insect for each trial (e.g., n=50).

    • To prevent positional bias, rotate the Y-tube 180 degrees and swap the treatment and control arms halfway through the trials.

  • Data Analysis:

    • Analyze the data using a chi-square (χ²) test or a G-test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.

Y_Tube_Workflow cluster_setup Setup cluster_assay Bioassay cluster_analysis Analysis Air Purified Air Source FlowMeters Flow Meters Air->FlowMeters Arm_A Odor Source A (Treatment) FlowMeters->Arm_A Arm_B Odor Source B (Control) FlowMeters->Arm_B Y_Tube Y-Tube Olfactometer Arm_A->Y_Tube Arm_B->Y_Tube Insect_Release Insect Release Point Y_Tube->Insect_Release Choice Record Choice (Arm A vs. Arm B) Insect_Release->Choice Insect moves Data Compile Data (n trials) Choice->Data Stats Statistical Test (e.g., Chi-Square) Data->Stats Result Determine Significance (Attraction/Repellency) Stats->Result

Caption: Workflow for a Y-tube olfactometer bioassay.

For more complex comparisons involving multiple stimuli, four-arm or six-arm olfactometers are employed.[15][16]

Conclusion and Recommendations

The comparative efficacy of this compound and Methyl Benzoate is not a matter of one being superior to the other, but rather a case of high functional specificity.

  • This compound is an exceptionally potent and specific sex attractant for certain Phyllophaga beetles. Its use is indicated for targeted monitoring and control programs for these specific pests. The sulfur moiety is key to its activity, and it serves as a poor general attractant.

  • Methyl Benzoate is a broad-spectrum floral attractant involved in pollination and plant-insect interactions.[1][10] Its application lies in studying ecological relationships or, in different formulations, as a broad-action biopesticide.[11] It lacks the specificity required for targeted pheromone-based trapping of a single species.

For researchers developing pest management solutions, the choice is clear and depends entirely on the target insect. For Phyllophaga control, this compound is the unequivocal choice. For studies involving pollinators or developing broad-spectrum botanical insecticides, Methyl Benzoate is the more relevant compound.

References

  • Methyl Benzoate: An Environmentally Conscious Solution for Pest Control . NINGBO INNO PHARMCHEM CO.,LTD.

  • This compound: A Sex Attractant for the June Beetles, Phyllophaga tristis and P. apicata . BioOne Complete.

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives . ResearchGate.

  • This compound: a sex attractant for the June beetles, Phyllophaga tristis and P. apicata . PubMed.

  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives . MDPI.

  • This compound: A Sex Attractant for the June Beetles, Phyllophaga tristis and P. apicata . ResearchGate.

  • This compound: the unique sulfur-containing sex pheromone of Phyllophaga crinita . PubMed.

  • Methyl Benzoate as Insecticide . Encyclopedia MDPI.

  • Application Notes and Protocols for Olfactometer Bioassay Design: Sulcatone Attractancy . Benchchem.

  • Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius . NIH.

  • Free-choice olfactometer bioassay system for evaluating the attractiveness of plant volatiles to adult Helicoverpa zea . CABI Digital Library.

  • "this compound: a sex attractant for the June beetles, Phyllophaga tristis and P. apicata" . The Pherobase.

  • This compound: A sex attractant for the June beetles, Phyllophaga tristis and P. apicata . Journal of Insect Science | Oxford Academic.

  • (PDF) Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles . ResearchGate.

  • Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies . The Hive.

  • (PDF) A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping . ResearchGate.

  • Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster . KOPS.

  • Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact . PMC.

  • Insect olfaction and the evolution of receptor tuning . Frontiers.

  • Molecular mechanisms of olfactory detection in insects: beyond receptors . PubMed.

  • Molecular Mechanism of Insect Olfaction: Olfactory Receptors . ResearchGate.

  • Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella) . MDPI.

Sources

A Comparative Guide to the Synthetic Routes of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(methylthio)benzoate is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structure, featuring a thioether and an ester ortho to each other on a benzene ring, provides a versatile scaffold for further chemical modifications. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of four distinct synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a thorough evaluation of their respective advantages and disadvantages. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials, each with its own set of reaction conditions and challenges. In this guide, we will explore the following four primary routes:

  • Route 1: Fischer Esterification of 2-(methylthio)benzoic acid

  • Route 2: S-Methylation of Methyl 2-mercaptobenzoate

  • Route 3: Nucleophilic Aromatic Substitution of Methyl 2-iodobenzoate

  • Route 4: Diazotization of Anthranilic Acid

The following diagram illustrates the convergence of these primary synthetic pathways to the target molecule.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthetic Routes 2-(methylthio)benzoic acid 2-(methylthio)benzoic acid Route 1 Route 1: Fischer Esterification 2-(methylthio)benzoic acid->Route 1 Methyl 2-mercaptobenzoate Methyl 2-mercaptobenzoate Route 2 Route 2: S-Methylation Methyl 2-mercaptobenzoate->Route 2 Methyl 2-iodobenzoate Methyl 2-iodobenzoate Route 3 Route 3: Nucleophilic Aromatic Substitution Methyl 2-iodobenzoate->Route 3 Anthranilic acid Anthranilic acid Route 4 Route 4: Diazotization Anthranilic acid->Route 4 Target Molecule This compound Route 1->Target Molecule Route 2->Target Molecule Route 3->Target Molecule Route 4->Target Molecule

Caption: Primary synthetic pathways to this compound.

Route 1: Fischer Esterification of 2-(methylthio)benzoic acid

This classical approach is a straightforward and widely used method for the synthesis of esters. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The mechanism proceeds through the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification cluster_mech Fischer Esterification Mechanism RCOOH 2-(methylthio)benzoic acid Protonated_RCOOH Protonated carboxylic acid RCOOH->Protonated_RCOOH + H⁺ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol MeOH Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H₂O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ester This compound Protonated_Ester->Ester - H⁺ H2O H₂O

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

Materials:

  • 2-(methylthio)benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2-(methylthio)benzoic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available and relatively inexpensive starting materials.Reversible reaction, requiring an excess of alcohol or removal of water to drive to completion.
Simple and well-established procedure.The use of strong acid can lead to side reactions with sensitive functional groups.
High yields can be achieved with optimization.Work-up requires neutralization and extraction steps.

Route 2: S-Methylation of Methyl 2-mercaptobenzoate

This route involves the formation of the thioether linkage by alkylating the thiol group of methyl 2-mercaptobenzoate (also known as methyl thiosalicylate). This is a common and efficient method for the synthesis of thioethers.

Reaction Mechanism

The S-methylation of a thiol is a nucleophilic substitution reaction. Under basic conditions, the thiol is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide, dimethyl sulfate) in an SN2 reaction, displacing the leaving group.[4]

S_Methylation cluster_mech2 S-Methylation Mechanism (Basic Conditions) Thiol Methyl 2-mercaptobenzoate Thiolate Thiolate anion Thiol->Thiolate + Base Base Base (e.g., K₂CO₃) SN2_TS Sₙ2 Transition State Thiolate->SN2_TS + CH₃I Me-X Methylating agent (e.g., CH₃I) Product This compound SN2_TS->Product X- Leaving group (e.g., I⁻) SN2_TS->X-

Caption: S-Methylation of a thiol under basic conditions.

Alternatively, S-methylation can be achieved under acidic conditions where the alcohol (methanol) is activated by a strong acid, and the thiol acts as the nucleophile.[5]

Experimental Protocol (Basic Conditions)

Materials:

  • Methyl 2-mercaptobenzoate

  • Methyl iodide or Dimethyl sulfate

  • Potassium carbonate or Sodium hydride

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of methyl 2-mercaptobenzoate (1 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Slowly add the methylating agent (e.g., methyl iodide, 1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Advantages and Disadvantages
AdvantagesDisadvantages
High yields and generally clean reactions.Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with care.[4]
The reaction is typically fast and proceeds under mild conditions.The starting material, methyl 2-mercaptobenzoate, may need to be synthesized if not commercially available.
A variety of bases and methylating agents can be used.Potential for O-methylation as a side reaction if the starting material contains a free hydroxyl group.

Route 3: Nucleophilic Aromatic Substitution of Methyl 2-iodobenzoate

In this approach, the methylthio group is introduced by displacing a halide (in this case, iodide) on the aromatic ring with a sulfur nucleophile. This is a powerful method for forming carbon-sulfur bonds on aromatic systems.

Reaction Mechanism

Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism.[6][7] The nucleophile (in this case, sodium thiomethoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the electron-withdrawing groups of the ring (in this case, the ester group). In the second step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring.

SNAr cluster_mech3 Nucleophilic Aromatic Substitution (SNAr) Mechanism Aryl_Iodide Methyl 2-iodobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl_Iodide->Meisenheimer + CH₃S⁻ MeSNa Sodium thiomethoxide (CH₃S⁻Na⁺) MeSNa->Meisenheimer Product This compound Meisenheimer->Product - I⁻ NaI Sodium Iodide

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol

Materials:

  • Methyl 2-iodobenzoate

  • Sodium thiomethoxide or generated in situ from methanethiol and a base

  • A polar aprotic solvent such as DMF or Dimethyl sulfoxide (DMSO)

  • Copper(I) iodide (optional, as a catalyst)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, dissolve methyl 2-iodobenzoate (1 equivalent) in a polar aprotic solvent like DMF.

  • Add sodium thiomethoxide (1.1-1.5 equivalents). If desired, a catalytic amount of copper(I) iodide can be added to facilitate the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Advantages and Disadvantages
AdvantagesDisadvantages
Can be a very efficient method for forming the C-S bond.The starting material, methyl 2-iodobenzoate, can be expensive.
The reaction conditions can often be tuned to achieve high yields.Requires the use of a strong nucleophile and often elevated temperatures.
Applicable to a range of substituted aryl halides.The use of polar aprotic solvents can make product isolation more challenging.

Route 4: Diazotization of Anthranilic Acid

This multi-step synthesis starts from the readily available anthranilic acid. The key transformation is the conversion of the amino group into a diazonium salt, which is then displaced by a sulfur-containing nucleophile.

Reaction Mechanism

This route involves two main stages:

  • Diazotization: The amino group of anthranilic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8]

  • Sandmeyer-type Reaction: The diazonium salt is then reacted with a sulfur nucleophile. While classic Sandmeyer reactions use copper salts to introduce halides or cyanide, a similar reaction can be employed with a source of the methylthio group, such as dimethyl disulfide in the presence of a reducing agent or a pre-formed thiolate.[9][10] The mechanism is believed to involve a radical or a radical-nucleophilic pathway.[9]

Diazotization cluster_mech4 Diazotization and Substitution Anthranilic_Acid Anthranilic Acid Diazonium_Salt Diazonium Salt Anthranilic_Acid->Diazonium_Salt Diazotization NaNO2_H+ NaNO₂ / H⁺ Intermediate Intermediate Formation Diazonium_Salt->Intermediate + CH₃SSCH₃ MeSSMe Dimethyl disulfide (CH₃SSCH₃) Product 2-(methylthio)benzoic acid Intermediate->Product Rearrangement & -N₂

Caption: General scheme for the synthesis via diazotization.

Experimental Protocol

Materials:

  • Anthranilic acid

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Dimethyl disulfide

  • A suitable solvent (e.g., acetonitrile)

  • Methanol

  • Sulfuric acid (for esterification)

Procedure:

  • Diazotization: Dissolve anthranilic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Thiolation: In a separate flask, prepare a solution of dimethyl disulfide in a suitable solvent. Add the freshly prepared diazonium salt solution to this mixture. The reaction may require heating or the addition of a catalyst.

  • After the reaction is complete, extract the 2-(methylthio)benzoic acid with an organic solvent.

  • Esterification: The crude 2-(methylthio)benzoic acid is then esterified using the Fischer esterification protocol described in Route 1 .

Advantages and Disadvantages
AdvantagesDisadvantages
Starts from the inexpensive and readily available anthranilic acid.Multi-step synthesis, which can lead to lower overall yields.
A well-established method for introducing a variety of functional groups onto an aromatic ring.Diazonium salts are unstable and potentially explosive, requiring careful temperature control and handling.[8]
Can be adapted for the synthesis of a wide range of derivatives.The Sandmeyer-type reaction with disulfides can be less efficient than with other nucleophiles.

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key aspects of each synthetic route.

FeatureRoute 1: Fischer EsterificationRoute 2: S-MethylationRoute 3: Nucleophilic Aromatic SubstitutionRoute 4: Diazotization
Starting Material 2-(methylthio)benzoic acidMethyl 2-mercaptobenzoateMethyl 2-iodobenzoateAnthranilic acid
Number of Steps 1 (from the acid)1 (from the thiol)1 (from the iodide)2-3
Typical Yield HighHighModerate to HighModerate
Reaction Conditions Reflux with strong acidMild (room temp. to gentle heating)Elevated temperaturesLow temperature for diazotization, then variable
Safety Concerns Strong acidsToxic methylating agentsHigh temperatures, polar aprotic solventsUnstable diazonium salts
Cost of Starting Materials ModerateModerateHighLow
Scalability GoodGoodModerateModerate, with safety considerations

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.

  • For large-scale industrial production , Route 1 (Fischer Esterification) is often the most cost-effective and straightforward approach, provided that the starting carboxylic acid is readily available.

  • For laboratory-scale synthesis where high yields and clean reactions are prioritized , Route 2 (S-Methylation) is an excellent choice, assuming the starting thiol is accessible.

  • Route 3 (Nucleophilic Aromatic Substitution) becomes a viable option when the corresponding aryl iodide is available and other routes are not feasible.

  • Route 4 (Diazotization) offers the advantage of using a very inexpensive starting material but requires careful handling of hazardous intermediates and is a multi-step process, which may result in a lower overall yield.

Ultimately, the selection of a synthetic route should be based on a thorough evaluation of these factors in the context of the specific research or production goals.

References

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A Comparative Guide to Sulfur-Containing Building Blocks: Benchmarking Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the incorporation of sulfur atoms into molecular frameworks is a frequently employed strategy to modulate biological activity, enhance material properties, and introduce versatile synthetic handles.[1][] The choice of the sulfur-containing building block is therefore a critical decision in any synthetic campaign. This guide provides an in-depth comparative analysis of Methyl 2-(methylthio)benzoate against other commonly utilized sulfur-containing building blocks, offering insights into their relative performance, reactivity, and applications, supported by experimental data and established protocols.

Introduction: The Significance of Sulfur in Synthesis

Organosulfur compounds are ubiquitous in nature and pharmaceuticals.[1] The unique properties of sulfur, including its ability to exist in multiple oxidation states and form diverse functional groups (e.g., thioethers, sulfoxides, sulfones, sulfonamides), make it an invaluable element for medicinal chemists and material scientists.[][3][4] These functional groups can influence a molecule's conformation, lipophilicity, and metabolic stability, and can participate in crucial binding interactions with biological targets.[] Consequently, a diverse arsenal of sulfur-containing building blocks is essential for the synthetic chemist.

This guide will focus on this compound, a bifunctional molecule featuring both a thioether and a methyl ester. We will objectively compare its synthetic utility against other key classes of sulfur building blocks: thiophenols, thioanisoles (as a general class), and sulfonyl chlorides.

Profile of this compound

This compound, also known as methyl 2-methylsulfanylbenzoate, is a solid with the chemical formula C₉H₁₀O₂S.[5][6][7] Its structure offers a unique combination of functionalities:

  • Thioether Moiety: The methylthio (-SCH₃) group is a versatile handle. It can undergo oxidation to the corresponding sulfoxide and sulfone, providing access to a range of sulfur oxidation states.[5] This transformation can be critical for modulating the electronic and steric properties of a molecule. The thioether can also participate in certain cross-coupling reactions, although this is less common than for other sulfur functionalities.

  • Methyl Ester Moiety: The methyl ester (-COOCH₃) can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, esters, and alcohols.

  • Ortho-Substitution Pattern: The ortho-relationship between the methylthio and methyl ester groups can influence the reactivity of both functionalities and the overall conformation of the molecule. This steric and electronic interplay can be exploited in directed metalation reactions or to enforce specific molecular geometries.

Synthesis: this compound is typically synthesized via the Fischer esterification of 2-(methylthio)benzoic acid with methanol in the presence of an acid catalyst.[5]

Comparative Analysis of Sulfur-Containing Building Blocks

The selection of an appropriate sulfur-containing building block depends heavily on the desired transformation and the overall synthetic strategy. Below is a comparative analysis of this compound against other common alternatives.

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry.[8][9][10][11] The choice of building block dictates the reaction conditions and potential coupling partners.

Building BlockTypical C-S Bond Formation ReactionsAdvantagesDisadvantages
This compound Primarily used as a scaffold; the C-S bond is pre-formed. Can potentially undergo C-S bond cleavage in some cross-coupling reactions.[12]Stable and easy to handle. The thioether is generally robust to many reaction conditions.Not a direct precursor for C-S bond formation with aryl halides.
Thiophenols Nucleophilic aromatic substitution (SNAᵣ), Buchwald-Hartwig amination (thiolation variant), Chan-Lam coupling.Highly nucleophilic thiolate anion allows for efficient C-S bond formation with a wide range of electrophiles.[13]Prone to oxidation to disulfides. Often have a strong, unpleasant odor. Acidity can be incompatible with certain functional groups.[13][14]
Thioanisoles C-H activation/functionalization adjacent to the sulfur atom.The thioether is generally stable.Limited direct utility for forming new C-S bonds at the sulfur atom.
Sulfonyl Chlorides Reaction with amines to form sulfonamides, reaction with alcohols to form sulfonate esters.[15][16][17]Highly reactive electrophiles, leading to rapid and often high-yielding reactions.[15]Sensitive to moisture. Preparation of the sulfonyl chloride itself can be challenging.[17]

Expert Insight: While thiophenols are the go-to reagents for direct C-S bond formation through nucleophilic pathways, this compound offers the advantage of a pre-installed and relatively inert thioether. This is beneficial when the synthetic route involves harsh conditions that a free thiol might not tolerate. The ester functionality provides a handle for later-stage diversification.

The ability to access sulfoxides and sulfones is crucial for many applications.

Building BlockEase of OxidationCommon OxidantsSelectivity
This compound Readily oxidized.[5]m-CPBA, H₂O₂, Oxone®Stepwise oxidation to sulfoxide and then sulfone is generally achievable with careful control of stoichiometry and reaction conditions.[18]
Thiophenols Very easily oxidized, often to disulfides under ambient conditions. Oxidation to sulfonic acids is also common.Air, H₂O₂, I₂Selective oxidation to sulfenic or sulfinic acids is challenging due to overoxidation.
Thioanisoles Similar to this compound, readily oxidized.m-CPBA, H₂O₂, Oxone®Good control over the oxidation state is generally possible.
Sulfonyl Chlorides Already in a high oxidation state (S(VI)).Not applicable.Not applicable.

Experimental Protocol: Oxidation of this compound to Methyl 2-(methylsulfinyl)benzoate

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfoxide.

Causality: The use of 1.1 equivalents of m-CPBA at a low temperature is crucial for selectively obtaining the sulfoxide and minimizing overoxidation to the sulfone. The basic wash during work-up removes the meta-chlorobenzoic acid byproduct.

Cross-coupling reactions are powerful tools for constructing complex molecules.

Building BlockCommon Cross-Coupling ReactionsRole in Coupling
This compound Can be functionalized at the aromatic ring via reactions like Suzuki or Buchwald-Hartwig, provided a suitable leaving group (e.g., halide) is present.[19] The methylthio group itself is generally a spectator but can direct ortho-lithiation.Substrate for further functionalization.
Thiophenols Chan-Lam coupling (with boronic acids), Ullmann condensation (with aryl halides).Nucleophilic partner.
Thioanisoles Can undergo directed C-H activation/functionalization.Substrate for C-H functionalization.
Sulfonyl Chlorides Can participate in coupling reactions (e.g., Suzuki) to introduce more complex fragments.[15]Electrophilic partner.

Visualization of Synthetic Utility

Caption: Comparative synthetic utility of key sulfur building blocks.

Case Study: Synthesis of a Hypothetical Drug Intermediate

Consider the synthesis of a hypothetical drug intermediate requiring a sulfoxide moiety ortho to an amide group on a benzene ring.

Route A: Starting from this compound

Route_A Start This compound Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 Methyl 2-(methylsulfinyl)benzoate Step1->Intermediate1 Step2 Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 2-(Methylsulfinyl)benzoic acid Step2->Intermediate2 Step3 Amide Coupling (R₂NH, HATU) Intermediate2->Step3 Product Target Intermediate Step3->Product

Caption: Synthetic workflow starting from this compound.

Route B: Starting from Thiophenol

Route_B Start 2-Bromobenzoic acid Step1 Thiolation (Thiophenol, Pd catalyst) Start->Step1 Intermediate1 2-(Phenylthio)benzoic acid Step1->Intermediate1 Step2 Amide Coupling (R₂NH, HATU) Intermediate1->Step2 Intermediate2 N-Alkyl-2-(phenylthio)benzamide Step2->Intermediate2 Step3 Oxidation (m-CPBA) Intermediate2->Step3 Product Analog of Target Step3->Product

Caption: Alternative synthetic workflow using a thiophenol.

Analysis: Route A, utilizing this compound, offers a more convergent and potentially higher-yielding approach. The key functionalities are installed sequentially on the same starting material. Route B requires a cross-coupling step and introduces an aryl group from the thiophenol, leading to a different final product unless methyl mercaptan is used, which can be challenging to handle. This highlights the strategic advantage of having the desired thioether pre-installed.

Conclusion

This compound is a valuable and versatile sulfur-containing building block, particularly for synthetic strategies that benefit from a stable, pre-installed thioether that can be further functionalized through oxidation or modification of the ester group. While thiophenols remain the reagents of choice for direct nucleophilic C-S bond formation, and sulfonyl chlorides are ideal for the rapid synthesis of sulfonamides, this compound offers a unique combination of stability and synthetic potential. Its utility shines in multi-step syntheses where protecting group manipulations can be minimized and where the final target requires a sulfoxide or sulfone in a specific substitution pattern. The choice between these building blocks is ultimately dictated by the specific synthetic target and the desired retrosynthetic disconnection.

References

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In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the incorporation of sulfur atoms into molecular frameworks is a frequently employed strategy to modulate biological activity, enhance material properties, and introduce versatile synthetic handles.[1][] The choice of the sulfur-containing building block is therefore a critical decision in any synthetic campaign. This guide provides an in-depth comparative analysis of this compound against other commonly utilized sulfur-containing building blocks, offering insights into their relative performance, reactivity, and applications, supported by experimental data and established protocols.

Introduction: The Significance of Sulfur in Synthesis

Organosulfur compounds are ubiquitous in nature and pharmaceuticals.[1] The unique properties of sulfur, including its ability to exist in multiple oxidation states and form diverse functional groups (e.g., thioethers, sulfoxides, sulfones, sulfonamides), make it an invaluable element for medicinal chemists and material scientists.[][3][4] These functional groups can influence a molecule's conformation, lipophilicity, and metabolic stability, and can participate in crucial binding interactions with biological targets.[] Consequently, a diverse arsenal of sulfur-containing building blocks is essential for the synthetic chemist.

This guide will focus on this compound, a bifunctional molecule featuring both a thioether and a methyl ester. We will objectively compare its synthetic utility against other key classes of sulfur building blocks: thiophenols, thioanisoles (as a general class), and sulfonyl chlorides.

Profile of this compound

This compound, also known as methyl 2-methylsulfanylbenzoate, is a solid with the chemical formula C₉H₁₀O₂S.[5][6][7] Its structure offers a unique combination of functionalities:

  • Thioether Moiety: The methylthio (-SCH₃) group is a versatile handle. It can undergo oxidation to the corresponding sulfoxide and sulfone, providing access to a range of sulfur oxidation states.[5] This transformation can be critical for modulating the electronic and steric properties of a molecule. The thioether can also participate in certain cross-coupling reactions, although this is less common than for other sulfur functionalities.

  • Methyl Ester Moiety: The methyl ester (-COOCH₃) can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, such as amides, esters, and alcohols.

  • Ortho-Substitution Pattern: The ortho-relationship between the methylthio and methyl ester groups can influence the reactivity of both functionalities and the overall conformation of the molecule. This steric and electronic interplay can be exploited in directed metalation reactions or to enforce specific molecular geometries.

Synthesis: this compound is typically synthesized via the Fischer esterification of 2-(methylthio)benzoic acid with methanol in the presence of an acid catalyst.[5]

Comparative Analysis of Sulfur-Containing Building Blocks

The selection of an appropriate sulfur-containing building block depends heavily on the desired transformation and the overall synthetic strategy. Below is a comparative analysis of this compound against other common alternatives.

Reactivity in C-S Bond Formation

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry.[8][9][10][11] The choice of building block dictates the reaction conditions and potential coupling partners.

Building BlockTypical C-S Bond Formation ReactionsAdvantagesDisadvantages
This compound Primarily used as a scaffold; the C-S bond is pre-formed. Can potentially undergo C-S bond cleavage in some cross-coupling reactions.[12]Stable and easy to handle. The thioether is generally robust to many reaction conditions.Not a direct precursor for C-S bond formation with aryl halides.
Thiophenols Nucleophilic aromatic substitution (SNAᵣ), Buchwald-Hartwig amination (thiolation variant), Chan-Lam coupling.Highly nucleophilic thiolate anion allows for efficient C-S bond formation with a wide range of electrophiles.[13]Prone to oxidation to disulfides. Often have a strong, unpleasant odor. Acidity can be incompatible with certain functional groups.[13][14]
Thioanisoles C-H activation/functionalization adjacent to the sulfur atom.The thioether is generally stable.Limited direct utility for forming new C-S bonds at the sulfur atom.
Sulfonyl Chlorides Reaction with amines to form sulfonamides, reaction with alcohols to form sulfonate esters.[15][16][17]Highly reactive electrophiles, leading to rapid and often high-yielding reactions.[15]Sensitive to moisture. Preparation of the sulfonyl chloride itself can be challenging.[17]

Expert Insight: While thiophenols are the go-to reagents for direct C-S bond formation through nucleophilic pathways, this compound offers the advantage of a pre-installed and relatively inert thioether. This is beneficial when the synthetic route involves harsh conditions that a free thiol might not tolerate. The ester functionality provides a handle for later-stage diversification.

Oxidation to Higher Oxidation States

The ability to access sulfoxides and sulfones is crucial for many applications.

Building BlockEase of OxidationCommon OxidantsSelectivity
This compound Readily oxidized.[5]m-CPBA, H₂O₂, Oxone®Stepwise oxidation to sulfoxide and then sulfone is generally achievable with careful control of stoichiometry and reaction conditions.[18]
Thiophenols Very easily oxidized, often to disulfides under ambient conditions. Oxidation to sulfonic acids is also common.Air, H₂O₂, I₂Selective oxidation to sulfenic or sulfinic acids is challenging due to overoxidation.
Thioanisoles Similar to this compound, readily oxidized.m-CPBA, H₂O₂, Oxone®Good control over the oxidation state is generally possible.
Sulfonyl Chlorides Already in a high oxidation state (S(VI)).Not applicable.Not applicable.

Experimental Protocol: Oxidation of this compound to Methyl 2-(methylsulfinyl)benzoate

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfoxide.

Causality: The use of 1.1 equivalents of m-CPBA at a low temperature is crucial for selectively obtaining the sulfoxide and minimizing overoxidation to the sulfone. The basic wash during work-up removes the meta-chlorobenzoic acid byproduct.

Participation in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing complex molecules.

Building BlockCommon Cross-Coupling ReactionsRole in Coupling
This compound Can be functionalized at the aromatic ring via reactions like Suzuki or Buchwald-Hartwig, provided a suitable leaving group (e.g., halide) is present.[19] The methylthio group itself is generally a spectator but can direct ortho-lithiation.Substrate for further functionalization.
Thiophenols Chan-Lam coupling (with boronic acids), Ullmann condensation (with aryl halides).Nucleophilic partner.
Thioanisoles Can undergo directed C-H activation/functionalization.Substrate for C-H functionalization.
Sulfonyl Chlorides Can participate in coupling reactions (e.g., Suzuki) to introduce more complex fragments.[15]Electrophilic partner.

Visualization of Synthetic Utility

Caption: Comparative synthetic utility of key sulfur building blocks.

Case Study: Synthesis of a Hypothetical Drug Intermediate

Consider the synthesis of a hypothetical drug intermediate requiring a sulfoxide moiety ortho to an amide group on a benzene ring.

Route A: Starting from this compound

Route_A Start This compound Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 Methyl 2-(methylsulfinyl)benzoate Step1->Intermediate1 Step2 Hydrolysis (LiOH) Intermediate1->Step2 Intermediate2 2-(Methylsulfinyl)benzoic acid Step2->Intermediate2 Step3 Amide Coupling (R₂NH, HATU) Intermediate2->Step3 Product Target Intermediate Step3->Product

Caption: Synthetic workflow starting from this compound.

Route B: Starting from Thiophenol

Route_B Start 2-Bromobenzoic acid Step1 Thiolation (Thiophenol, Pd catalyst) Start->Step1 Intermediate1 2-(Phenylthio)benzoic acid Step1->Intermediate1 Step2 Amide Coupling (R₂NH, HATU) Intermediate1->Step2 Intermediate2 N-Alkyl-2-(phenylthio)benzamide Step2->Intermediate2 Step3 Oxidation (m-CPBA) Intermediate2->Step3 Product Analog of Target Step3->Product

Caption: Alternative synthetic workflow using a thiophenol.

Analysis: Route A, utilizing this compound, offers a more convergent and potentially higher-yielding approach. The key functionalities are installed sequentially on the same starting material. Route B requires a cross-coupling step and introduces an aryl group from the thiophenol, leading to a different final product unless methyl mercaptan is used, which can be challenging to handle. This highlights the strategic advantage of having the desired thioether pre-installed.

Conclusion

This compound is a valuable and versatile sulfur-containing building block, particularly for synthetic strategies that benefit from a stable, pre-installed thioether that can be further functionalized through oxidation or modification of the ester group. While thiophenols remain the reagents of choice for direct nucleophilic C-S bond formation, and sulfonyl chlorides are ideal for the rapid synthesis of sulfonamides, this compound offers a unique combination of stability and synthetic potential. Its utility shines in multi-step syntheses where protecting group manipulations can be minimized and where the final target requires a sulfoxide or sulfone in a specific substitution pattern. The choice between these building blocks is ultimately dictated by the specific synthetic target and the desired retrosynthetic disconnection.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

  • National Institutes of Health. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC54882 sulfur-containing-scaffolds-in-drugs-synthesis-and-application-in-medicinal-chemistry/]([Link] sulfur-containing-scaffolds-in-drugs-synthesis-and-application-in-medicinal-chemistry/)

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  • SciELO. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. [Link]

  • Indian Academy of Sciences. Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. [Link]

  • Royal Society of Chemistry. Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. [Link]

  • National Institutes of Health. 2-(Methylthio)benzoic acid. [Link]

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  • ResearchGate. Selective C-S Bond Constructions Using Inorganic Sulfurs via Photoinduced Electron Donor-Acceptor Activation. [Link]

  • ResearchGate. Calculated nucleophilicity of phenols/thiophenols and experimental.... [Link]

  • MDPI. 3-Methyl-2-((methylthio)methyl)but-2-enal. [Link]

  • PubMed. Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor. [Link]

  • National Institutes of Health. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]

  • National Institutes of Health. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. [Link]

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Stability studies of Methyl 2-(methylthio)benzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust product development. This guide provides an in-depth technical analysis of the stability of Methyl 2-(methylthio)benzoate under various stress conditions. By synthesizing data from analogous compounds and adhering to established scientific principles, we present a framework for predicting its degradation pathways and establishing a comprehensive stability-indicating testing protocol.

Introduction: The Molecular Profile of this compound

This compound is an organic compound featuring a benzoate ester and a thioether (methylsulfanyl) group on the same aromatic ring. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals, drawing functionality from both its thioanisole and methyl benzoate moieties.[1] The stability of this molecule is paramount, as degradation can lead to loss of efficacy, the formation of potentially toxic impurities, and a shortened shelf life.

Forced degradation studies are essential to understanding a molecule's stability profile.[2] These studies deliberately stress the compound under conditions exceeding those of accelerated stability testing to identify likely degradation products and pathways.[3][4] This guide will delineate a scientifically-grounded strategy for conducting such studies on this compound.

Anticipated Degradation Pathways

The chemical structure of this compound presents two primary sites susceptible to degradation: the methyl ester group and the methylthio group.

  • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and 2-(methylthio)benzoic acid.[5][6] This is a well-documented reaction for benzoate esters.[7]

  • Oxidation of the Thioether: The sulfur atom in the methylthio group is prone to oxidation.[8][9] Mild oxidation is expected to yield the corresponding Methyl 2-(methylsulfinyl)benzoate (the sulfoxide), while stronger or prolonged oxidation can lead to the formation of Methyl 2-(methylsulfonyl)benzoate (the sulfone).[10][11]

The following diagram illustrates these anticipated primary degradation routes.

G parent This compound acid_base 2-(methylthio)benzoic Acid + Methanol parent->acid_base  Hydrolysis  (Acid/Base) sulfoxide Methyl 2-(methylsulfinyl)benzoate (Sulfoxide) parent->sulfoxide  Mild Oxidation  (e.g., H₂O₂) sulfone Methyl 2-(methylsulfonyl)benzoate (Sulfone) sulfoxide->sulfone  Strong Oxidation

Caption: Predicted degradation pathways for this compound.

Experimental Design: A Forced Degradation Protocol

A comprehensive forced degradation study should be designed to intentionally degrade the sample by approximately 5-20%.[8] This ensures that secondary degradation is minimized while generating sufficient quantities of primary degradants for detection and identification. The workflow for such a study is outlined below.

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Interpretation A Prepare Stock Solution of this compound B Aliquot for each Stress Condition A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative (H₂O₂) B->D E Thermal (Dry Heat) B->E F Photolytic (UV/Vis Light) B->F G Control (No Stress) B->G H Sample Quenching & Dilution C->H D->H E->H F->H G->H I HPLC Analysis with PDA/MS Detector H->I J Assess Degradation (%) & Calculate Mass Balance I->J K Identify Degradants & Propose Pathways J->K

Caption: General workflow for a forced degradation stability study.

Detailed Methodologies

The following protocols are designed as a starting point and may require optimization based on the observed reactivity of the compound.

A. Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial.[4][12]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 4.3) is recommended to resolve the parent compound from potentially more polar (hydrolyzed acid) and more polar (sulfoxide/sulfone) degradants.[13]

  • Detection: A Photodiode Array (PDA) detector is essential for assessing peak purity and a Mass Spectrometer (MS) for identifying degradants.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

B. Stress Conditions:

  • Acid Hydrolysis:

    • Protocol: Dissolve this compound in a suitable co-solvent (e.g., acetonitrile) and add 1 M Hydrochloric Acid (HCl) to achieve a final concentration of ~1 mg/mL.[14] Heat the solution at 60°C.

    • Rationale: This condition simulates acidic environments and is expected to primarily induce ester hydrolysis.[10]

  • Base Hydrolysis:

    • Protocol: Dissolve the compound in a co-solvent and add 0.1 M Sodium Hydroxide (NaOH) to a final concentration of ~1 mg/mL.[5] Maintain at room temperature.

    • Rationale: Basic conditions are highly effective at hydrolyzing esters through saponification.[5] Milder conditions (lower temperature) are used initially as this reaction is often rapid.

  • Oxidative Degradation:

    • Protocol: Dissolve the compound (~1 mg/mL) in a suitable solvent and add 3% hydrogen peroxide (H₂O₂).[1] Keep the solution at room temperature, protected from light.

    • Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress and is known to convert thioethers to sulfoxides and sulfones.[8]

  • Thermal Degradation:

    • Protocol: Expose the solid compound to dry heat at 70°C.

    • Rationale: This tests the intrinsic thermal stability of the molecule in the solid state, which is important for storage and handling.[15]

  • Photolytic Degradation:

    • Protocol: Expose a solution of the compound (~1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A dark control should be run in parallel.

    • Rationale: This evaluates the potential for degradation upon exposure to light, which can inform packaging requirements.

Comparative Stability Analysis

To provide context, the expected stability of this compound is compared with key structural analogs.

CompoundStructural FeatureExpected Primary InstabilityRationale
This compound Ester & ThioetherHydrolysis & Oxidation: Susceptible to both ester cleavage and sulfur oxidation.The electron-donating nature of the methylthio group may slightly decrease the rate of nucleophilic attack at the ester carbonyl compared to an unsubstituted benzoate, but both pathways are anticipated to be significant.
Methyl Benzoate Ester OnlyHydrolysis: Stable to oxidation under typical conditions.Lacks the easily oxidizable thioether group. Its stability is primarily dictated by the resistance of the ester bond to hydrolysis.
Thioanisole Thioether OnlyOxidation: Highly susceptible to oxidation to its sulfoxide and sulfone.[10][11] Not susceptible to hydrolysis.The primary degradation pathway involves the sulfur atom. It is generally stable to hydrolytic and photolytic stress.
Methyl 2-(methoxy)benzoate Ester & EtherHydrolysis: The ether linkage is generally stable to oxidation.Ethers are significantly more resistant to oxidation than thioethers.[8][16] Therefore, the main degradation pathway is expected to be ester hydrolysis, making it a more stable alternative under oxidative conditions. The rate of hydrolysis may be slightly different due to the electronic effects of the methoxy group.[17]

Data Presentation and Interpretation

Results from the stability studies should be tabulated to clearly present the percentage of degradation and the formation of impurities over time.

Table 1: Example Data Summary for Forced Degradation of this compound

Stress ConditionDurationAssay of Parent (%)Degradation (%)Major Degradant(s) (Peak Area %)Mass Balance (%)
Control 24 hrs99.80.2-100.0
1 M HCl, 60°C 24 hrs85.214.8Impurity A (14.5%)99.7
0.1 M NaOH, RT 8 hrs80.519.5Impurity A (19.2%)99.7
3% H₂O₂, RT 24 hrs89.110.9Impurity B (9.8%), Impurity C (1.0%)99.9
70°C, Solid 48 hrs98.51.5Minor peaks100.0
Photolytic (ICH Q1B) -99.10.9Minor peaks100.0
  • Impurity Identification: Based on the anticipated pathways, Impurity A is likely 2-(methylthio)benzoic acid, Impurity B is the sulfoxide, and Impurity C is the sulfone. These identities must be confirmed by MS data.

  • Mass Balance: A critical aspect of a self-validating protocol is the mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products.[8] A value between 98-102% indicates that all significant degradation products have been detected and the analytical method is stability-indicating.

Conclusion

This compound is predicted to be susceptible to degradation via two primary pathways: hydrolysis of the ester group and oxidation of the thioether moiety. The thioether is the more unique liability compared to a simple benzoate ester. Forced degradation studies following the protocols outlined in this guide are essential to confirm these pathways, identify and characterize the resulting degradants, and develop a validated, stability-indicating analytical method. Compared to its ether analog, Methyl 2-(methoxy)benzoate, it is expected to be significantly less stable under oxidative conditions. This knowledge is critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any final product.

References

A comprehensive list of references will be provided upon request, including links to authoritative sources and scientific literature.

Sources

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-(methylthio)benzoate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, primarily due to the presence of the versatile thioether linkage. The selection of an appropriate catalytic system for its synthesis through C-S cross-coupling reactions is a critical decision that directly impacts yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth comparative analysis of common catalytic systems, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions.

Introduction to C-S Cross-Coupling for this compound Synthesis

The most prevalent and efficient method for synthesizing this compound is the cross-coupling of an aryl halide, specifically a methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate or methyl 2-bromobenzoate), with a sulfur nucleophile, such as methanethiol or its corresponding salt. This transformation is typically catalyzed by transition metal complexes, with palladium, copper, and nickel being the most extensively studied and utilized. Each of these catalytic systems presents a unique set of advantages and disadvantages in terms of reactivity, substrate scope, cost, and operational simplicity.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent are all critical parameters that dictate the success of the C-S cross-coupling reaction. Below is a comparative summary of representative catalytic systems for the synthesis of aryl thioethers, which serves as a strong proxy for the synthesis of this compound.

Catalyst SystemPrecursor/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Advantages & Disadvantages
Palladium Pd(OAc)₂ / CyPF-tBu[1][2]NaOtBuToluene1003-12>95[1][2]Advantages: High efficiency, broad functional group tolerance, well-defined mechanism.[3] Disadvantages: High cost and potential toxicity of palladium.
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11012-24~90Advantages: Effective for a range of aryl halides. Disadvantages: Requires a specific ligand, relatively high temperature.
Copper CuI / Phenanthroline[4][5]K₂CO₃DMF110-1402481-99[6]Advantages: Low cost, readily available catalyst.[4] Disadvantages: Often requires higher temperatures and longer reaction times, mechanism can be complex.[4]
Cu₂O / Ligand-free[6]K₂CO₃2-Ethoxyethanol130485-95[6]Advantages: Inexpensive, ligand-free conditions. Disadvantages: High reaction temperature.
Nickel NiCl₂(dme) / dppfNaOtBuDioxane10012-24~90Advantages: More economical than palladium, effective for less reactive aryl chlorides.[3] Disadvantages: Can be more sensitive to air and moisture, potential for side reactions.
Ni(cod)₂ / DPEphosNaOtBuTolueneRT-10012-24>90[7]Advantages: Can operate at milder temperatures.[7] Disadvantages: Ni(cod)₂ is air-sensitive.

Mechanistic Insights: The "Why" Behind the Catalysis

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. While the specifics can vary, the general mechanisms for palladium, copper, and nickel-catalyzed C-S cross-coupling share common fundamental steps.

Palladium-Catalyzed Thioetherification

The palladium-catalyzed C-S cross-coupling reaction, often referred to as a Buchwald-Hartwig-type amination analogue for sulfur, proceeds through a well-established catalytic cycle.[3] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by the coordination of the thiolate and subsequent reductive elimination to furnish the desired thioether and regenerate the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[3]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)(X)L_n pd0->pd2 Oxidative Addition (Ar-X) pd2_s Ar-Pd(II)(SR)L_n pd2->pd2_s Ligand Exchange (R-S⁻) pd2_s->pd0 product Ar-S-R pd2_s->product Reductive Elimination catalyst_regen Regenerated Pd(0)L_n

Caption: Palladium-Catalyzed C-S Cross-Coupling Cycle.

Copper-Catalyzed Thioetherification

The mechanism of copper-catalyzed C-S cross-coupling, an extension of the classic Ullmann condensation, is more debated and can be more complex than its palladium counterpart.[4] It is generally accepted to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway. The reaction is often promoted by the use of ligands such as phenanthroline to stabilize the copper intermediates.[4][5]

Copper_Catalytic_Cycle cluster_cycle Catalytic Cycle cu1 Cu(I)X cu1_s Cu(I)SR cu1->cu1_s Ligand Exchange (R-S⁻) cu3 Ar-Cu(III)(X)(SR) cu1_s->cu3 Oxidative Addition (Ar-X) cu3->cu1 product Ar-S-R cu3->product Reductive Elimination catalyst_regen Regenerated Cu(I)X

Caption: Plausible Copper-Catalyzed C-S Cross-Coupling Cycle.

Nickel-Catalyzed Thioetherification

Nickel catalysis offers a cost-effective alternative to palladium and can be particularly effective for the activation of less reactive aryl chlorides. The catalytic cycle is generally believed to be analogous to that of palladium, involving Ni(0)/Ni(II) intermediates.[3] However, nickel systems can also be more prone to single-electron transfer (SET) pathways, which can sometimes lead to side reactions. The choice of ligand is again crucial for controlling the reactivity and stability of the nickel catalyst.[7]

Nickel_Catalytic_Cycle cluster_cycle Catalytic Cycle ni0 Ni(0)L_n ni2 Ar-Ni(II)(X)L_n ni0->ni2 Oxidative Addition (Ar-X) ni2_s Ar-Ni(II)(SR)L_n ni2->ni2_s Ligand Exchange (R-S⁻) ni2_s->ni0 product Ar-S-R ni2_s->product Reductive Elimination catalyst_regen Regenerated Ni(0)L_n

Caption: Nickel-Catalyzed C-S Cross-Coupling Cycle.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound using palladium, copper, and nickel catalysts. These should be regarded as starting points, and optimization may be necessary depending on the specific substrate and desired scale.

Protocol 1: Palladium-Catalyzed Synthesis

This protocol is adapted from established methods for palladium-catalyzed thioetherification.[1][2]

Materials:

  • Methyl 2-bromobenzoate

  • Sodium thiomethoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Dicyclohexylphosphino-2'-(di-tert-butylphosphino)biphenyl (CyPF-tBu)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and CyPF-tBu (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes.

  • Add methyl 2-bromobenzoate (1.0 mmol), sodium thiomethoxide (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium_Workflow start Start step1 Combine Pd(OAc)₂ and CyPF-tBu in Toluene under Argon start->step1 step2 Add Methyl 2-bromobenzoate, Sodium Thiomethoxide, and NaOtBu step1->step2 step3 Heat to 100 °C and Stir step2->step3 step4 Monitor Reaction Progress (TLC/GC-MS) step3->step4 step5 Work-up and Extraction step4->step5 step6 Purification by Column Chromatography step5->step6 end This compound step6->end

Caption: Experimental Workflow for Palladium-Catalyzed Synthesis.

Protocol 2: Copper-Catalyzed Synthesis

This protocol is based on copper-catalyzed C-S coupling methodologies.[6]

Materials:

  • Methyl 2-iodobenzoate

  • Methanethiol or sodium thiomethoxide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine methyl 2-iodobenzoate (1.0 mmol), sodium thiomethoxide (1.5 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction may require up to 24 hours for completion.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Copper_Workflow start Start step1 Combine Reactants, CuI, Ligand, and Base in DMF start->step1 step2 Heat to 120-140 °C in a Sealed Tube step1->step2 step3 Monitor Reaction Progress (TLC/GC-MS) step2->step3 step4 Work-up and Extraction step3->step4 end This compound step4->end step5 Purification by Column Chromatography Nickel_Workflow start Start step1 Combine NiCl₂(dme) and dppf in Dioxane start->step1 step2 Add Methyl 2-chlorobenzoate, Sodium Thiomethoxide, and NaO*t*Bu step1->step2 step3 Heat to 100 °C step2->step3 step4 Monitor Reaction Progress (GC-MS/TLC) step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification by Column Chromatography step5->step6 end This compound step6->end

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 2-(methylthio)benzoate (CAS No. 3704-28-7). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to correct disposal protocols is not merely a regulatory requirement but a cornerstone of responsible science. This document offers a procedural, step-by-step framework grounded in established safety standards to ensure the compliant and safe management of this chemical waste.

Pre-Disposal Safety Assessment: Understanding the Compound

Before handling any waste, a thorough understanding of the compound's properties is critical. This compound is an organic sulfur compound used as a chemical intermediate and in the formulation of flavors and fragrances.[1] While one Safety Data Sheet (SDS) indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[2], others classify it as an irritant[3]. The most notable characteristic is its powerful, unpleasant odor, described as a stench.[2] Therefore, it must be handled with appropriate caution to prevent exposure and environmental release.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound waste includes:

  • Eye/Face Protection: Chemical safety goggles or glasses.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Ventilation: All handling and waste consolidation should occur within a certified chemical fume hood to mitigate inhalation of its potent odor.[4]

Table 1: Chemical and Safety Properties of this compound
PropertyValueReference
CAS Number 3704-28-7[3][5][6]
Molecular Formula C₉H₁₀O₂S[1][3][6]
Molecular Weight 182.24 g/mol [3][6]
Appearance White to off-white crystalline solid[1][2][3]
Melting Point 68 - 70 °C (154.4 - 158 °F)[2]
Odor Stench[2]
Primary Hazards Potential irritant; strong, unpleasant odor.[2][3]
Disposal Consideration Should not be released into the environment.[2]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] The responsibility for correctly characterizing and managing this waste lies with the generator—the laboratory that created it.[9]

Step 1: Waste Characterization and Segregation

The Causality: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. This compound, as a sulfur-containing organic compound, must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent exothermic or violent reactions.[10]

Protocol:

  • Designate this compound and materials contaminated with it as "Hazardous Chemical Waste."

  • Collect this waste stream separately from other chemical waste categories. Specifically, do not mix it with:

    • Strong Acids or Bases

    • Oxidizing Agents

    • Aqueous/Heavy Metal Waste

    • Halogenated Solvents (unless used as a solvent in the procedure)

  • Solid waste (e.g., residual powder, contaminated weigh boats, gloves) should be collected in a separate container from liquid waste (e.g., solutions in organic solvents).

Step 2: Container Selection and Management

The Causality: The integrity of the waste container is paramount to preventing leaks and environmental contamination. Regulations mandate that containers must be compatible with their contents, in good condition, and securely closed except when adding waste.[7][10][11]

Protocol:

  • Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solids, or a glass bottle for liquids). Do not use metal containers for any potentially corrosive waste.[8]

  • Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw-top cap.[7]

  • The original product container is often a suitable choice for accumulating the waste, provided it is intact.[10]

  • Keep the container closed at all times except when actively adding waste. This minimizes the release of the stench and prevents spills.[10][11]

Step 3: Labeling

The Causality: Accurate labeling is a regulatory requirement that ensures safe handling, proper storage, and correct final disposal by waste management professionals. An unlabeled container is an unknown and dangerous liability.

Protocol:

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[11][12]

  • Clearly list all constituents of the waste, including this compound and any solvents, with their approximate percentage composition.[11]

  • Avoid using chemical formulas or abbreviations. Write out the full chemical names.

Step 4: Accumulation and Storage

The Causality: Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[10][12] This practice minimizes the risk of spills and exposure to personnel not directly involved in the research.

Protocol:

  • Store the labeled, closed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[8][12]

  • Ensure the SAA is in a well-ventilated area, away from ignition sources, and incorporates secondary containment (such as a spill tray) to contain potential leaks.

  • Regularly inspect the container for any signs of leakage or deterioration.[10]

Step 5: Final Disposal

The Causality: Federal and local laws forbid the disposal of chemical waste down the drain or in regular trash.[7][10] Organosulfur compounds, in particular, require specialized disposal methods like high-temperature incineration to prevent the release of toxic sulfur oxides.[13]

Protocol:

  • Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department.

  • Complete a chemical waste pickup request form as required by your institution.

  • The waste must be collected and transported by a licensed professional waste disposal service for final treatment and disposal.[4][9]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Accumulation cluster_disposal Final Disposal Waste Waste Generated (Solid or Liquid) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste->PPE Container Select Compatible & Leak-Proof Container PPE->Container Label Label Container: 'HAZARDOUS WASTE' + Contents Container->Label Store Store in Designated SAA (Under Fume Hood if Possible) Label->Store Segregate Segregate from Incompatibles (e.g., Strong Oxidizers) Store->Segregate Inspect Keep Closed & Inspect Regularly Segregate->Inspect Request Container Full or Project Ended Inspect->Request EHS Contact EHS for Pickup Request Request->EHS Dispose Transfer to Licensed Waste Disposal Service EHS->Dispose Spill Spill Occurs Spill_Proto Follow Emergency Spill Protocol: 1. Alert Personnel 2. Secure Area 3. Use Absorbent Material Spill->Spill_Proto

Caption: Decision workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Solid): If a small amount of solid is spilled within a fume hood, carefully sweep it up using a brush and dustpan and place it into your designated hazardous waste container.[2] Avoid generating dust.

  • Minor Spill (Liquid): For solutions, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[4] Place the contaminated absorbent material into your hazardous waste container.

  • Major Spill: In the case of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[14][15]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[2]

By adhering to this structured protocol, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional integrity.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: Methyl 2-(methylthio)benzoate

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to handle chemical reagents safely and effectively. This guide moves beyond mere compliance, offering a deep dive into the practical safety considerations, operational protocols, and disposal procedures for this compound. Our goal is to foster a culture of safety through understanding the "why" behind each recommendation, ensuring that every protocol is a self-validating system for your protection.

Hazard Assessment: Beyond the Label

This compound is a solid crystalline compound.[1] According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1] However, a comprehensive safety assessment requires looking beyond formal classifications. The most notable characteristic of this compound is its powerful and unpleasant odor, described as a "stench".[1][2]

Why this matters: While not classified as a toxicological hazard, a potent stench is a significant operational hazard. It can cause discomfort, mask the odor of other potentially more dangerous leaks, and create unnecessary alarm in a shared laboratory space. Therefore, containment is a primary safety objective.

Data Summary: Chemical Profile

PropertyValueSource
Physical State Solid Crystalline[1]
Appearance White[1]
Odor Stench[1][2]
Melting Point 68 - 70 °C / 154.4 - 158 °F[1]
OSHA Hazard Class Not considered hazardous[1]
Primary Risk Malodor, potential for eye, skin, or respiratory irritation with direct contact[3]
Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense. For this compound, the strategy is to prevent all direct contact and contain the odor.

Engineering Controls: The Primary Barrier

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is the most critical step to contain the stench and any potential vapors.[4]

Required Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5] Goggles provide a seal around the eyes to protect against dust particles and potential splashes.

  • Skin and Body Protection:

    • Gloves: Nitrile rubber gloves are recommended for their chemical resistance.[2] Always inspect gloves for tears or punctures before use.

    • Lab Coat: A standard long-sleeved laboratory coat should be worn to protect the skin on your arms.[2]

  • Respiratory Protection: Under normal laboratory use within a fume hood, no respiratory protection is required.[1][2] For large-scale operations or in the event of a spill outside of a fume hood, a NIOSH-approved respirator may be necessary.[2]

Below is a workflow for selecting the appropriate level of PPE for your task.

PPE_Selection_Workflow start Start: Task Involves This compound task_location Is the task performed inside a certified chemical fume hood? start->task_location in_hood Standard Handling (Weighing, Transfer, etc.) task_location->in_hood  Yes   outside_hood Warning: Non-Standard Procedure (e.g., Large Spill Cleanup) task_location->outside_hood  No   ppe_standard Required PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat in_hood->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE PLUS - NIOSH-Approved Respirator - Consider Chemical Resistant Apron outside_hood->ppe_enhanced end Proceed with Task ppe_standard->end ppe_enhanced->end PPE_Doffing_Procedure cluster_contaminated_area Inside Lab / At Fume Hood cluster_clean_area Exiting Lab glove_removal 1. Remove Gloves (Peel one off, use it to peel the second off to contain residue) coat_removal 2. Remove Lab Coat (Roll it inside-out as you remove it) glove_removal->coat_removal exit 3. Exit the immediate work area coat_removal->exit goggle_removal 4. Remove Safety Goggles exit->goggle_removal hand_wash 5. Wash Hands Thoroughly with Soap and Water goggle_removal->hand_wash

Caption: Step-by-step PPE doffing procedure to prevent cross-contamination.

Spill and Disposal Protocol

Proper containment and disposal are essential for environmental safety and regulatory compliance.

In Case of a Spill:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: If a small amount of solid has spilled inside the fume hood, sweep it up with a brush and dustpan and place it into a designated waste container. [1][2]Avoid creating dust.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protection: Do not clean up spills without the proper PPE.

Waste Disposal Plan: All materials contaminated with this compound must be treated as chemical waste. This includes used gloves, bench paper, and any material used for spill cleanup.

  • Segregation: Do not mix this waste with other waste streams. [6]Keep it in a dedicated, sealed, and clearly labeled container.

  • Containerization: Use a chemically resistant, sealable container for all solid waste. Label it clearly as "this compound Waste."

  • Disposal: The final disposal of the waste must be handled by a licensed waste disposal company in accordance with all local and national regulations. [6]Do not release this chemical into the environment. [1][2]

Waste_Disposal_Pathway start Waste Generated (Contaminated Gloves, Wipes, Surplus Chemical) container Place in a dedicated, sealed, and labeled 'this compound Waste' container start->container storage Store in a designated satellite accumulation area container->storage pickup Arrange for pickup by Environmental Health & Safety or a licensed contractor storage->pickup disposal Final Disposal at an Approved Waste Plant pickup->disposal

Caption: Waste disposal pathway for this compound.

By adhering to these protocols, you can handle this compound with confidence, ensuring your safety and the integrity of your research environment.

References

  • Cole-Parmer, Material Safety Data Sheet for 2-(Methylthio)benzothiazole, 98% (gc). Source: Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.